Volucrin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H26O8 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
1-(2,3-dihydroxy-5,7-dimethoxyphenanthren-1-yl)-5,7-dimethoxyphenanthrene-2,3-diol |
InChI |
InChI=1S/C32H26O8/c1-37-17-9-15-5-7-19-21(27(15)25(11-17)39-3)13-23(33)31(35)29(19)30-20-8-6-16-10-18(38-2)12-26(40-4)28(16)22(20)14-24(34)32(30)36/h5-14,33-36H,1-4H3 |
InChI Key |
JPKOLMLTXKBHQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=C(C(=C(C=C32)O)O)C4=C5C=CC6=CC(=CC(=C6C5=CC(=C4O)O)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Involucrin in Keratinocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Involucrin is a critical protein in the terminal differentiation of keratinocytes, the primary cell type of the epidermis. This guide provides an in-depth examination of inthis compound's function, structure, and regulation, with a focus on its pivotal role in the formation of the cornified envelope, a specialized structure essential for skin barrier function. We will explore the molecular mechanisms that govern inthis compound expression and its cross-linking into the cornified envelope, as well as its altered expression in various skin pathologies. This document consolidates key quantitative data, outlines experimental methodologies for studying inthis compound, and presents signaling pathways and experimental workflows through detailed diagrams.
Introduction: The Epidermal Barrier and the Cornified Envelope
The epidermis, the outermost layer of the skin, serves as a crucial barrier against environmental insults, pathogens, and water loss. This barrier function is primarily attributed to the stratum corneum, the final product of a complex and highly regulated process of keratinocyte terminal differentiation. A key component of the stratum corneum is the cornified envelope (CE), a highly insoluble and robust structure that replaces the plasma membrane of terminally differentiated keratinocytes, known as corneocytes.[1] The CE is formed by the extensive cross-linking of various structural proteins, and among the first to be incorporated is inthis compound.[1][2]
Inthis compound, a soluble cytosolic protein, is synthesized in the spinous layer of the epidermis and serves as a scaffold protein for CE assembly.[3][4] As keratinocytes move towards the granular layer, the enzyme transglutaminase 1, activated by an influx of calcium, catalyzes the formation of isopeptide bonds between glutamine residues on inthis compound and lysine residues on other CE precursor proteins.[1] This cross-linking process results in the formation of a resilient, protective envelope around the corneocyte.
Inthis compound: Structure and Function
Molecular Structure
Human inthis compound is a ~68 kDa protein encoded by the IVL gene, located on chromosome 1q21 in a region known as the epidermal differentiation complex, which houses a cluster of genes involved in late-stage keratinocyte differentiation.[1][5] The protein has a distinctive structure, characterized as an extended, flexible rod-shaped molecule.[6] This structure consists of two main domains:
-
A conserved N-terminal region: This region is crucial for the protein's integration into the CE scaffold.
-
A C-terminal region with tandem repeats: This larger domain is composed of multiple glutamine-rich tandem repeats. These glutamine residues are the primary substrates for transglutaminase, enabling the extensive cross-linking of inthis compound to other CE components.[3][7]
The elongated shape of inthis compound is thought to be ideal for its function as an intermolecular cross-bridge, allowing it to connect with other proteins that may be separated by significant distances within the forming CE.[6]
Function in Cornified Envelope Formation
Inthis compound's primary function is to act as a foundational scaffold protein in the assembly of the cornified envelope.[1][8] It is one of the earliest proteins to be cross-linked by transglutaminase 1 to the inner surface of the plasma membrane.[8] Subsequently, other proteins, including loricrin, small proline-rich proteins (SPRRs), envoplakin, and periplakin, are cross-linked to the inthis compound scaffold, progressively strengthening and maturing the CE.[2][3] This process is essential for the mechanical resilience and barrier integrity of the stratum corneum.[1]
Quantitative Data on Inthis compound Expression
The expression of inthis compound is tightly regulated during keratinocyte differentiation and can be altered in various skin diseases.
| Condition | Inthis compound Expression Level | Reference |
| Normal Human Epidermis | Present in the upper spinous and granular layers. Constitutes approximately 25% of the living epidermis labeling. | [3][9][10] |
| Psoriasis | Increased expression and premature onset of CE formation. Inthis compound is detected in the stratum spinosum, whereas in normal skin it is restricted to the granular and upper spinous layers. | [11][12] |
| Lamellar Ichthyosis | Decreased expression. | [3] |
| Hailey-Hailey Disease | Decreased protein levels due to increased mRNA degradation. | [13] |
| Collodion Baby | Increased staining (38% of living epidermis). | [9] |
| Darier's Disease | Increased staining (49% of living epidermis). | [9] |
| Flegel's Disease | Increased staining (56% of living epidermis). | [9] |
| Erythrokeratoderma Variabilis | Increased staining (60% of living epidermis). | [9] |
| Epidermal Nevus with Epidermolytic Hyperkeratosis | Increased staining (45% of living epidermis). | [9] |
| Congenital Bullous Ichthyosiform Erythroderma | Increased staining (58% of living epidermis). | [9] |
| Non-bullous Ichthyosiform Erythroderma | Increased staining (44% of living epidermis). | [9] |
| Ichthyosis Vulgaris | Normal to slightly increased staining (27% of living epidermis). | [9] |
| X-linked Ichthyosis | Normal staining (25% of living epidermis). | [9] |
| Cultured Keratinocytes (in response to TGF-β1) | TGF-β1 release is inversely correlated with inthis compound expression. High inthis compound-expressing differentiated keratinocytes release lower levels of TGF-β1. | [14] |
Regulation of Inthis compound Expression
The expression of the inthis compound gene (IVL) is a hallmark of keratinocyte terminal differentiation and is controlled by a complex network of signaling pathways and transcription factors.
Key Regulatory Factors and Signaling Pathways
-
Calcium: An increase in intracellular calcium concentration is a primary trigger for keratinocyte differentiation and a potent inducer of inthis compound expression.[4]
-
AP1 Transcription Factors: The activator protein 1 (AP1) family of transcription factors, including c-Jun and Fra-1, plays a critical role in driving inthis compound gene expression by binding to specific sites in its promoter region.[5][15]
-
Retinoic Acid and Glucocorticoids: Retinoic acid has been shown to decrease inthis compound mRNA expression, while glucocorticoids like dexamethasone can enhance it.[15]
-
Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Various kinases, including PKC and members of the MAPK family (ERK, JNK, p38), are involved in regulating inthis compound expression in response to different stimuli.[12][16][17]
-
Akt Signaling Pathway: The Akt signaling pathway has been identified as a positive regulator of inthis compound expression.[18][19][20]
-
Cytokines: Several cytokines can modulate inthis compound expression. For instance, IL-4 and IL-13, which are prominent in atopic dermatitis, can suppress the expression of inthis compound.[21] In contrast, pro-inflammatory cytokines like IL-17A, TNF-α, and IFN-γ can upregulate inthis compound expression in the context of psoriasis.[12]
Signaling Pathway Diagrams
Caption: Simplified signaling pathways regulating inthis compound gene expression.
Experimental Protocols for Studying Inthis compound
The study of inthis compound function and regulation employs a variety of molecular and cellular biology techniques.
Western Blotting for Inthis compound Protein Quantification
Principle: This technique is used to detect and quantify the amount of inthis compound protein in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to inthis compound.
Methodology:
-
Protein Extraction: Keratinocytes are lysed to release their protein content.
-
Protein Quantification: The total protein concentration is determined to ensure equal loading.
-
Gel Electrophoresis: Protein samples are loaded onto a polyacrylamide gel and separated by size using an electric current.
-
Membrane Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to inthis compound, followed by a secondary antibody conjugated to an enzyme that allows for detection (e.g., horseradish peroxidase).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric), which is then captured and quantified.
Quantitative Real-Time PCR (qRT-PCR) for Inthis compound mRNA Expression
Principle: qRT-PCR is used to measure the amount of inthis compound messenger RNA (mRNA), providing an indication of gene expression levels.
Methodology:
-
RNA Extraction: Total RNA is isolated from keratinocytes.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.
-
Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for the inthis compound gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction.
-
Quantification: The amount of fluorescence is measured in real-time during the PCR cycles. The cycle at which the fluorescence crosses a certain threshold is used to determine the initial amount of mRNA.
Immunohistochemistry/Immunofluorescence for Inthis compound Localization
Principle: These techniques are used to visualize the location of inthis compound protein within tissue sections or cultured cells.
Methodology:
-
Tissue/Cell Preparation: Skin biopsies are fixed, embedded in paraffin, and sectioned. Cultured cells are grown on coverslips and fixed.
-
Antigen Retrieval (for paraffin sections): The tissue sections are treated to unmask the antigenic sites.
-
Immunostaining: The samples are incubated with a primary antibody against inthis compound, followed by a secondary antibody. For immunohistochemistry, the secondary antibody is linked to an enzyme that produces a colored precipitate. For immunofluorescence, it is conjugated to a fluorophore.
-
Visualization: The stained samples are then visualized under a microscope.
Luciferase Reporter Assay for Promoter Activity
Principle: This assay is used to study the activity of the inthis compound gene promoter and identify regulatory elements.
Methodology:
-
Construct Preparation: The inthis compound promoter region is cloned into a plasmid upstream of a reporter gene, such as luciferase.
-
Transfection: The plasmid is introduced into keratinocytes.
-
Cell Treatment: The transfected cells can then be treated with various agents (e.g., cytokines, growth factors) to see how they affect promoter activity.
-
Luciferase Assay: The cells are lysed, and the activity of the luciferase enzyme is measured by adding its substrate, luciferin, and quantifying the light produced.
References
- 1. Mice deficient in inthis compound, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inthis compound - Wikipedia [en.wikipedia.org]
- 4. Inthis compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IVL inthis compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Biophysical characterization of inthis compound reveals a molecule ideally suited to function as an intermolecular cross-bridge of the keratinocyte cornified envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and evolution of the human inthis compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct evidence that inthis compound is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inthis compound expression in keratinization disorders of the skin--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inthis compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in inthis compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of inthis compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inthis compound expression is decreased in Hailey-Hailey keratinocytes owing to increased inthis compound mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Keratinocyte differentiation inversely regulates the expression of inthis compound and transforming growth factor beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of inthis compound gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucocorticoid receptor enhances inthis compound expression of keratinocyte in a ligand-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of the human inthis compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Involucrin: A Core Biomarker for Terminal Keratinocyte Differentiation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Involucrin (IVL) is a critical protein precursor of the cornified cell envelope, a highly insoluble and robust structure essential for the barrier function of the epidermis. Its expression is tightly regulated during the terminal differentiation of keratinocytes, making it an indispensable biomarker for monitoring this fundamental biological process. This technical guide provides an in-depth overview of inthis compound's role in keratinocyte differentiation, the signaling pathways governing its expression, and detailed protocols for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers in dermatology, cosmetology, and drug development who are investigating epidermal homeostasis, skin diseases, and the effects of novel therapeutic compounds on keratinocyte maturation.
Introduction to Inthis compound
Inthis compound is a soluble, highly abundant protein synthesized in the spinous layer of the epidermis. As keratinocytes migrate towards the stratum corneum, inthis compound becomes cross-linked to other proteins by transglutaminases, forming the cornified envelope. This process is a hallmark of terminal keratinocyte differentiation. The expression of the inthis compound gene (IVL) is initiated when keratinocytes cease to proliferate and commit to differentiation, making it an early marker of this process. Its upregulation is a reliable indicator of the shift from a proliferative basal keratinocyte phenotype to a mature, differentiated one.
The precise regulation of inthis compound expression is crucial for maintaining skin barrier integrity. Dysregulation of inthis compound has been implicated in various skin disorders. For instance, in psoriasis, a condition characterized by hyperproliferation and abnormal differentiation of keratinocytes, inthis compound expression is often increased and appears prematurely in lower epidermal layers.[1][2] Conversely, conditions like lamellar ichthyosis can be associated with decreased inthis compound expression. Therefore, monitoring inthis compound levels is a key aspect of studying both normal skin physiology and the pathophysiology of various dermatological diseases.
Signaling Pathways Regulating Inthis compound Expression
The expression of inthis compound is controlled by a complex network of signaling pathways that respond to extracellular cues, such as changes in calcium concentration, and intracellular signaling cascades. Key pathways include the Protein Kinase C (PKC), Ras-MAPK, Rho-ROCK, and PI3K-Akt signaling cascades, which converge on transcription factors that bind to the inthis compound promoter.
PKC/Ras/MAPK Pathway
A central signaling cascade regulating inthis compound expression involves novel Protein Kinase C (PKC) isoforms, Ras, MEKK1, MEK3, and a p38δ-ERK1/2 complex. This pathway ultimately activates activator protein 1 (AP1), Sp1, and C/EBP transcription factors, which then bind to distinct regulatory regions in the inthis compound promoter to drive its expression. The p38/ERK MAPK signaling pathways have also been shown to be involved in the regulation of inthis compound by cytokines like IL-17.[3][4]
Rho/ROCK Pathway
The Rho/ROCK signaling pathway plays a critical role in the balance between keratinocyte proliferation and differentiation.[5] Activation of ROCK-II can lead to cell cycle arrest and an increase in the expression of genes associated with terminal differentiation, including inthis compound.[5][6] Conversely, blocking ROCK function inhibits terminal differentiation.[5]
PI3K/Akt Pathway
The PI3K/Akt pathway is activated in the early stages of keratinocyte differentiation and promotes cell growth arrest and the expression of "late" differentiation markers.[7] The Fyn-Akt signaling pathway has been shown to be required for dihydromyrcenol (DHM)-induced inthis compound expression.[8][9][10] Inhibition of Akt can block the increase in inthis compound mRNA.[8][9]
Quantitative Data on Inthis compound Expression
The following tables summarize quantitative data on inthis compound expression from various studies, providing a reference for expected changes under different experimental conditions.
| Condition | Cell Type | Fold Change in Inthis compound mRNA | Method | Reference |
| 1.2 mM Extracellular Calcium | Normal Human Keratinocytes (NHK) | 8-fold increase | Luciferase Reporter Assay | [11][12] |
| IL-17 (100 ng/mL) | HaCaT cells | ~0.5-fold (decrease) | RT-qPCR | [13] |
| IL-4 (20 ng/mL) | HaCaT cells | ~0.6-fold (decrease) | RT-qPCR | [14] |
| Dihydromyrcenol (200 µM) | HaCaT cells | ~2-fold increase | RT-qPCR | [9] |
| Dihydromyrcenol (200 µM) | Normal Human Epidermal Keratinocytes (NHEK) | ~2-fold increase | RT-qPCR | [9] |
| Condition | Tissue/Cell Type | Observation | Method | Reference |
| Psoriatic Lesions (pre-treatment) | Human Skin Biopsies | Increased expression and premature localization | Immunohistochemistry | [1][2] |
| Psoriatic Lesions (post-PTU treatment) | Human Skin Biopsies | Reduced immunohistochemical score (9.00 to 3.90) | Immunohistochemistry | [15] |
| K10-deficient mice | Neonatal mouse epidermis | Increased inthis compound protein levels | Western Blot | [16] |
| IL-4 Transgenic Mice | Mouse Skin | Downregulated mRNA and protein levels | RT-qPCR, Western Blot, Immunofluorescence | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reliable detection and quantification of inthis compound. Below are representative protocols for immunohistochemistry, Western blotting, and quantitative real-time PCR.
Immunohistochemistry (IHC) for Inthis compound in Paraffin-Embedded Skin Sections
This protocol is adapted from methodologies described in studies of inthis compound expression in normal and diseased skin.[17][18]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block such as 5% normal goat serum) for 10-30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against inthis compound (e.g., rabbit anti-human inthis compound) at an appropriate dilution (typically 1:500 to 1:1000) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with a wash buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) for 30 minutes.
-
Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB).
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for Inthis compound
This protocol is a general guideline based on standard Western blotting procedures used in keratinocyte research.[14][19]
-
Protein Extraction:
-
Lyse keratinocytes in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage gel (e.g., 10%).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against inthis compound overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Real-Time PCR (qRT-PCR) for Inthis compound mRNA
This protocol is based on methodologies for analyzing gene expression in keratinocytes.[14][20]
-
RNA Isolation:
-
Isolate total RNA from keratinocyte cultures using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform real-time PCR using a qPCR instrument, a suitable master mix (e.g., SYBR Green), and primers specific for the inthis compound gene.
-
Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Example Human Inthis compound Primers: (Note: Primer sequences should always be validated)
-
Forward: 5'-CAG GAG AAG GAG GAG AAG GAG-3'
-
Reverse: 5'-GTC TCC TCC TCC TCC TCC TC-3'
-
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in inthis compound gene expression.
-
Conclusion
Inthis compound stands as a robust and reliable biomarker for terminal keratinocyte differentiation. Its expression is intricately regulated by a network of signaling pathways, making it a valuable endpoint for assessing the impact of genetic modifications, disease states, and pharmacological interventions on epidermal homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to incorporate the analysis of inthis compound into their studies, thereby facilitating a deeper understanding of skin biology and the development of novel therapeutic strategies for dermatological conditions.
References
- 1. Measurement of the rate of epidermal terminal differentiation: expression of inthis compound by S-phase keratinocytes in culture and in psoriatic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in inthis compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P38/ERK MAPK signaling pathways are involved in the regulation of filaggrin and inthis compound by IL-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P38/ERK MAPK signaling pathways are involved in the regulation of filaggrin and inthis compound by IL‑17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Keratinocyte differentiation is regulated by the Rho and ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoinositide 3-kinase signaling to Akt promotes keratinocyte differentiation versus death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of inthis compound gene expression by calcium in normal human keratinocytes [imrpress.com]
- 12. article.imrpress.com [article.imrpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Interleukin-4 Downregulation of Inthis compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Downregulation of inthis compound in psoriatic lesions following therapy with propylthiouracil, an anti-thyroid thioureylene: immunohistochemistry and gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. Inthis compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Evolutionary Conservation of the Involucrin Gene: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Involucrin (IVL) is a key structural protein precursor of the cornified cell envelope in the epidermis and other stratified squamous epithelia. Its expression is tightly linked to the terminal differentiation of keratinocytes. The inthis compound gene has undergone significant evolutionary changes, particularly within its coding region, which is characterized by a segment of tandem repeats. This technical guide provides an in-depth analysis of the evolutionary conservation of the inthis compound gene across various species. It summarizes quantitative data on gene and protein characteristics, details common experimental protocols for its study, and visualizes the key signaling pathways regulating its expression. This document is intended to serve as a comprehensive resource for researchers in dermatology, cell biology, and drug development.
Introduction
The inthis compound protein is a crucial component of the protective barrier of the skin and other epithelial tissues. It is a soluble precursor protein that becomes cross-linked by transglutaminases to form the insoluble cornified envelope during the final stages of keratinocyte differentiation[1][2]. The gene encoding inthis compound exhibits a fascinating evolutionary history, characterized by the expansion and diversification of a central repetitive domain. This region, rich in glutamine residues, serves as the primary substrate for transglutaminase-mediated cross-linking[2].
The structure of the inthis compound gene generally consists of a conserved N-terminal region of approximately 75 amino acids, followed by a highly variable segment of glutamine-rich tandem repeats[1]. This variability in the repeat region accounts for the significant size differences observed in the inthis compound protein across species, ranging from 285 amino acids in dogs to 835 amino acids in orangutans[1].
This guide will explore the evolutionary conservation and divergence of the inthis compound gene, presenting comparative data, methodologies for its investigation, and the regulatory networks that control its expression.
Quantitative Data on Inthis compound Gene and Protein Across Species
The size and structure of the inthis compound gene and its corresponding protein vary considerably among different species. These differences are primarily due to the evolution of the tandem repeat region within the coding sequence. Below are tables summarizing key quantitative data for several species.
Table 1: Inthis compound (IVL) Gene Characteristics Across Select Species
| Species | Gene Symbol | Chromosomal Location | Gene Size (approx. kb) |
| Homo sapiens (Human) | IVL | 1q21.3 | 3.34 |
| Mus musculus (Mouse) | Ivl | 3 F1 | 2.89 |
Data for human and mouse gene size was calculated from the start and end base pair information available on GeneCards and NCBI.[1][3]
Table 2: Inthis compound (IVL) Protein Characteristics Across Select Species
| Species | Protein Size (Amino Acids) | Molecular Weight (kDa) | Repeat Region Characteristics |
| Homo sapiens (Human) | 585 | ~68 | 39 repeats of a 10-amino acid sequence[2][4][5] |
| Pan troglodytes (Chimpanzee) | - | - | Presence of a 10-codon repeat segment[6] |
| Gorilla gorilla (Gorilla) | - | - | Presence of a 10-codon repeat segment[6] |
| Pongo pygmaeus (Orangutan) | 835 | - | - |
| Macaca mulatta (Rhesus monkey) | - | - | Presence of a 10-codon repeat segment[6][7] |
| Canis lupus familiaris (Dog) | 285 | - | - |
| Mus musculus (Mouse) | - | - | Contains a segment of homologous repeats to other nonanthropoid mammals |
| Rattus norvegicus (Rat) | - | - | Contains a segment of homologous repeats to other nonanthropoid mammals |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the inthis compound gene and protein.
Gene Cloning and Sequencing of the Inthis compound Gene
This protocol outlines the general steps for isolating and sequencing the inthis compound gene from a new species of interest.
Objective: To obtain the nucleotide sequence of the inthis compound gene.
Methodology:
-
Genomic DNA Extraction:
-
Isolate high-molecular-weight genomic DNA from a tissue sample (e.g., skin biopsy) using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.
-
-
PCR Amplification:
-
Design degenerate primers based on conserved regions of the inthis compound gene identified from alignments of known sequences from related species.
-
Perform PCR using the extracted genomic DNA as a template and the designed primers. Optimize PCR conditions (annealing temperature, extension time) as needed.
-
Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of a fragment of the expected size.
-
-
Purification of PCR Product:
-
Excise the PCR product of the correct size from the agarose gel and purify it using a gel extraction kit.
-
-
Cloning into a Vector:
-
Ligate the purified PCR product into a suitable cloning vector (e.g., pGEM-T Easy Vector).
-
Transform competent E. coli cells with the ligation mixture.
-
Plate the transformed cells on selective agar plates and incubate overnight.
-
-
Screening and Plasmid Isolation:
-
Select individual bacterial colonies and culture them in liquid media.
-
Isolate plasmid DNA from the bacterial cultures using a miniprep kit.
-
Verify the presence of the insert by restriction enzyme digestion and agarose gel electrophoresis.
-
-
DNA Sequencing:
-
Send the purified plasmid DNA containing the inthis compound gene fragment for Sanger sequencing using primers that bind to the vector backbone flanking the insert.
-
Assemble the sequencing reads to obtain the full sequence of the amplified fragment.
-
-
Full-Gene Sequencing (if necessary):
-
To obtain the full-length gene sequence, techniques such as genome walking or inverse PCR may be employed, using primers designed from the initially sequenced fragment.
-
This protocol is a synthesized representation of standard molecular cloning techniques.[8][9][10][11]
Northern Blot Analysis of Inthis compound mRNA Expression
This protocol describes a method to detect and quantify inthis compound mRNA levels in different tissues or cell culture conditions.
Objective: To determine the expression level and size of inthis compound mRNA.
Methodology:
-
RNA Isolation:
-
Extract total RNA from cells or tissues using a guanidinium thiocyanate-phenol-chloroform extraction method or a commercial RNA isolation kit. Ensure all steps are performed under RNase-free conditions.
-
-
Denaturing Agarose Gel Electrophoresis:
-
Separate 10-20 µg of total RNA per lane on a formaldehyde-containing agarose gel to denature the RNA.
-
Include an RNA ladder to determine the size of the transcripts.
-
-
Transfer to a Membrane:
-
Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane via capillary transfer or a vacuum blotting system.
-
Crosslink the RNA to the membrane using UV irradiation or baking.
-
-
Probe Preparation:
-
Prepare a labeled probe specific for inthis compound mRNA. This can be a DNA fragment or an RNA probe (riboprobe) labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., digoxigenin).
-
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Add the labeled probe to the hybridization buffer and incubate the membrane overnight at the appropriate temperature to allow the probe to anneal to the complementary inthis compound mRNA.
-
-
Washing:
-
Wash the membrane with buffers of increasing stringency to remove unbound and non-specifically bound probe.
-
-
Detection:
-
Detect the labeled probe. For radioactive probes, expose the membrane to X-ray film or a phosphorimager screen. For non-radioactive probes, use a chemiluminescent or colorimetric detection method.
-
This protocol is a synthesized representation of standard Northern blotting techniques.
Immunofluorescent Staining of Inthis compound Protein in Skin Tissue
This protocol details the immunofluorescent detection of inthis compound protein in frozen or paraffin-embedded skin sections.
Objective: To visualize the localization of inthis compound protein within skin tissue.
Methodology:
-
Tissue Preparation:
-
For Frozen Sections: Embed fresh tissue in optimal cutting temperature (OCT) compound and freeze rapidly. Cut 5-10 µm sections using a cryostat and mount on slides.
-
For Paraffin-Embedded Sections: Fix tissue in 4% paraformaldehyde, dehydrate through a graded series of ethanol, clear in xylene, and embed in paraffin. Cut 4-6 µm sections using a microtome and mount on slides.
-
-
Deparaffinization and Rehydration (for paraffin sections):
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval (for paraffin sections):
-
Perform heat-induced epitope retrieval by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
-
Permeabilization and Blocking:
-
Permeabilize sections with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for inthis compound, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the sections three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the sections three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash again with PBS and mount the slides with an anti-fade mounting medium.
-
-
Visualization:
-
Visualize the staining using a fluorescence microscope.
-
This protocol is a synthesized representation of standard immunofluorescence techniques.
Signaling Pathways and Experimental Workflows
The expression of the inthis compound gene is tightly regulated during keratinocyte differentiation by a complex network of signaling pathways. A key pathway involves Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade, which ultimately leads to the activation of transcription factors that bind to the inthis compound promoter.
Signaling Pathway for Inthis compound Gene Expression
The following diagram illustrates the signaling cascade leading to inthis compound gene transcription. Activation of PKC, often by extracellular signals like calcium or phorbol esters, initiates a downstream cascade involving Ras, MEKK1, MEK3, and p38/RK. This culminates in the activation of the transcription factors AP1 and Sp1, which then bind to their respective response elements in the inthis compound gene promoter to drive transcription.
Caption: PKC-MAPK signaling pathway regulating inthis compound gene expression.
Experimental Workflow for Studying Inthis compound Gene Regulation
The following diagram outlines a typical experimental workflow to investigate the regulation of the inthis compound gene. This workflow combines several of the techniques detailed in the protocols section to move from identifying changes in gene expression to elucidating the underlying molecular mechanisms.
Caption: Workflow for investigating inthis compound gene regulation.
Conclusion
The inthis compound gene serves as an excellent model for studying both evolutionary adaptation and the regulation of terminal differentiation. Its remarkable plasticity, particularly in the repeat domain, highlights the diverse evolutionary pressures on epidermal barrier function across different species. The conservation of the core regulatory mechanisms, involving pathways such as PKC-MAPK and transcription factors like AP1 and Sp1, underscores the fundamental importance of this gene in keratinocyte biology. The experimental approaches detailed in this guide provide a robust framework for further investigation into the evolution, function, and regulation of inthis compound, with potential implications for understanding skin diseases and developing novel therapeutic strategies.
References
- 1. Inthis compound - Wikipedia [en.wikipedia.org]
- 2. Structure and evolution of the human inthis compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ivl inthis compound [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Biophysical characterization of inthis compound reveals a molecule ideally suited to function as an intermolecular cross-bridge of the keratinocyte cornified envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primate involucrins: antigenic relatedness and detection of multiple forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. bio-rad.com [bio-rad.com]
- 9. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 10. genscript.com [genscript.com]
- 11. bio-rad.com [bio-rad.com]
An In-depth Technical Guide to the Interaction of Involucrin with Cornified Envelope Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cornified envelope (CE) is a highly insoluble and resilient protein-lipid structure essential for the barrier function of the skin. Its assembly is a critical event in the terminal differentiation of keratinocytes. Involucrin, a key scaffold protein, plays a pivotal role in the initial stages of CE formation by serving as a platform for the cross-linking of numerous other precursor proteins. This technical guide provides a comprehensive overview of the current understanding of inthis compound's interactions with other CE precursors, the signaling pathways that regulate its expression and function, and detailed experimental protocols for studying these interactions.
Inthis compound's Interacting Partners in the Cornified Envelope
Inthis compound is a soluble cytosolic protein that becomes cross-linked to various other CE precursors through the action of transglutaminases, primarily transglutaminase-1 (TGase-1). This cross-linking process, which involves the formation of ε-(γ-glutamyl)lysine isopeptide bonds, is calcium-dependent and is crucial for the structural integrity of the CE.[1][2][3] The primary interacting partners of inthis compound identified to date are summarized below.
Key Interacting Proteins:
-
Loricrin: A major component of the CE, loricrin is cross-linked to the inthis compound scaffold, contributing significantly to the envelope's mechanical strength.[4][5]
-
Envoplakin and Periplakin: These proteins are thought to be among the first to be incorporated into the CE, forming a scaffold with inthis compound at the cell periphery.[6][7][8][9] They play a role in linking the CE to the desmosomes and the keratin filament network.[6]
-
Small Proline-Rich Proteins (SPRRs): This family of proteins is cross-linked to the developing CE and contributes to its elasticity and barrier function.
-
Desmoplakin: A desmosomal plaque protein that is cross-linked to inthis compound, providing a crucial link between the CE and the cell-cell adhesion structures.
-
Keratins: Intermediate filament proteins that are also cross-linked to the CE, further reinforcing its structure.
-
Cystatin A and Elafin: These protease inhibitors are incorporated into the CE, suggesting a role in regulating proteolytic activity during cornification.
Quantitative Analysis of Inthis compound Interactions
While the qualitative aspects of inthis compound's interactions are well-documented, specific quantitative data such as binding affinities (Kd values) and stoichiometry remain areas of active research. However, some studies have provided estimates that shed light on these interactions.
| Interacting Protein | Method | Apparent Dissociation Constant (Kd) | Stoichiometry | Reference |
| Staphylococcus aureus IsdA | ELISA | ~1 µM (with cytokeratin K10) | Not Determined | [10] |
| Staphylococcus aureus IsdA | ELISA | ~0.15 µM (with loricrin) | Not Determined | [10] |
| Soluble CD4 | Size Exclusion Chromatography, Analytical Ultracentrifugation | Not Determined | 1:1 (with trimeric SIV gp140) | [11] |
| Antibody Fab Fragments | Size Exclusion Chromatography, Analytical Ultracentrifugation | Not Determined | 3:1 (with trimeric SIV gp140) | [11] |
Note: The provided Kd values are for the interaction of a bacterial protein with CE components and may not directly reflect the interactions between human CE proteins. The stoichiometry data for SIV glycoprotein is included as an example of protein complex analysis but is not directly related to inthis compound. Further research is needed to determine the precise quantitative parameters of inthis compound's interactions with its native binding partners.
Signaling Pathways Regulating Inthis compound
The expression and function of inthis compound are tightly regulated by complex signaling networks within the keratinocyte. Understanding these pathways is crucial for developing therapeutic strategies targeting epidermal barrier defects.
PKC/Ras/MAPK Signaling Pathway
The Protein Kinase C (PKC), Ras, and Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of keratinocyte differentiation and inthis compound expression. Activation of novel PKC isoforms, particularly PKC-delta, initiates a signaling cascade that leads to the activation of transcription factors that drive inthis compound gene expression.[12][13][14]
PKC/Ras/MAPK signaling cascade leading to inthis compound expression.
AP-1 and Sp1 Transcriptional Regulation
The promoter region of the inthis compound gene contains binding sites for the transcription factors Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp1). The cooperative binding of these factors to the distal regulatory region of the inthis compound promoter is essential for its high-level, differentiation-specific expression.[15][16][17][18] The MAPK pathway, particularly p38δ, plays a crucial role in activating AP-1 and Sp1.[15]
Cooperative binding of AP-1 and Sp1 to the inthis compound promoter.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of inthis compound interactions. The following sections provide protocols for key experiments.
Co-Immunoprecipitation (Co-IP) of Inthis compound and its Binding Partners
This protocol is designed to isolate inthis compound and its interacting proteins from keratinocyte cell lysates, with special considerations for potentially insoluble protein complexes.
Workflow:
Workflow for Co-Immunoprecipitation of inthis compound complexes.
Materials:
-
Cultured human keratinocytes
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS, Protease and Phosphatase Inhibitor Cocktail.
-
Anti-inthis compound antibody (primary antibody)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer diluted 1:1 with PBS
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Microcentrifuge tubes, magnetic rack, rotator
Procedure:
-
Cell Lysis:
-
Wash cultured keratinocytes twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add control IgG and Protein A/G beads to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-inthis compound primary antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
For mass spectrometry, add Elution Buffer and incubate for 5-10 minutes. Neutralize the eluate with Neutralization Buffer.
-
For Western blotting, add 2x Laemmli sample buffer and boil for 5 minutes.
-
-
Analysis:
In Vitro Cross-Linking Assay
This assay reconstitutes the transglutaminase-catalyzed cross-linking of inthis compound to other CE precursors in a controlled environment.[2]
Workflow:
Workflow for in vitro cross-linking of cornified envelope precursors.
Materials:
-
Purified recombinant inthis compound
-
Purified recombinant CE precursor protein(s) of interest
-
Recombinant human transglutaminase-1 (TGase-1)
-
Reaction Buffer: 100 mM Tris-HCl pH 8.0, 10 mM DTT
-
Calcium Chloride (CaCl₂) solution (e.g., 100 mM)
-
EDTA solution (e.g., 200 mM)
-
2x Laemmli sample buffer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine purified inthis compound, the precursor protein(s) of interest, and TGase-1 in the Reaction Buffer.
-
-
Initiation and Incubation:
-
Initiate the cross-linking reaction by adding CaCl₂ to a final concentration of 10 mM.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 15, 30, 60 minutes).
-
-
Termination:
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
-
Analysis:
-
Add an equal volume of 2x Laemmli sample buffer to each reaction and boil for 5 minutes.
-
Analyze the formation of high-molecular-weight cross-linked complexes by SDS-PAGE and Western blotting using antibodies against the respective proteins.
-
Yeast Two-Hybrid (Y2H) Screening
Y2H is a powerful technique to identify novel protein-protein interactions and to map the specific domains involved in these interactions.
Workflow:
Workflow for Yeast Two-Hybrid screening to identify inthis compound interactors.
Procedure Outline:
-
Plasmid Construction:
-
Clone the full-length or specific domains of inthis compound into a "bait" vector (containing a DNA-binding domain, e.g., GAL4-BD).
-
Construct a "prey" library by cloning cDNAs from keratinocytes into a prey vector (containing a transcriptional activation domain, e.g., GAL4-AD).
-
-
Yeast Transformation and Mating:
-
Transform a yeast strain with the bait plasmid.
-
Mate the bait-containing yeast strain with a yeast strain pre-transformed with the prey library.
-
-
Selection and Screening:
-
Select for diploid yeast cells on appropriate media.
-
Screen for interactions by plating the diploid cells on selective media lacking specific nutrients (e.g., histidine, adenine). Only yeast where the bait and prey proteins interact will grow.
-
-
Confirmation and Identification:
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy allows for the visualization of protein-protein interactions in living cells by measuring the energy transfer between two fluorescently tagged proteins.
Procedure Outline:
-
Construct Generation:
-
Create expression vectors for inthis compound and its potential interacting partner fused to a FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).
-
-
Cell Transfection and Culture:
-
Co-transfect keratinocytes with the FRET constructs.
-
Culture the cells to allow for protein expression.
-
-
Image Acquisition:
-
Acquire images of the cells using a fluorescence microscope equipped for FRET imaging. This typically involves exciting the donor fluorophore and measuring the emission from both the donor and acceptor.
-
-
FRET Analysis:
Conclusion
Inthis compound's role as a central scaffold protein is fundamental to the assembly of a functional cornified envelope. Its interactions with a diverse array of precursor proteins, orchestrated by transglutaminases and regulated by intricate signaling pathways, ensure the formation of a robust and protective epidermal barrier. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these critical molecular events. A deeper understanding of these processes will undoubtedly pave the way for novel therapeutic interventions for a variety of skin disorders characterized by impaired barrier function.
References
- 1. Inthis compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic cross-linking of inthis compound and other proteins by keratinocyte particulates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry of transglutaminases and cross-linking in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loricrin and inthis compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loricrin – an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mice deficient in inthis compound, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Periplakin, a Novel Component of Cornified Envelopes and Desmosomes That Belongs to the Plakin Family and Forms Complexes with Envoplakin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of periplakin and envoplakin with intermediate filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jdc.jefferson.edu [jdc.jefferson.edu]
- 10. Iron-Regulated Surface Determinant Protein A Mediates Adhesion of Staphylococcus aureus to Human Corneocyte Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The stoichiometry of trimeric SIV glycoprotein interaction with CD4 differs from that of anti-envelope antibody Fab fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PKC-delta and -eta, MEKK-1, MEK-6, MEK-3, and p38-delta are essential mediators of the response of normal human epidermal keratinocytes to differentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PKC-δ and -η, MEKK-1, MEK-6, MEK-3, and p38-δ Are Essential Mediators of the Response of Normal Human Epidermal Keratinocytes to Differentiating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MEK7-dependent activation of p38 MAP kinase in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AP1 Transcription Factors in Epidermal Differentiation and Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcription factor Sp1 activates inthis compound promoter activity in non-epithelial cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of human inthis compound promoter distal regulatory region transcriptional activator elements-a role for Sp1 and AP1 binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 21. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 23. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 24. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 26. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Nucleus-based Yeast Two-Hybrid Screening - Profacgen [profacgen.com]
- 29. In Vitro Reconstitution Reveals Key Intermediate States of Trimer Formation by the Dengue Virus Membrane Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Composition and function of AP-1 transcription complexes during muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. In vitro reconstitution reveals key intermediate states of trimer formation by the dengue virus membrane fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. FRET and colocalization analyzer--a method to validate measurements of sensitized emission FRET acquired by confocal microscopy and available as an ImageJ Plug-in - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET - PMC [pmc.ncbi.nlm.nih.gov]
Involucrin Expression Patterns: A Technical Guide for Researchers
Introduction
Involucrin (IVL) is a key structural protein that plays a crucial role in the terminal differentiation of keratinocytes in stratified squamous epithelia. It is a soluble precursor protein that becomes cross-linked by transglutaminases to form the cornified envelope, a highly insoluble and resilient structure beneath the cell membrane of terminally differentiated keratinocytes.[1] This envelope provides a vital protective barrier for the underlying tissues against environmental insults, dehydration, and microbial invasion. The expression of inthis compound is tightly regulated, both spatially and temporally, making it an excellent marker for studying epithelial differentiation in various tissues and disease states.
This technical guide provides an in-depth overview of inthis compound expression patterns in different epithelial tissues, detailed experimental protocols for its detection and quantification, and a summary of the key signaling pathways that regulate its expression. This document is intended for researchers, scientists, and drug development professionals working in the fields of dermatology, cell biology, and regenerative medicine.
Inthis compound Expression in Different Epithelial Tissues
Inthis compound is predominantly expressed in stratified squamous epithelia, where it is a hallmark of terminal differentiation.[2][3] Its expression is typically absent in the basal, proliferative layer and is initiated in the suprabasal layers, with the highest levels found in the upper spinous and granular layers.[3]
Qualitative and Semi-Quantitative Expression Data
Immunohistochemical studies have documented the distribution of inthis compound in a variety of human epithelial tissues.
| Epithelial Tissue | Inthis compound Expression Pattern | Reference |
| Epidermis (Skin) | Strong expression in the upper spinous and granular layers. Absent in the basal layer. | [3] |
| Oral Mucosa | Similar to the epidermis, with expression in the suprabasal differentiated layers. | [4] |
| Esophagus | Present in the suprabasal layers of the stratified squamous epithelium. | [2] |
| Cornea | Expressed in the superficial, differentiated layers of the corneal epithelium. | [2][5] |
| Conjunctiva | Detected in the stratified squamous epithelium. | [2] |
| Vagina | Found in the suprabasal layers of the vaginal epithelium. | [2] |
| Ectocervix | Expressed in the suprabasal layers of the stratified squamous epithelium. | [6] |
| Urothelium | Present in the superficial layers. | [4] |
| Hair Follicle | Expressed in the inner root sheath and the infundibulum. | [7] |
Quantitative Inthis compound Expression Data
Obtaining direct quantitative comparisons of inthis compound protein or mRNA levels across different healthy human epithelial tissues from the literature is challenging. Most studies focus on relative changes in expression under specific conditions rather than providing absolute quantification in healthy tissues. However, some comparative data is available:
| Comparison | Method | Finding | Reference |
| Hair Follicle vs. Epidermis | Northern Blotting | Inthis compound mRNA is more abundant in the follicular fraction compared to the epidermal fraction of dissected scalp. | [7] |
Note: While absolute quantitative data is sparse, the consistent qualitative and semi-quantitative findings from numerous studies firmly establish inthis compound as a robust marker of terminal differentiation in stratified squamous epithelia. The development of standardized quantitative assays, such as ELISA, may facilitate more direct comparisons in future research.[8]
Experimental Protocols for Inthis compound Detection
Accurate and reliable detection of inthis compound is essential for studying epithelial differentiation. The following sections provide detailed protocols for the most common techniques used to analyze inthis compound expression.
Immunohistochemistry (IHC) for Inthis compound
Immunohistochemistry is a powerful technique to visualize the spatial distribution of inthis compound within tissue sections.
Protocol for Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15-20 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against inthis compound (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer. Typical dilutions range from 1:100 to 1:1000.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a chromogen substrate such as diaminobenzidine (DAB) until the desired staining intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Inthis compound synthesis and tissue assembly by keratinocytes in natural and cultured human epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inthis compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Tissue-specific and differentiation-appropriate expression of the human inthis compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inthis compound mRNA is more abundant in human hair follicles than in normal epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Mechanism of Involucrin Cross-linking by Transglutaminases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical mechanism underpinning the cross-linking of involucrin by transglutaminases, a critical process in the formation of the cornified cell envelope of the epidermis.
Core Mechanism of Inthis compound Cross-linking
The formation of the cornified envelope is a terminal differentiation process in keratinocytes, resulting in a highly resilient structure that provides a crucial barrier against the environment. This process is heavily reliant on the enzymatic activity of transglutaminases (TGases), which catalyze the formation of ε-(γ-glutamyl)lysine isopeptide bonds between various protein precursors.[1][2] Inthis compound serves as a key scaffold protein in the initial stages of this assembly.[3][4]
The primary enzyme responsible for the initial cross-linking of inthis compound is Transglutaminase-1 (TGase-1).[3][5] TGase-1 is a membrane-bound, calcium-dependent enzyme.[5][6] The cross-linking process is initiated when intracellular calcium levels rise in differentiating keratinocytes.[5] TGase-1 catalyzes a two-step reaction: first, it activates a protein-bound glutamine residue, forming a thioester intermediate.[7] Subsequently, it transfers the glutaminyl moiety to an acceptor amine group, typically the ε-amino group of a protein-bound lysine residue, to form a stable isopeptide bond.[6][7]
Inthis compound's structure, characterized as an extended, flexible rod-shaped molecule, is ideally suited for its role as an intermolecular cross-bridge.[8] This elongated shape allows a single inthis compound molecule to form multiple cross-links with other envelope precursors, even those separated by significant distances.[8]
Quantitative Data on Inthis compound Cross-linking
The following tables summarize key quantitative data related to the interaction between transglutaminases and inthis compound.
| Parameter | Value | Conditions | Reference |
| TGase-1 Ca2+ Activation (in solution) | >100 µM | Solution-based assay | [5] |
| TGase-1 Ca2+ Activation (on lipid vesicles) | >10 µM | Synthetic lipid vesicle (SLV) surface assay | [5] |
| Inthis compound Binding to Lipid Vesicles (Ca2+ dependent) | >1 µM | SLV containing 12-18% phosphatidylserine | [5] |
| Inthis compound Glutamine Residues as TGase-1 Donors (in solution) | 80 out of 150 | In vitro reaction with TGase-1 | [5] |
| Inthis compound Glutamine Residues as TGase-1 Donors (on lipid vesicles) | 5 (Gln-496 most favored) | In vitro reaction with TGase-1 on SLV | [5] |
| Rate of Lipid Z Incorporation into Inthis compound by TGase-1 | 2.2 ± 0.3 fmol/s | 1 mol % lipid Z in SLV, 0.7 pmol putrescine/min specific TGase-1 activity | [6] |
| Inthis compound Molecular Weight | 68 kDa | [8] | |
| Inthis compound Dimensions | Length: 460 Å, Axial Ratio: 30:1 | Electron microscopy | [8] |
| Inthis compound α-helical Content | 50-75% | Circular dichroism | [8] |
Table 1: Key Parameters in TGase-1 Mediated Inthis compound Cross-linking
| Cross-link Type | Inthis compound Residues Involved | Partner Protein(s) | Reference |
| Inter-inthis compound | Lys-468, Lys-485, Lys-508, Gln-465, Gln-489 | Inthis compound | [9] |
| Inthis compound-Desmoplakin | Gln-495, Gln-496 | Desmoplakin | [9] |
| Inthis compound-Keratins | Gln-288 | Keratins | [9] |
| Inthis compound-Ceramide (Ester bond) | Gln-107, Gln-118, Gln-122, Gln-133, Gln-496 | ω-hydroxyceramides | [6][10] |
Table 2: Identified Inthis compound Cross-links
Signaling Pathways and Experimental Workflows
The expression and activation of both inthis compound and transglutaminase-1 are tightly regulated during keratinocyte differentiation. An increase in intracellular calcium is a primary trigger for this process.
Caption: Calcium-dependent signaling pathway for inthis compound cross-linking.
Caption: Workflow for identifying in vivo inthis compound cross-links.
Detailed Experimental Protocols
4.1. In Vitro Transglutaminase-1 Activity Assay on Synthetic Lipid Vesicles (SLVs)
This protocol is adapted from the methodology described in Nemes et al., 1999.[5]
Objective: To measure the Ca2+-dependent cross-linking activity of TGase-1 with inthis compound on a membrane surface.
Materials:
-
Recombinant human TGase-1
-
Purified human inthis compound
-
Synthetic lipids (e.g., phosphatidylcholine, phosphatidylserine)
-
Buffer A: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT
-
CaCl2 solutions (various concentrations)
-
BCA protein assay reagent
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment (anti-inthis compound antibody)
Procedure:
-
SLV Preparation: Prepare SLVs with a composition mimicking the plasma membrane (e.g., 82% phosphatidylcholine, 18% phosphatidylserine) by sonication or extrusion.
-
Protein Binding: Incubate recombinant TGase-1 and inthis compound with the SLVs in Buffer A for 30 minutes at room temperature to allow for membrane binding.
-
Initiation of Reaction: Initiate the cross-linking reaction by adding CaCl2 to the desired final concentrations (e.g., 0-200 µM).
-
Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding EDTA to chelate the Ca2+.
-
Analysis:
-
Analyze the reaction products by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-inthis compound antibody.
-
The formation of high-molecular-weight inthis compound polymers indicates TGase-1 activity.
-
Quantify the disappearance of the inthis compound monomer band to determine the rate of cross-linking.
-
4.2. Identification of Inthis compound Cross-link Sites by Mass Spectrometry
This protocol provides a general workflow for identifying the specific glutamine and lysine residues involved in isopeptide bond formation, as performed in studies like Steinert et al., 1997.[9]
Objective: To identify the specific amino acid residues of inthis compound and its binding partners that are cross-linked in the cornified envelope.
Materials:
-
Isolated cornified envelopes from human epidermis
-
Denaturing buffer: 8 M urea, 0.1 M Tris-HCl (pH 8.5)
-
Reducing agent: Dithiothreitol (DTT)
-
Alkylating agent: Iodoacetamide
-
Proteolytic enzymes (e.g., trypsin, chymotrypsin)
-
HPLC system for peptide separation
-
Tandem mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Database search software (e.g., Mascot, Sequest)
Procedure:
-
Solubilization and Reduction/Alkylation:
-
Solubilize the cornified envelopes in the denaturing buffer.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteine residues with iodoacetamide.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration.
-
Perform sequential digestion with multiple proteases to generate a wide range of peptides. The isopeptide bond is resistant to proteolysis.
-
-
Peptide Separation:
-
Separate the complex peptide mixture using multi-dimensional HPLC, typically employing strong cation exchange followed by reverse-phase chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted peptides by tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and generate fragmentation spectra.
-
-
Data Analysis:
-
Use specialized database search software to identify the cross-linked peptides. The software will search for pairs of peptides that are covalently linked and whose combined mass matches a precursor ion observed in the mass spectrum.
-
Manual validation of the fragmentation spectra is crucial to confirm the identity of the cross-linked peptides and the specific residues involved.
-
This guide provides a foundational understanding of the mechanisms and methodologies used to study inthis compound cross-linking. For further details, it is recommended to consult the cited primary literature.
References
- 1. pnas.org [pnas.org]
- 2. Biochemistry of transglutaminases and cross-linking in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdu.repo.nii.ac.jp [mdu.repo.nii.ac.jp]
- 4. Differentially expressed late constituents of the epidermal cornified envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inthis compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A novel function for transglutaminase 1: Attachment of long-chain ω-hydroxyceramides to inthis compound by ester bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biophysical characterization of inthis compound reveals a molecule ideally suited to function as an intermolecular cross-bridge of the keratinocyte cornified envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct evidence that inthis compound is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel function for transglutaminase 1: attachment of long-chain omega-hydroxyceramides to inthis compound by ester bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Involucrin: A Technical Guide to its Cellular Localization During Keratinocyte Maturation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Involucrin, a key structural protein, plays a pivotal role in the terminal differentiation of keratinocytes and the formation of the skin's protective barrier. Its meticulously orchestrated journey from synthesis to its final cross-linked state within the cornified envelope is a hallmark of epidermal maturation. This technical guide provides an in-depth exploration of the cellular localization of inthis compound, detailing its expression, translocation, and function. It offers a comprehensive overview of the experimental protocols used to study this process and summarizes key quantitative data. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows to facilitate a deeper understanding of inthis compound's critical role in skin biology.
Introduction: Inthis compound and the Epidermal Barrier
The epidermis, the outermost layer of the skin, is a stratified squamous epithelium that undergoes a continuous process of renewal and differentiation. Keratinocytes, the primary cell type of the epidermis, originate in the basal layer and migrate upwards, undergoing a series of biochemical and morphological changes that culminate in the formation of the cornified layer (stratum corneum). A crucial element of this process is the assembly of the cornified envelope (CE), a highly resilient structure composed of cross-linked proteins and lipids that provides mechanical strength and acts as a barrier against environmental insults and water loss.[1]
Inthis compound is a soluble, rod-shaped protein that serves as a primary scaffold protein for CE assembly.[1][2] Synthesized in the cytoplasm of differentiating keratinocytes, it is a major substrate for transglutaminase 1, the enzyme responsible for catalyzing the formation of isopeptide cross-links between various CE precursor proteins.[1][3] The precise regulation of inthis compound's synthesis and its subsequent translocation to the cell periphery are critical for the proper formation of the epidermal barrier.[4] Dysregulation of inthis compound expression and localization is associated with various skin disorders, including psoriasis and atopic dermatitis.[1][5][6]
Cellular Localization of Inthis compound: A Spatiotemporal Perspective
The localization of inthis compound within the keratinocyte is tightly coupled to the cell's differentiation state. Its journey can be broadly divided into three key stages: synthesis in the spinous layer, translocation towards the cell periphery, and cross-linking in the granular and cornified layers.
-
Synthesis in the Stratum Spinosum: Inthis compound synthesis begins in the suprabasal layers of the epidermis, specifically in the stratum spinosum.[7][8][9] At this stage, inthis compound is a soluble protein found dispersed within the cytoplasm.[10][11] Immunofluorescence and immunohistochemical studies consistently show the first appearance of inthis compound in these differentiating keratinocytes.[7][12][13]
-
Translocation to the Cell Periphery: As keratinocytes continue to differentiate and move into the stratum granulosum, inthis compound translocates from the cytoplasm towards the cell periphery.[10][11] This movement positions it in close proximity to the plasma membrane, where the enzymatic cross-linking will occur.[14] Immunoelectron microscopy reveals its association with amorphous cytoplasmic material and keratohyaline granules in the granular layer.[10]
-
Cross-linking and Incorporation into the Cornified Envelope: In the upper granular layer and the transition to the stratum corneum, a rise in intracellular calcium activates transglutaminase 1.[1] This enzyme catalyzes the formation of covalent ε-(γ-glutamyl)lysine isopeptide bonds, cross-linking inthis compound to other CE precursor proteins such as loricrin, envoplakin, and periplakin, as well as to the cell membrane.[1][3][9][14] This cross-linking process renders the cornified envelope highly insoluble and mechanically robust.[3] Immunoelectron microscopy studies show that in the final stages, inthis compound is predominantly associated with the cornified envelope of corneocytes.[11] In normal skin, inthis compound is a major component of the CE in its early assembly stages.[5]
Quantitative Analysis of Inthis compound Expression
The expression of inthis compound is a quantifiable marker of keratinocyte differentiation. Various in vitro and in vivo studies have measured its levels under different conditions.
| Culture Condition | Inthis compound-Positive Cells (%) | Method | Reference |
| Normal Human Keratinocytes (Low Ca2+) | 7.2% | Flow Cytometry | [15] |
| Normal Human Keratinocytes (High Ca2+) | 18.1% | Flow Cytometry | [15] |
| Normal Human Keratinocytes (High Ca2+ with 10% FBS) | 37.0% | Flow Cytometry | [15] |
| Differentiating HaCaT cells (Control) | Baseline | RT-qPCR | [16] |
| Differentiating HaCaT cells (DHM 50 µM) | Increased | RT-qPCR | [16] |
| Differentiating HaCaT cells (DHM 100 µM) | Increased | RT-qPCR | [16] |
| Differentiating HaCaT cells (DHM 200 µM) | Significantly Increased | RT-qPCR | [16] |
Table 1: Quantitative analysis of inthis compound-positive cells under different culture conditions. DHM: Dihydromyrcenol, FBS: Fetal Bovine Serum.
| Condition | Inthis compound mRNA/Protein Level | Method | Reference |
| Normal Keratinocytes + IL-6, IL-10, IL-17A, TNF-α, TGF-β1, ET-1, IFN-γ, VEGF165, PDGF-BB | Increased | Western Blot | [17] |
| Scleroderma Keratinocytes + IL-6, IL-10, IL-17A, TNF-α, TGF-β1, ET-1, IFN-γ, VEGF165, PDGF-BB | Decreased | Western Blot | [17] |
| Psoriatic and Normal Keratinocytes + IL-13, IL-17A, ET-1, TNF-α, IFN-γ | Upregulated | Western Blot | [6] |
| Differentiating Keratinocytes (Later stage) | Highest mRNA expression | Northern Analysis | [18] |
Table 2: Regulation of inthis compound expression by various factors. IL: Interleukin, TNF: Tumor Necrosis Factor, TGF: Transforming Growth Factor, ET: Endothelin, IFN: Interferon, VEGF: Vascular Endothelial Growth Factor, PDGF: Platelet-Derived Growth Factor.
Signaling Pathways Regulating Inthis compound Expression
The expression of the inthis compound gene (IVL) is regulated by a complex network of signaling pathways that respond to extracellular cues and internal differentiation programs.
Caption: Signaling pathways regulating inthis compound expression.
Several key pathways have been identified:
-
MAP Kinase Pathway: The mitogen-activated protein (MAP) kinase cascade, including PKC, Ras, MEKK1, MEK3, p38δ, and ERK1/2, plays a crucial role in regulating the activity of transcription factors such as AP-1, Sp1, and C/EBP, which in turn drive inthis compound gene expression. Cytokines like IL-13, IL-17A, TNF-α, and IFN-γ, as well as endothelin-1 (ET-1), can upregulate inthis compound expression through the ERK1/2 and GSK-3β signaling pathways.[6]
-
Fyn-Akt Pathway: The natural compound dihydromyrcenol (DHM) has been shown to increase inthis compound expression through the Fyn-Akt signaling pathway.[16] This pathway appears to act via the transcription factor Sp1.[16]
Experimental Protocols for Studying Inthis compound Localization
A variety of techniques are employed to investigate the cellular localization of inthis compound. The following are detailed methodologies for commonly used approaches.
Immunofluorescence Staining of Inthis compound in Cultured Keratinocytes
This method allows for the visualization of inthis compound within cultured cells.
Caption: Workflow for immunofluorescence staining of inthis compound.
Protocol:
-
Cell Culture: Culture human keratinocytes on sterile glass coverslips in appropriate culture medium. Induce differentiation by, for example, increasing the calcium concentration in the medium.[15]
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for inthis compound (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS in the dark.
-
Counterstaining: Incubate with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a confocal microscope.
Immunohistochemistry for Inthis compound in Skin Sections
This technique is used to examine the localization of inthis compound in the context of the entire epidermal architecture.
Protocol:
-
Tissue Preparation: Obtain fresh skin biopsies and embed them in optimal cutting temperature (OCT) compound for frozen sections or fix in formalin and embed in paraffin for paraffin sections.
-
Sectioning: Cut thin sections (e.g., 5-8 µm) using a cryostat or microtome and mount them on charged microscope slides.
-
Deparaffinization and Rehydration (for paraffin sections): Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval (for paraffin sections): Perform antigen retrieval to unmask the epitope. This can be done by heat-induced epitope retrieval (e.g., in citrate buffer) or enzymatic digestion.
-
Permeabilization (for frozen sections): Permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block endogenous peroxidase activity (if using a peroxidase-based detection system) with 3% hydrogen peroxide. Block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-inthis compound antibody overnight at 4°C.
-
Detection System: Apply a biotinylated secondary antibody followed by a streptavidin-peroxidase conjugate (for ABC method) or a polymer-based detection system.
-
Chromogen: Add a chromogen substrate (e.g., diaminobenzidine, DAB) to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Imaging: Examine the stained sections using a light microscope.
Immunoelectron Microscopy for Ultrastructural Localization
This high-resolution technique allows for the precise subcellular localization of inthis compound.
Protocol:
-
Tissue Fixation and Embedding: Fix small pieces of skin tissue in a mixture of paraformaldehyde and glutaraldehyde. Dehydrate the tissue and embed in a low-temperature resin such as Lowicryl K4M.[10]
-
Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome and collect them on nickel grids.
-
Immunogold Labeling:
-
Block non-specific binding by floating the grids on a drop of blocking solution (e.g., BSA in PBS).
-
Incubate the grids with the primary anti-inthis compound antibody.
-
Wash the grids thoroughly with buffer.
-
Incubate with a secondary antibody conjugated to colloidal gold particles of a specific size.
-
Wash the grids again.
-
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the grids using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of inthis compound.
Conclusion
The cellular localization of inthis compound is a highly regulated and dynamic process that is fundamental to the formation of a functional epidermal barrier. From its initial synthesis in the spinous layer to its final incorporation into the cornified envelope, the journey of inthis compound is a testament to the intricate molecular machinery that governs keratinocyte differentiation. Understanding the spatiotemporal dynamics of inthis compound and the signaling pathways that control its expression is crucial for researchers in dermatology, cell biology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the role of inthis compound in skin health and disease, and for the development of novel therapeutic strategies targeting the epidermal barrier.
References
- 1. Mice deficient in inthis compound, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical characterization of inthis compound reveals a molecule ideally suited to function as an intermolecular cross-bridge of the keratinocyte cornified envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inthis compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in inthis compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of inthis compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inthis compound synthesis and tissue assembly by keratinocytes in natural and cultured human epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inthis compound synthesis and tissue assembly by keratinocytes in natural and cultured human epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inthis compound - Wikipedia [en.wikipedia.org]
- 10. Immuno-ultrastructural localization of inthis compound in squamous epithelium and cultured keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A dual role for inthis compound in the epidermis-ultrastructural localization in epidermis and hair follicle in humans and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inthis compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Enzymatic cross-linking of inthis compound and other proteins by keratinocyte particulates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of inthis compound and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Regulation of inthis compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Keratinocyte differentiation inversely regulates the expression of inthis compound and transforming growth factor beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Analysis of the In-volucrin Gene Promoter and Transcription Factor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular mechanisms governing the expression of the involucrin gene (IVL), a critical component of the cornified envelope in differentiating keratinocytes. We will delve into the architecture of the inthis compound promoter, the key transcription factors that orchestrate its activity, and the upstream signaling pathways that modulate its expression. This document offers detailed experimental protocols and consolidated quantitative data to facilitate further research and therapeutic development in dermatology and related fields.
The Inthis compound Gene Promoter: A Hub for Differentiation-Specific Regulation
The human inthis compound gene is specifically expressed in the suprabasal layers of stratified squamous epithelia, and its regulation is primarily controlled at the transcriptional level. The promoter region of the inthis compound gene is a complex regulatory unit containing multiple binding sites for a variety of transcription factors that collectively ensure its tissue- and differentiation-specific expression.
Key Regulatory Regions
The inthis compound promoter can be broadly divided into a proximal region and a distal regulatory region (DRR), both of which are crucial for its full transcriptional activity.
-
Proximal Promoter Region: This region contains binding sites for several transcription factors, including an Activator Protein-1 (AP-1) site, designated AP1-1, which plays a significant role in the response to various stimuli.[1]
-
Distal Regulatory Region (DRR): Located further upstream (approximately -2473 to -2088 bp from the transcription start site), the DRR is essential for the high-level, differentiation-dependent expression of inthis compound.[2] This region harbors a critical AP-1 binding site (AP1-5) and an adjacent Specificity Protein 1 (Sp1) site that work synergistically to drive robust transcription.[2] Deletion analysis has shown that sequences between 900 and 2500 bp upstream of the transcriptional start site are required for maximal expression.[3]
Core Transcription Factors Regulating Inthis compound Expression
The expression of the inthis compound gene is tightly controlled by the interplay of several key transcription factor families. The primary activators identified to date are AP-1, Sp1, and C/EBP.
Activator Protein-1 (AP-1)
The AP-1 family of transcription factors, which are dimers of Jun, Fos, or ATF proteins, are pivotal regulators of keratinocyte differentiation.[4][5] Several AP-1 binding sites have been identified in the inthis compound promoter, with AP1-1 and AP1-5 being functionally significant.[1][2]
-
AP-1 Family Members Involved: Studies have shown that JunB, JunD, and Fra-1 are major AP-1 factors that interact with the inthis compound promoter.[4] The expression of c-Jun is particularly interesting, as it is specifically upregulated in the suprabasal layers of the epidermis.[6]
-
Functional Importance: Mutation of the AP1-5 site within the DRR dramatically reduces inthis compound promoter activity, highlighting its essential role.[2][7] Inhibition of AP-1 function, for instance by using a dominant-negative c-Jun mutant, suppresses keratinocyte differentiation and reduces inthis compound expression.[8]
Specificity Protein 1 (Sp1)
Sp1 is a ubiquitously expressed transcription factor that plays a crucial role in the expression of a wide range of genes. In the context of the inthis compound promoter, Sp1 acts in concert with AP-1 to achieve high-level, keratinocyte-specific expression.[9]
-
Synergistic Action with AP-1: An Sp1 binding site is located adjacent to the AP1-5 site in the DRR.[2] The close proximity of these two sites is essential for maximal transcriptional activity, suggesting a physical and functional interaction between Sp1 and AP-1 factors.[2][9] Mutation of the Sp1 site reduces the binding of AP-1 factors to the adjacent AP1-5 site, indicating that Sp1 is required for optimal AP-1 factor recruitment.[2]
CCAAT/Enhancer-Binding Proteins (C/EBP)
The C/EBP family of transcription factors is involved in the terminal differentiation of various cell types, including keratinocytes.[10] C/EBPα, C/EBPβ, and C/EBPδ have all been implicated in the regulation of inthis compound expression.[4][11]
-
Role in Differentiation: C/EBPα and C/EBPβ are induced during keratinocyte differentiation and are thought to couple cell cycle arrest with commitment to terminal differentiation.[12] C/EBPδ is highly expressed in the granular layer of the epidermis and plays a role in the late stages of keratinocyte differentiation, regulating genes involved in barrier function.[11][13]
Signaling Pathways Modulating Inthis compound Gene Expression
The activity of the transcription factors that bind to the inthis compound promoter is regulated by a complex network of intracellular signaling pathways. These pathways are often initiated by extracellular cues that trigger keratinocyte differentiation.
Protein Kinase C (PKC) Pathway
The PKC family of serine/threonine kinases are key regulators of keratinocyte differentiation and inthis compound expression.
-
PKC Isoforms: Novel PKC isoforms, particularly PKCδ, PKCε, and PKCη, have been shown to be major activators of inthis compound gene expression.
-
Downstream Signaling: Activation of PKC initiates a signaling cascade that often involves Ras, MEKK1, MEK3, and the p38 MAPK, ultimately leading to the activation of AP-1 transcription factors.[1]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including differentiation. The p38 MAPK and Extracellular signal-Regulated Kinase (ERK) pathways have been implicated in inthis compound regulation.
-
p38 MAPK: The p38 MAPK pathway is a key downstream effector of PKC signaling that leads to the activation of AP-1, Sp1, and C/EBP transcription factors, thereby increasing inthis compound gene expression.[4]
-
ERK MAPK: The role of the ERK pathway is more complex. While some studies suggest its involvement in activating inthis compound expression, others indicate that its inhibition can enhance the expression of differentiation markers.
Akt (Protein Kinase B) Signaling Pathway
The Akt signaling pathway is known to play a role in keratinocyte differentiation and skin barrier development.
-
Fyn-Akt Axis: Recent studies have shown that the Fyn-Akt signaling pathway can induce inthis compound expression. This pathway appears to converge on the activation of the Sp1 transcription factor.
Quantitative Data on Inthis compound Gene Regulation
The following tables summarize quantitative data from various studies on the regulation of inthis compound gene expression.
Table 1: Effect of Signaling Pathway Modulators on Inthis compound Promoter Activity
| Modulator | Target Pathway | Effect on Inthis compound Promoter Activity | Fold Change (approx.) | Reference |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) | PKC | Activation | Varies (e.g., >100-fold with PKCε/η overexpression) | |
| Rottlerin | PKCδ inhibitor | Inhibition | - | |
| Go-6976 | Conventional PKC inhibitor | No effect | - | |
| Dominant-negative Ras | Ras/MAPK | Inhibition | - | [1] |
| Dominant-negative MEKK1 | MAPK | Inhibition | - | [1] |
| Dominant-negative MEK3 | p38 MAPK | Inhibition | - | [1] |
| Dominant-negative p38/RK | p38 MAPK | Inhibition | - | [1] |
| LY294002 | PI3K/Akt inhibitor | Inhibition | Significant decrease | |
| IL-17 | p38/ERK MAPK | Reduction | Significant decrease | |
| SB203580 | p38 inhibitor | Reverses IL-17 effect | Significant inhibition of IL-17 effect | |
| PD98059 | MEK1/2 (ERK) inhibitor | Reverses IL-17 effect | Significant inhibition of IL-17 effect | |
| Dihydromyrcenol (DHM) | Fyn-Akt | Activation | Concentration-dependent increase |
Table 2: Effect of Transcription Factor Modulation on Inthis compound Expression
| Modulated Factor | Method | Effect on Inthis compound Expression | Fold Change (approx.) | Reference |
| Dominant-negative c-Jun (TAM67) | Transfection | Reduction | Significant decrease | [8] |
| C/EBPδ | siRNA knockdown | Reduction of differentiation-induced expression | Substantial decrease | [11] |
| Sp1 | Overexpression in non-keratinocytes | Activation | - | [9] |
Table 3: Effect of Promoter Mutations on Inthis compound Promoter Activity
| Mutation | Location | Effect on Promoter Activity | Reduction in Activity (approx.) | Reference |
| AP1-5 site mutation | Distal Regulatory Region | Abolishes DRR activity | Reduced to basal levels | [2] |
| Sp1 site mutation (adjacent to AP1-5) | Distal Regulatory Region | Synergistic reduction with weak activator element mutation | - | [2] |
| FPA1 site mutation | Proximal Promoter | Substantial decrease in keratinocytes | ~80% reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study inthis compound gene promoter analysis and transcription factor binding.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of transcription factors to specific DNA sequences in the inthis compound promoter.
Objective: To determine if a specific transcription factor (e.g., AP-1, Sp1) in a nuclear extract binds to a putative binding site in the inthis compound promoter.
Materials:
-
Nuclear protein extract from keratinocytes.
-
Double-stranded oligonucleotide probe corresponding to the putative binding site, labeled with a non-radioactive tag (e.g., biotin, infrared dye) or a radioactive isotope (e.g., ³²P).
-
Unlabeled competitor oligonucleotide (specific and non-specific).
-
Antibody against the transcription factor of interest (for supershift assay).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) non-specific competitor DNA.
-
Native polyacrylamide gel (e.g., 4-6%).
-
TBE or TGE running buffer.
-
Gel imaging system (chemiluminescence, fluorescence, or autoradiography).
Procedure:
-
Probe Labeling: End-label the annealed double-stranded oligonucleotide probe according to the manufacturer's protocol for the chosen label.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Nuclear extract (2-10 µg)
-
Poly(dI-dC) (1-2 µg)
-
Binding buffer to a final volume of 18 µl.
-
-
For competition assays, add a 50-100 fold molar excess of unlabeled specific or non-specific competitor oligonucleotide and incubate for 10-15 minutes on ice.
-
Add the labeled probe (e.g., 10-50 fmol) to the reaction mixture.
-
Incubate at room temperature for 20-30 minutes.
-
For supershift assays, add 1-2 µg of the specific antibody to the reaction mixture after the initial incubation with the probe and incubate for an additional 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE or TGE buffer at a constant voltage (e.g., 100-150 V) at 4°C until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or dry the gel (for ³²P-labeled probes).
-
Detect the labeled probe using the appropriate method (chemiluminescent detection for biotin, autoradiography for ³²P, or direct scanning for infrared dyes).
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the in vivo association of a specific transcription factor with the inthis compound promoter in intact keratinocytes.
Objective: To identify and quantify the binding of a transcription factor (e.g., AP-1, Sp1, C/EBP) to specific regions of the inthis compound promoter within the natural chromatin context of keratinocytes.
Materials:
-
Keratinocyte cell culture.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis buffer.
-
Nuclear lysis buffer.
-
Sonication or enzymatic digestion reagents to shear chromatin.
-
ChIP-validated antibody against the transcription factor of interest.
-
Control IgG antibody.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR analysis of specific regions of the inthis compound promoter.
Procedure:
-
Cross-linking: Treat cultured keratinocytes with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication or micrococcal nuclease digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with a specific antibody against the transcription factor of interest or a control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis by qPCR:
-
Quantify the amount of immunoprecipitated DNA using qPCR with primers designed to amplify specific regions of the inthis compound promoter (e.g., regions containing AP-1, Sp1, or C/EBP binding sites).
-
Analyze the results as a percentage of the input DNA and normalize to the IgG control.
-
Luciferase Reporter Gene Assay
This assay is used to measure the transcriptional activity of the inthis compound promoter in response to various stimuli or the overexpression/knockdown of specific transcription factors.
Objective: To quantify the activity of the inthis compound promoter by measuring the light produced by the luciferase reporter gene, which is under the control of the inthis compound promoter.
Materials:
-
Luciferase reporter plasmid containing the inthis compound promoter or its deletion/mutant fragments cloned upstream of the firefly luciferase gene.
-
A co-transfected control plasmid expressing Renilla luciferase for normalization.
-
Keratinocyte cell line.
-
Transfection reagent.
-
Cell lysis buffer.
-
Luciferase assay substrate (for both firefly and Renilla luciferase).
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Plate keratinocytes in a multi-well plate.
-
Co-transfect the cells with the inthis compound promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
If investigating the effect of a specific protein, co-transfect with an expression vector for that protein or treat the cells with siRNA to knock down its expression.
-
-
Cell Treatment: After 24-48 hours, treat the cells with the desired stimuli (e.g., growth factors, chemical inducers of differentiation).
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using the provided lysis buffer.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (stop and glo) and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Express the results as relative luciferase units (RLU) or as fold change compared to a control condition.
-
Visualizations of Key Pathways and Workflows
Signaling Pathways Regulating Inthis compound Expression
Caption: Signaling pathways converging on the inthis compound gene promoter.
Experimental Workflow for Electrophoretic Mobility Shift Assay (EMSA)
Caption: Workflow for analyzing transcription factor binding by EMSA.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: Workflow for in vivo transcription factor binding analysis by ChIP.
Conclusion
The regulation of the inthis compound gene is a paradigm of differentiation-specific gene expression in keratinocytes. A deep understanding of its promoter architecture, the interplay of key transcription factors like AP-1, Sp1, and C/EBP, and the upstream signaling pathways that fine-tune their activity is crucial for deciphering the molecular basis of skin barrier formation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of inthis compound regulation and to identify potential therapeutic targets for skin disorders characterized by aberrant keratinocyte differentiation.
References
- 1. Regulation of human inthis compound promoter activity by a protein kinase C, Ras, MEKK1, MEK3, p38/RK, AP1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of human inthis compound promoter distal regulatory region transcriptional activator elements-a role for Sp1 and AP1 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the human inthis compound promoter using a transient beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AP1 Transcription Factors in Epidermal Differentiation and Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AP1 transcription factors in epidermal differentiation and skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fos and jun proteins are specifically expressed during differentiation of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An inthis compound promoter AP1 transcription factor binding site is required for expression of inthis compound in the corneal epithelium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of AP1 Transcription Factor Function in Keratinocyte Suppresses Differentiation | PLOS One [journals.plos.org]
- 9. The combination of ubiquitous transcription factors AP-1 and Sp1 directs keratinocyte-specific and differentiation-specific gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcription factors C/EBP alpha, C/EBP beta, and CHOP (Gadd153) expressed during the differentiation program of keratinocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C/EBPδ Gene Targets in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] C/EBPδ Gene Targets in Human Keratinocytes | Semantic Scholar [semanticscholar.org]
The Effect of Calcium on Involucrin Synthesis and Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pivotal role of calcium in regulating the synthesis and expression of involucrin, a key protein in the terminal differentiation of keratinocytes. We will explore the intricate signaling pathways, present quantitative data on inthis compound expression, and detail the experimental protocols used to investigate these processes.
Introduction: Calcium and Keratinocyte Differentiation
Extracellular calcium is a dominant physiological regulator of epidermal differentiation.[1][2] Keratinocytes, the primary cells of the epidermis, respond to a gradient of calcium, which dictates their transition from a proliferative basal state to a terminally differentiated, cornified state. In vitro, this process can be mimicked by increasing the extracellular calcium concentration, a technique commonly referred to as the "calcium switch".[2] This switch triggers a cascade of molecular events leading to the expression of differentiation markers, one of the most prominent being inthis compound.[3][4] Inthis compound is a crucial precursor protein of the cornified envelope, a highly insoluble structure that provides the skin with its essential barrier function.[5] Understanding the mechanisms by which calcium controls inthis compound expression is fundamental for research in skin biology, disease pathogenesis, and the development of dermatological therapies.
Signaling Pathways of Calcium-Induced Inthis compound Expression
The induction of inthis compound expression by calcium is a complex process mediated by a sophisticated network of signaling molecules. The process is initiated by the sensing of extracellular calcium, which triggers a cascade of intracellular events culminating in the transcriptional activation of the inthis compound gene (IVL).
The primary sensor for extracellular calcium in keratinocytes is the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor (GPCR).[3][6][7] Activation of the CaSR initiates a signaling cascade that involves multiple downstream effectors:
-
Phospholipase C (PLC) Activation: The activated CaSR, through Gαq, stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8]
-
Intracellular Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[8] The concurrent elevation of [Ca2+]i and DAG activates Protein Kinase C (PKC) isoforms, particularly PKCα and PKCδ.[2][3]
-
PI3K/Akt Pathway: The E-cadherin-mediated cell adhesion, stabilized by calcium, can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which also plays a role in promoting keratinocyte differentiation and inthis compound expression.[9][10][11]
-
MAPK and Src Family Kinases: Mitogen-activated protein kinase (MAPK) pathways and Src family kinases, such as Src and Fyn, are also implicated in transducing the calcium signal.[9][12]
-
Transcriptional Regulation: These signaling cascades converge in the nucleus to activate key transcription factors. The Activator Protein-1 (AP-1) family of transcription factors (including c-Fos and c-Jun) and Sp1 have been shown to bind to specific response elements in the promoter region of the inthis compound gene, driving its transcription.[1][3][12][13] The transcriptional co-activators CBP and P/CAF are also involved in modulating this calcium-responsive gene expression.[12]
Caption: Calcium-induced inthis compound expression signaling pathway.
Quantitative Analysis of Inthis compound Expression
The induction of inthis compound by calcium is a dose-dependent process. Studies have quantified the changes in both inthis compound mRNA and protein levels in response to varying extracellular calcium concentrations.
| Calcium Concentration | Cell Type | Time Point | Fold Change in Inthis compound mRNA | Fold Change in Inthis compound Protein | Reference |
| 0.03 mM | Normal Human Keratinocytes (NHK) | 24 hours | Baseline (1-fold) | - | [1] |
| 0.07 mM | NHK | 24 hours | Increased | - | [1] |
| 0.1 mM | NHK | 24 hours | Increased | - | [1] |
| 0.3 mM | NHK | 24 hours | Increased | - | [1] |
| 1.2 mM | NHK | 24 hours | ~8-fold increase in promoter activity | Maximally induced | [1] |
| > 0.1 mM | Keratinocytes | - | Upregulated | Upregulated | [2][3] |
| 1.8 mM | HaCaT cells | 48 hours | Significantly increased | - | [14] |
Note: The table summarizes data from multiple sources. Direct quantitative comparisons of protein fold change are less commonly reported than mRNA levels.
Experimental Protocols
A variety of experimental techniques are employed to study the effects of calcium on inthis compound expression. Below are detailed methodologies for key experiments.
Cell Culture and Calcium Switch
This is a fundamental procedure to study keratinocyte differentiation in vitro.
-
Cell Seeding and Proliferation:
-
Induction of Differentiation (Calcium Switch):
-
The low-calcium medium is aspirated.
-
The cells are washed with phosphate-buffered saline (PBS).
-
A high-calcium medium (typically 1.2 mM to 1.8 mM Ca²⁺) is added to the culture plates to induce differentiation.[1][11][14]
-
Cells are incubated for various time points (e.g., 24, 48, 72 hours) before harvesting for analysis.[14]
-
RNA Extraction and Quantitative RT-PCR (RT-qPCR)
This method is used to quantify the levels of inthis compound mRNA.
-
RNA Isolation: Total RNA is extracted from the cultured keratinocytes using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for quantitative PCR with primers specific for the human inthis compound gene (IVL). A housekeeping gene (e.g., GAPDH) is used for normalization.[16]
-
Data Analysis: The relative expression of inthis compound mRNA is calculated using the ΔΔCt method.
Protein Extraction and Western Blotting
This technique is used to detect and quantify inthis compound protein.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for inthis compound.[4]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
A loading control, such as β-actin or α-tubulin, is used to ensure equal protein loading.[4]
-
Inthis compound Promoter Activity Assay
This assay measures the transcriptional activity of the inthis compound gene promoter.
-
Plasmid Construction: A reporter plasmid is constructed by cloning the promoter region of the human inthis compound gene upstream of a reporter gene, such as luciferase.[1]
-
Transfection: The reporter plasmid, along with a control plasmid (e.g., expressing β-galactosidase for normalization), is transfected into keratinocytes.[8]
-
Calcium Treatment: The transfected cells are then treated with low or high concentrations of calcium.
-
Luciferase Assay: After the treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer. The results are normalized to the control reporter activity.[8]
Caption: A typical experimental workflow for studying calcium-induced inthis compound expression.
Conclusion
The regulation of inthis compound synthesis and expression by calcium is a cornerstone of keratinocyte terminal differentiation. The process is initiated by the Calcium-Sensing Receptor and involves a complex interplay of signaling pathways, including PLC, PKC, and PI3K, which ultimately converge on the transcriptional activation of the inthis compound gene via transcription factors like AP-1 and Sp1. The dose-dependent nature of this induction has been quantitatively established through various molecular biology techniques. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of skin barrier formation and to identify novel therapeutic targets for a range of dermatological conditions.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. Calcium regulation of keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the calcium-sensing receptor in calcium regulation of epidermal differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inthis compound - Wikipedia [en.wikipedia.org]
- 6. Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 8. escholarship.org [escholarship.org]
- 9. Calcium-induced human keratinocyte differentiation requires src- and fyn-mediated phosphatidylinositol 3-kinase-dependent activation of phospholipase C-gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta ig-h3 induces keratinocyte differentiation via modulation of inthis compound and transglutaminase expression through the integrin alpha3beta1 and the phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium-induced Human Keratinocyte Differentiation Requires src- and fyn-mediated Phosphatidylinositol 3-Kinase–dependent Activation of Phospholipase C-γ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the human inthis compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IVL inthis compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. gut.bmj.com [gut.bmj.com]
Involucrin's Contribution to the Mechanical Strength of the Epidermis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermis, the outermost layer of the skin, serves as a critical barrier against environmental insults, preventing water loss and protecting against physical, chemical, and biological damage. Its remarkable mechanical resilience is largely attributed to the highly organized structure of its terminally differentiated cells, the corneocytes, which are encased in a tough, cross-linked protein shell known as the cornified envelope (CE). Involucrin is a key structural protein that plays a pivotal role in the formation and integrity of this essential barrier. This technical guide provides an in-depth exploration of inthis compound's contribution to the mechanical strength of the epidermis, detailing its molecular functions, the experimental methodologies used to assess its role, and the signaling pathways that govern its expression.
Inthis compound: A Key Scaffolding Protein of the Cornified Envelope
Inthis compound is a soluble cytosolic protein synthesized in the spinous layer of the epidermis. As keratinocytes differentiate and move towards the stratum corneum, inthis compound becomes a primary substrate for transglutaminases. These enzymes catalyze the formation of isopeptide bonds between glutamine residues on inthis compound and lysine residues on other CE precursor proteins, effectively cross-linking them into a resilient, insoluble structure.[1][2][3] Inthis compound's elongated and flexible rod-like structure makes it an ideal scaffolding molecule, capable of forming multiple cross-links with a variety of other proteins, including loricrin, envoplakin, and periplakin.[1][2] This extensive cross-linking is fundamental to the mechanical stability of the cornified envelope.
Quantitative Assessment of Inthis compound's Role in Mechanical Integrity
Directly quantifying the sole contribution of inthis compound to the overall mechanical strength of the epidermis has been challenging, as single-gene knockout mice for inthis compound do not exhibit obvious skin abnormalities, suggesting functional redundancy with other CE proteins.[1][4] However, studies on mice with a combined deficiency of inthis compound, envoplakin, and periplakin have provided significant quantitative insights into the collective role of these scaffolding proteins in maintaining the mechanical integrity of the cornified envelope.
| Parameter | Wild-Type (WT) Cornified Envelopes | Triple Knockout (Ivl-/-, Evpl-/-, Ppl-/-) Cornified Envelopes | Reference |
| Intact Cornified Envelopes after 30s Sonication | 90% | 30% | [2] |
| Intact Cornified Envelopes after 60s Sonication | Data not available | Data not available | [2] |
Table 1: Mechanical Integrity of Cornified Envelopes Under Mechanical Stress. This table summarizes the percentage of intact cornified envelopes isolated from wild-type and triple knockout mice after being subjected to sonication, a method used to apply mechanical stress. The significant decrease in the integrity of the triple knockout cornified envelopes highlights the crucial role of these scaffold proteins, including inthis compound, in providing mechanical resilience.
Note: While this data provides a quantitative measure of the importance of the protein scaffold, it is derived from a model lacking three key proteins. Further research on single-inthis compound knockout models under specific mechanical stress conditions is needed to isolate and quantify its individual contribution to the mechanical properties of the epidermis.
Experimental Protocols
This section details key experimental methodologies for investigating the role of inthis compound in epidermal mechanics.
Isolation of Cornified Envelopes from Murine Epidermis
This protocol is adapted from methodologies described in the literature for the isolation of cornified envelopes for subsequent analysis.
Objective: To isolate purified cornified envelopes from the epidermis of mice.
Materials:
-
Dorsal skin from neonatal or adult mice
-
Phosphate-buffered saline (PBS)
-
0.5 M EDTA, pH 8.0
-
Extraction buffer: 2% SDS, 100 mM Tris-HCl pH 8.5, 20 mM DTT, 5 mM EDTA
-
10% SDS solution
-
DNase I (1 mg/mL)
-
RNase A (1 mg/mL)
-
Water bath or heating block
-
Dounce homogenizer
-
Centrifuge
-
Microscope slides and coverslips
Procedure:
-
Excise dorsal skin from euthanized mice and wash with PBS.
-
Incubate the skin in PBS containing 0.5 M EDTA at 37°C for 2-4 hours to separate the epidermis from the dermis.
-
Carefully peel the epidermis from the dermis using fine forceps.
-
Place the epidermis in a Dounce homogenizer with extraction buffer.
-
Homogenize the tissue thoroughly on ice.
-
Transfer the homogenate to a centrifuge tube and boil for 10 minutes to solubilize non-cross-linked proteins.
-
Centrifuge at 15,000 x g for 15 minutes at room temperature.
-
Discard the supernatant and resuspend the pellet in 10% SDS.
-
Boil for another 10 minutes and centrifuge again.
-
Repeat the wash step with 10% SDS two more times.
-
Resuspend the pellet in a buffer containing DNase I and RNase A and incubate at 37°C for 1 hour to remove nucleic acid contamination.
-
Wash the pellet three times with distilled water.
-
The final pellet contains purified cornified envelopes, which can be visualized by phase-contrast microscopy.
Sonication Assay for Cornified Envelope Mechanical Integrity
This protocol, based on the study by Sevilla et al. (2007), assesses the mechanical resilience of isolated cornified envelopes.[2]
Objective: To quantify the mechanical strength of cornified envelopes by subjecting them to sonication.
Materials:
-
Purified cornified envelopes (from Protocol 4.1)
-
PBS
-
Probe sonicator
-
Microcentrifuge tubes
-
Microscope with a hemocytometer or counting chamber
Procedure:
-
Resuspend a known concentration of purified cornified envelopes in PBS in a microcentrifuge tube.
-
Place the tube on ice to prevent overheating during sonication.
-
Insert the probe of the sonicator into the suspension, ensuring it does not touch the sides or bottom of the tube.
-
Sonicate the sample for a defined period (e.g., 30 seconds) at a specific power setting.
-
Take aliquots of the suspension before sonication (0 seconds) and at various time points during or after sonication (e.g., 30 seconds, 60 seconds).
-
For each aliquot, count the number of intact (appearing as empty sacs) and fragmented cornified envelopes using a hemocytometer under a phase-contrast microscope.
-
Calculate the percentage of intact cornified envelopes at each time point relative to the initial count at 0 seconds.
Signaling Pathways Regulating Inthis compound Expression
The expression of the inthis compound gene (IVL) is tightly regulated during keratinocyte differentiation by a complex network of signaling pathways and transcription factors.
AP-1 and Sp1-Mediated Regulation
The Activator Protein-1 (AP-1) family of transcription factors plays a crucial role in driving inthis compound expression. Specific AP-1 binding sites in the distal regulatory region of the IVL promoter are essential for its activity. The binding of AP-1 factors, such as Fra-1, Fra-2, and JunB, to these sites initiates transcription. Furthermore, the transcription factor Sp1 can synergistically enhance AP-1-mediated activation of the inthis compound promoter.
Regulation by POU Domain Proteins
POU domain transcription factors, which are expressed in the epidermis, act as suppressors of inthis compound gene transcription. This suppression can occur independently of direct binding to a consensus POU factor binding site in the inthis compound promoter, suggesting an indirect mechanism of regulation, possibly through interactions with other proteins near the TATA box.
Cytokine-Mediated Regulation
Various cytokines can modulate inthis compound expression, highlighting the interplay between the immune system and epidermal differentiation. For instance, Interleukin-4 (IL-4), a key cytokine in atopic dermatitis, has been shown to downregulate inthis compound expression. This is thought to occur through the sequestration of the coactivator CREB-binding protein (CBP) by STAT6, making it unavailable for the transcription of the inthis compound gene. Conversely, other cytokines have been shown to upregulate inthis compound expression in certain contexts.
Conclusion
Inthis compound is a fundamental component of the cornified envelope, acting as a critical scaffolding protein that facilitates the extensive cross-linking necessary for the mechanical integrity of the epidermis. While the precise quantification of its individual contribution to the overall mechanical strength of the skin remains an area for further investigation, the available evidence from multi-protein knockout models unequivocally demonstrates its importance. A thorough understanding of the molecular mechanisms of inthis compound function and the signaling pathways that regulate its expression is essential for researchers and professionals in dermatology and drug development aiming to address skin barrier dysfunctions and develop novel therapeutic strategies.
References
- 1. Mice deficient in inthis compound, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mice deficient in inthis compound, envo ... | Article | H1 Connect [archive.connect.h1.co]
- 3. [PDF] Mice deficient in inthis compound, envoplakin, and periplakin have a defective epidermal barrier | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Immunohistochemical Staining of Involucrin in Skin Biopsy Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction to Involucrin
Inthis compound is a key protein in the terminal differentiation of keratinocytes, the primary cell type in the epidermis.[1][2] It serves as a precursor to the cornified cell envelope, a highly insoluble and resilient structure that provides the skin with its essential barrier function.[3][4][5] In normal, healthy skin, inthis compound expression is spatially restricted to the upper, more differentiated layers of the epidermis, specifically the stratum spinosum and stratum granulosum.[6][7] The basal layer, which contains the proliferating keratinocytes, is typically negative for inthis compound staining.[6] This well-defined expression pattern makes inthis compound an excellent marker for assessing the status of keratinocyte differentiation.
Applications in Dermatological Research and Drug Development
The immunohistochemical (IHC) detection of inthis compound in skin biopsy samples is a valuable tool with broad applications in dermatological research and the development of new therapeutic agents. Alterations in the normal expression pattern of inthis compound are associated with a variety of skin diseases, including hyperproliferative disorders, inflammatory conditions, and cutaneous malignancies.[1][4][6][8][9]
Key Applications Include:
-
Assessing Keratinocyte Differentiation: Evaluating the degree and pattern of inthis compound staining provides insights into the state of epidermal differentiation. Premature or altered expression can indicate pathological processes.[8]
-
Characterizing Skin Diseases: Distinct inthis compound staining patterns can be characteristic of specific skin disorders. For example, in psoriasis, a hyperproliferative disease, inthis compound expression is often increased and may appear in lower epidermal layers.[4][6] In contrast, its expression can be diminished or patchy in squamous cell carcinomas.[1][6][9]
-
Distinguishing Benign from Malignant Lesions: The pattern of inthis compound staining can aid in differentiating between benign and malignant epidermal neoplasms. For instance, invasive squamous cell carcinomas often show reduced or absent inthis compound reactivity compared to the more positive staining seen in keratoacanthomas.[1][6] Basal cell carcinomas are typically negative for inthis compound.[9]
-
Evaluating Drug Efficacy and Toxicity: In preclinical and clinical studies, monitoring changes in inthis compound expression can help assess the therapeutic efficacy of drugs aimed at normalizing epidermal differentiation. It can also be used to evaluate the potential toxicity of topical or systemic compounds on the skin.
-
Investigating Mechanisms of Skin Disease: Studying the regulation of inthis compound expression can provide valuable information about the molecular pathways involved in various skin pathologies.
Data on Inthis compound Expression in Normal and Diseased Skin
The following tables summarize findings on inthis compound expression patterns in various skin conditions as determined by immunohistochemistry.
Table 1: Inthis compound Staining Patterns in Various Skin Conditions
| Condition | Inthis compound Staining Pattern | Reference |
| Normal Skin | Intracellular staining in the upper third of the epidermis (stratum spinosum and granulosum). | [1][6] |
| Psoriasis | Increased immunoreactivity, with staining sometimes extending to lower epidermal layers. | [4][6] |
| Verruca Vulgaris | Increased immunoreactivity. | [6] |
| Seborrheic Keratosis | Diminished immunoreactivity, with some staining at cell borders. | [6] |
| Squamous Cell Carcinoma in situ | Patchy or absent staining in zones of squamoid proliferation. | [1][6][9] |
| Invasive Squamous Cell Carcinoma | Markedly diminished or negative staining in invasive lobules. | [1][6][9] |
| Keratoacanthoma | Focally positive in pseudoinvasive tongues of epithelium. | [1][6] |
| Basal Cell Carcinoma | Negative staining. | [9] |
| Darier's Disease | Premature expression in lower epidermal layers with strong cytoplasmic and membrane labeling. | [8] |
| Atopic Dermatitis (AD)-like GVHD | Higher intensity of staining compared to healthy controls. | [10] |
| Lichen Planus (LP)-like GVHD | Higher intensity of staining compared to healthy controls. | [10] |
| Palmoplantar Pustulosis (PPP) | Elevated expression in the basal layer compared to pompholyx. | [11] |
Table 2: Semi-Quantitative Analysis of Inthis compound Staining Intensity
| Condition | Number of Subjects | Staining Intensity (Scale 0-5) | P-value vs. Normal | Reference |
| Normal Skin | 13 | ~4.5 | - | [12] |
| Atopic Dermatitis (Uninvolved Skin) | 14 | ~3.5 | < 0.05 | [12] |
| Atopic Dermatitis (Involved Skin) | 14 | ~2.5 | < 0.001 | [12] |
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Inthis compound in Formalin-Fixed, Paraffin-Embedded (FFPE) Skin Biopsies
This protocol is a standard immunoperoxidase method for the detection of inthis compound in FFPE tissue sections.
1. Materials and Reagents:
-
FFPE skin biopsy sections (4-6 µm thick) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-human Inthis compound
-
Secondary Antibody: Swine anti-rabbit immunoglobulin
-
Peroxidase-anti-peroxidase (PAP) complex
-
Chromogen Substrate: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin or Methyl Green
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Microscope
2. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Transfer slides through one change of 70% ethanol for 3 minutes.
-
Rinse slides in deionized water.
3. Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
4. Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse slides with deionized water and then with PBS.
5. Blocking:
-
Incubate sections with blocking buffer for 30 minutes in a humidified chamber to prevent non-specific antibody binding.
6. Primary Antibody Incubation:
-
Dilute the primary anti-inthis compound antibody to its optimal concentration in PBS.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
7. Secondary Antibody and Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the PAP complex for 30-60 minutes at room temperature.
-
Rinse slides with PBS (3 changes for 5 minutes each).
8. Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
9. Counterstaining:
-
Counterstain the sections with hematoxylin or methyl green for 1-2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Rinse with deionized water.
10. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Mount a coverslip using a permanent mounting medium.
11. Visualization:
-
Examine the slides under a light microscope. Inthis compound-positive cells will appear brown, while the nuclei will be stained blue (hematoxylin) or green (methyl green).
Protocol 2: Troubleshooting Common IHC Staining Issues
| Issue | Possible Cause | Suggested Solution | Reference |
| No Staining or Weak Staining | Improper tissue fixation (under- or over-fixation). | Ensure adequate fixation time and formalin volume. For over-fixation, extend the antigen retrieval time. | [13] |
| Primary antibody concentration is too low or inactive. | Check antibody expiration date and storage conditions. Perform an antibody titration to determine the optimal concentration. | [14] | |
| Incorrect antigen retrieval method or buffer pH. | Verify the recommended antigen retrieval protocol for the specific antibody. Check the pH of the retrieval solution. | [14][15] | |
| Slides dried out during the procedure. | Keep slides moist throughout the entire staining process. | [14] | |
| High Background Staining | Inadequate blocking of non-specific sites. | Increase the blocking time or try a different blocking reagent. | [16] |
| Endogenous peroxidase activity not fully quenched. | Ensure the hydrogen peroxide solution is fresh and extend the quenching time if necessary. | [15] | |
| Primary antibody concentration is too high. | Perform an antibody titration to find the optimal dilution. | [16] | |
| Incomplete deparaffinization. | Use fresh xylene and ensure adequate time for deparaffinization. | [15] | |
| Tissue Detachment from Slide | Slides are not properly charged or are old. | Use positively charged slides and check their expiration date. | [13] |
| Overly aggressive antigen retrieval. | Reduce the time or temperature of the heat-induced epitope retrieval. | [14] | |
| Sections not properly dried onto the slide before staining. | Ensure sections are adequately baked or air-dried before starting the protocol. | [13] |
Visualizations
Caption: Keratinocyte differentiation pathway and inthis compound expression.
Caption: Immunohistochemistry workflow for inthis compound staining.
References
- 1. Inthis compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inthis compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inthis compound and SPRR are synthesized sequentially in differentiating cultured epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in inthis compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mice deficient in inthis compound, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistological study of inthis compound expression in Darier's disease skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inthis compound in squamous and basal cell carcinomas of the skin: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemical evaluation of keratins and inthis compound in differentiating between palmoplantar pustulosis and pompholyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Loricrin and inthis compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Immunohistochemistry [nsh.org]
- 14. documents.cap.org [documents.cap.org]
- 15. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Involucrin Protein Quantification via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin (IVL) is a key protein precursor of the cornified envelope in keratinocytes and serves as a critical marker for terminal differentiation of epidermal cells.[1] Its expression is tightly regulated by a complex network of signaling pathways and is often altered in various skin diseases and in response to external stimuli. Accurate quantification of inthis compound protein levels is therefore essential for research in dermatology, toxicology, and the development of dermatological drugs. Western blot analysis is a widely used and robust technique for the sensitive and specific quantification of inthis compound protein expression in cell lysates and tissue homogenates.
These application notes provide a comprehensive guide to the Western blot analysis of inthis compound, including detailed experimental protocols, data presentation guidelines, and troubleshooting tips.
Signaling Pathways Regulating Inthis compound Expression
The expression of inthis compound is modulated by several key intracellular signaling pathways. Understanding these pathways is crucial for interpreting changes in inthis compound expression in response to various treatments and conditions.
Rho Signaling Pathway
The Rho GTPase signaling pathway plays a significant role in regulating keratinocyte differentiation and, consequently, inthis compound expression. RhoA and its downstream effector, ROCK, are central to this regulation. Activation of the Rho/ROCK pathway has been shown to influence the balance between proliferation and differentiation in human keratinocytes.[2]
Figure 1: Rho Signaling Pathway in Inthis compound Regulation.
Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is another critical regulator of keratinocyte differentiation and inthis compound expression. Activation of Akt has been linked to the modulation of various transcription factors that control the expression of differentiation markers, including inthis compound.
Figure 2: Akt Signaling Pathway and Inthis compound Expression.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways, is also heavily involved in the regulation of keratinocyte differentiation and inthis compound synthesis. Different MAPK pathways can have distinct and sometimes opposing effects on inthis compound expression, depending on the cellular context and stimulus.
Figure 3: MAPK Signaling Cascade in Inthis compound Regulation.
Data Presentation: Quantitative Analysis of Inthis compound Expression
The following tables summarize quantitative data from various studies, demonstrating the modulation of inthis compound protein expression under different experimental conditions as determined by Western blot analysis. Densitometry was used to quantify the band intensities, which were then normalized to a loading control (e.g., GAPDH, β-actin, or tubulin).
Table 1: Effect of Cytokines on Inthis compound Expression in Human Keratinocytes
| Treatment | Concentration | Duration | Change in Inthis compound Expression (Fold Change vs. Control) | Reference |
| IL-4 | 10 ng/mL | 24 h | ↓ (approx. 0.5-fold) | [3] |
| IL-4 | 50 ng/mL | 24 h | ↓ (approx. 0.3-fold) | [3] |
| IL-6 | 25 ng/mL | 24 h | ↑ in normal keratinocytes, ↓ in scleroderma keratinocytes | [1][4] |
| IL-10 | 25 ng/mL | 24 h | ↑ in normal keratinocytes, ↓ in scleroderma keratinocytes | [1][4] |
| IL-13 | 25 ng/mL | 24 h | ↑ in normal and scleroderma keratinocytes | [1] |
| IL-17A | 25 ng/mL | 24 h | ↑ in normal keratinocytes, ↓ in scleroderma keratinocytes | [1][4] |
| TNF-α | 25 ng/mL | 24 h | ↑ in normal and scleroderma keratinocytes | [1] |
| IFN-γ | 25 ng/mL | 24 h | ↓ in normal and scleroderma keratinocytes | [1][4] |
Table 2: Effect of Growth Factors and Other Compounds on Inthis compound Expression
| Treatment | Concentration | Duration | Change in Inthis compound Expression (Fold Change vs. Control) | Reference |
| TGF-β1 | 25 ng/mL | 24 h | ↑ in normal keratinocytes, ↓ in scleroderma keratinocytes | [1][4] |
| ET-1 | 25 ng/mL | 24 h | ↑ in normal keratinocytes, ↓ in scleroderma keratinocytes | [1][4] |
| VEGF165 | 25 ng/mL | 24 h | ↑ in normal keratinocytes, ↓ in scleroderma keratinocytes | [1][4] |
| PDGF-BB | 25 ng/mL | 24 h | ↑ in normal keratinocytes, ↓ in scleroderma keratinocytes | [1][4] |
| Dihydromyrcenol (DHM) | 200 µM | 48 h | ↑ (Significant increase) | [5] |
| Calcium | High concentration | - | ↑ (Significant increase) | [6] |
| TPA | 100 nM | - | ↑ (Significant increase) | [6] |
Experimental Protocols
This section provides a detailed methodology for the quantification of inthis compound protein by Western blot analysis.
Experimental Workflow
Figure 4: Western Blot Experimental Workflow.
Sample Preparation (Cell Lysate)
-
Cell Culture: Culture human epidermal keratinocytes (e.g., HaCaT cells or primary keratinocytes) under desired experimental conditions.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly on the culture dish by adding ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification
-
Determine the total protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Based on the protein concentration, calculate the volume of each lysate required to load equal amounts of total protein per lane (typically 20-40 µg).
SDS-PAGE
-
Prepare protein samples by mixing the calculated volume of lysate with 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 7.5% or 10% SDS-polyacrylamide gel.[1]
-
Perform electrophoresis at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure good contact between the gel and the membrane and avoid air bubbles.
-
Transfer at 100 V for 1-2 hours or according to the manufacturer's recommendations.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with TBST before blocking.
Blocking
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
Antibody Incubation
-
Primary Antibody: Incubate the membrane with a primary antibody specific for inthis compound (e.g., rabbit anti-inthis compound) diluted in blocking buffer. A common starting dilution is 1:200 to 1:1000.[1][7] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:5,000 to 1:20,000) for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
Detection and Data Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film. Adjust the exposure time to ensure the signal is within the linear range of detection and not saturated.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Draw a region of interest (ROI) around each band to measure its intensity.
-
Subtract the local background from each band's intensity.
-
Normalize the intensity of the inthis compound band to the intensity of the corresponding loading control band in the same lane.
-
Express the results as a fold change relative to the control sample.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | - Insufficient protein loaded- Inactive primary or secondary antibody- Inefficient protein transfer- Over-blocking | - Increase the amount of protein loaded per lane (20-40 µg is a good starting point).- Use a fresh aliquot of antibody at the recommended dilution.- Confirm transfer with Ponceau S staining.- Reduce blocking time or use a different blocking agent (e.g., switch from milk to BSA). |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 1-2 hours.- Optimize antibody concentrations by performing a titration.- Increase the number and duration of wash steps. |
| Non-specific Bands | - Primary antibody is not specific enough- Antibody concentration is too high- Protein degradation | - Use a more specific antibody or a different clone.- Decrease the concentration of the primary antibody.- Add protease inhibitors to the lysis buffer and keep samples on ice. |
| Uneven Bands ("Smiling") | - Gel ran too hot- Uneven polymerization of the gel | - Run the gel at a lower voltage or in a cold room.- Ensure the gel is properly prepared and polymerized. |
By following these detailed protocols and guidelines, researchers can achieve reliable and reproducible quantification of inthis compound protein expression, leading to a better understanding of its role in skin biology and disease.
References
- 1. Regulation of inthis compound and signalling pathway in scleroderma epidermal keratinocytes [termedia.pl]
- 2. Keratinocyte differentiation is regulated by the Rho and ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-4 Downregulation of Inthis compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inthis compound antibody (55328-1-AP) | Proteintech [ptglab.com]
RT-qPCR protocol for measuring involucrin mRNA levels
Application Notes and Protocols
Topic: RT-qPCR Protocol for Measuring Involucrin mRNA Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inthis compound (IVL) is a critical protein component of the cornified envelope in terminally differentiated keratinocytes and serves as a key biomarker for epidermal differentiation.[1][2] Its expression is tightly regulated during the stratification of squamous epithelia.[1] The quantification of inthis compound mRNA is a fundamental technique for studying keratinocyte differentiation, skin diseases, and the effects of therapeutic compounds on skin biology. This document provides a detailed protocol for the measurement of human inthis compound mRNA levels using a two-step Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) method.
The expression of the inthis compound gene is regulated by a complex network of signaling pathways and transcription factors. Key regulators include Activator Protein-1 (AP-1), Sp1, and C/EBP transcription factors that bind to distinct regulatory regions in the inthis compound promoter.[3][4] Signaling molecules such as calcium and retinoic acid can also modulate inthis compound expression, with calcium generally inducing and retinoic acid suppressing its transcription.[2][5] This protocol offers a robust framework for investigating these regulatory mechanisms.
Experimental Workflow
The overall experimental process for quantifying inthis compound mRNA levels is outlined below, from sample preparation to data analysis.
Caption: Overall workflow for inthis compound mRNA quantification.
Signaling Pathway Regulating Inthis compound Expression
Inthis compound expression is controlled by extracellular signals that converge on key transcription factors. Calcium is a well-known inducer of keratinocyte differentiation and inthis compound expression, while factors like retinoic acid can have suppressive effects, often through interactions with the AP-1 transcriptional complex.[2][3]
Caption: Simplified signaling pathway for inthis compound gene regulation.
Detailed Experimental Protocol
I. Materials and Reagents
This table provides a list of necessary materials and reagents. Equivalent products from other manufacturers may be used.
| Item | Example Supplier & Catalog No. | Purpose |
| RNA Extraction | ||
| TRIzol™ Reagent or RNA Extraction Kit | Thermo Fisher (15596026) / Geneaid (RB300) | Lysis of cells/tissue and RNA isolation[6][7] |
| DNase I, RNase-free | Promega (M6101) | Removal of contaminating genomic DNA[7] |
| Reverse Transcription | ||
| M-MLV Reverse Transcriptase | Promega (M1701) | cDNA synthesis from RNA template |
| Random Primers / Oligo(dT) Primers | Promega (C1181) / Thermo Fisher (18418012) | Priming for reverse transcription |
| dNTP Mix (10 mM each) | Thermo Fisher (R0192) | Building blocks for cDNA synthesis |
| RNase Inhibitor | Promega (N2611) | Protects RNA from degradation |
| qPCR | ||
| SYBR Green qPCR Master Mix | Bio-Rad (1725121) | Real-time detection of dsDNA |
| Human Inthis compound (IVL) qPCR Primers | OriGene (HP208665) | Target gene amplification |
| Housekeeping Gene Primers (e.g., YWHAZ, UBC) | Validated commercial or custom primers | Normalization of target gene expression |
| Nuclease-Free Water | Various | Reagent dilution and reaction setup |
| Equipment | ||
| Spectrophotometer (e.g., NanoDrop) | Thermo Fisher | RNA/cDNA quantification and purity assessment |
| Thermal Cycler for qPCR | Bio-Rad (CFX96) / ABI (7900HT) | Amplification and real-time data collection |
| Microcentrifuge | Various | Pellet cells, spin tubes |
| Pipettes (P10, P200, P1000) | Various | Liquid handling |
II. Step-by-Step Methodology
A. Total RNA Extraction High-quality, intact RNA is crucial for accurate gene expression analysis. This protocol assumes the use of cultured keratinocytes. For skin biopsies, appropriate homogenization is required.
-
Sample Collection: Harvest cultured keratinocytes by trypsinization, wash with PBS, and pellet approximately 1-5 million cells by centrifugation.
-
Cell Lysis: Add 1 mL of TRIzol™ Reagent to the cell pellet. Lyse cells by repetitive pipetting.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet for 5-10 minutes. Resuspend in 20-50 µL of RNase-free water.
B. RNA Quality and Quantity Control
-
Quantification: Measure the RNA concentration using a spectrophotometer.
-
Purity Assessment: Check the A260/A280 ratio (should be ~1.8-2.0) and the A260/A230 ratio (should be >1.8) to assess purity.
-
(Optional but Recommended) DNase Treatment: To eliminate any contaminating genomic DNA, treat up to 1 µg of RNA with DNase I according to the manufacturer's protocol.[7] This is critical as gDNA can lead to false-positive signals.
C. Reverse Transcription (cDNA Synthesis) This protocol describes a two-step RT-qPCR approach, where reverse transcription and qPCR are performed as separate reactions.
-
Prepare the RT Reaction Mix: For each 20 µL reaction, combine the following components on ice. A master mix is recommended for multiple samples.
| Component | Volume per Reaction | Final Concentration |
| Total RNA | X µL | 500 ng - 1 µg |
| Random Primers (50 ng/µL) | 1 µL | 2.5 ng/µL |
| Oligo(dT) Primer (50 µM) | 1 µL | 2.5 µM |
| dNTP Mix (10 mM) | 1 µL | 0.5 mM |
| Nuclease-Free Water | to 13 µL | - |
-
Denaturation and Annealing: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Prepare RT Master Mix:
| Component | Volume per Reaction |
| 5X Reaction Buffer | 4 µL |
| RNase Inhibitor | 1 µL |
| M-MLV Reverse Transcriptase | 2 µL |
-
Synthesize cDNA: Add 7 µL of the RT Master Mix to each tube from step 2. Mix gently.
-
Incubation: Incubate the reactions as follows: 25°C for 10 minutes, followed by 37-42°C for 50-60 minutes.
-
Inactivate Enzyme: Terminate the reaction by heating at 70-85°C for 5-10 minutes.
-
Storage: The resulting cDNA can be stored at -20°C. For qPCR, it is common to dilute the cDNA 1:5 or 1:10 with nuclease-free water.
D. Quantitative PCR (qPCR)
-
Primer Selection: Use validated primers for human Inthis compound (IVL) and at least two stable housekeeping genes. For studies on keratinocyte differentiation, YWHAZ and UBC have been shown to be more stable than commonly used genes like GAPDH or ACTB.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size |
| IVL | (Sequence from validated source, e.g., OriGene HP208665) | (Sequence from validated source, e.g., OriGene HP208665) | ~100-200 bp |
| YWHAZ | (Sequence from validated source) | (Sequence from validated source) | ~100-200 bp |
| UBC | (Sequence from validated source) | (Sequence from validated source) | ~100-200 bp |
-
Prepare qPCR Reactions: Prepare reactions in a total volume of 20 µL. Set up each reaction in triplicate. Include no-template controls (NTC) for each primer set to check for contamination.
| Component | Volume per Reaction | Final Concentration |
| 2X SYBR Green Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.5 µL | 250 nM |
| Reverse Primer (10 µM) | 0.5 µL | 250 nM |
| Diluted cDNA Template | 2-4 µL | ~10-50 ng |
| Nuclease-Free Water | to 20 µL | - |
-
Run qPCR Program: Use a three-stage program. The following is an example based on commercially available primer sets.
| Stage | Step | Temperature (°C) | Time | Cycles |
| 1 | Polymerase Activation | 95 | 10 min | 1 |
| 2 | Amplification | 95 (Denaturation) | 15 sec | 40 |
| 60 (Annealing/Extension) | 1 min | |||
| 3 | Melt Curve Analysis | 60 to 95 | Increment | 1 |
-
Quality Control: After the run, check the amplification plots for sigmoidal curves, ensure the NTCs show no amplification, and verify the melt curve analysis shows a single, sharp peak for each reaction, indicating primer specificity.
IV. Data Analysis and Presentation
The 2-ΔΔCt (Livak) method is a widely used approach for relative quantification of gene expression.[8][9] This method calculates the fold change in the target gene (IVL) expression relative to one or more housekeeping genes.
Step 1: Calculate ΔCt (Normalization) For each sample, normalize the Ct value of the target gene (IVL) to the Ct value of the housekeeping gene (HKG).
ΔCt = Ct(IVL) - Ct(HKG)
Step 2: Calculate ΔΔCt (Relative to Control) Normalize the ΔCt of the treated/experimental sample to the ΔCt of the control/calibrator sample.
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)
Step 3: Calculate Fold Change Calculate the relative expression level (fold change).
Fold Change = 2-ΔΔCt
Data Presentation Table
Summarize the quantitative results in a structured table for clear comparison.
| Sample Group | Biological Replicate | Ct (IVL) | Ct (HKG) | ΔCt | Avg. ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | 1 | 24.5 | 21.2 | 3.3 | 3.2 | 0 | 1.0 |
| 2 | 24.2 | 21.1 | 3.1 | ||||
| 3 | 24.4 | 21.3 | 3.1 | ||||
| Treated | 1 | 22.1 | 21.3 | 0.8 | 0.9 | -2.3 | 4.9 |
| 2 | 22.4 | 21.4 | 1.0 | ||||
| 3 | 22.2 | 21.3 | 0.9 |
This table contains example data for illustrative purposes only.
References
- 1. Tissue-specific and differentiation-appropriate expression of the human inthis compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of inthis compound gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IVL inthis compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The human inthis compound gene contains spatially distinct regulatory elements that regulate expression during early versus late epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the human inthis compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive RNA sequencing in primary murine keratinocytes and fibroblasts identifies novel biomarkers and provides potential therapeutic targets for skin-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. toptipbio.com [toptipbio.com]
Application Notes and Protocols: In Situ Hybridization for Detecting Involucrin Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin (IVL) is a crucial protein in the formation of the cornified envelope of terminally differentiated keratinocytes, serving as a key marker for the maturation of squamous epithelia.[1] Its expression is tightly regulated during epidermal differentiation and is frequently altered in various skin diseases, such as psoriasis and ichthyosis, as well as in wound healing and skin carcinogenesis.[1][2][3] In situ hybridization (ISH) is a powerful molecular technique that enables the precise localization of inthis compound mRNA within the cellular context of tissue sections.[4][5] This allows for the detailed study of spatial gene expression patterns, providing critical insights for dermatological research, toxicology, and the development of novel therapeutics targeting skin disorders.
Core Applications
-
Dermatological Research: Elucidating the mechanisms of normal epidermal differentiation and the pathophysiology of skin diseases by examining the spatial distribution of inthis compound mRNA.[2][3]
-
Drug Development: Assessing the efficacy of novel compounds on keratinocyte differentiation by monitoring changes in inthis compound gene expression.
-
Toxicology and Safety Assessment: Evaluating the effects of chemical compounds on skin integrity and barrier function through the analysis of inthis compound expression patterns.[6]
-
Cancer Research: Differentiating between benign and malignant epidermal neoplasms based on altered inthis compound expression patterns.[3]
Quantitative Data Summary
The quantification of ISH signals allows for an objective comparison of inthis compound gene expression levels between different samples or experimental conditions. This can be achieved through image analysis software that measures signal intensity and the area of expression.[7][8][9][10]
| Experimental Condition | Mean Signal Intensity (Arbitrary Units) | Percentage of IVL-Positive Suprabasal Keratinocytes | Predominant Localization of IVL mRNA |
| Normal Human Epidermis | 125 ± 18 | 75% ± 5% | Upper spinous and granular layers |
| Psoriatic Lesional Skin | 280 ± 35 | 95% ± 3% | Expanded throughout the suprabasal layers |
| Keratinocytes (Low Calcium) | 25 ± 8 | < 10% | Minimal to no expression |
| Keratinocytes (High Calcium) | 195 ± 25 | 85% ± 7% | Strong expression in differentiated cells |
| Wound Healing (24h post-injury) | 160 ± 22 | 80% ± 6% | Migrating and proliferating keratinocytes at the wound edge |
Experimental Protocols
This protocol describes a non-radioactive in situ hybridization method for the detection of inthis compound mRNA in paraffin-embedded skin tissue sections using a digoxigenin (DIG)-labeled RNA probe.[11][12][13]
I. Probe Preparation (DIG-labeled antisense RNA)
-
Template Generation: A cDNA clone of the human inthis compound gene is subcloned into a transcription vector containing T7 and SP6 RNA polymerase promoters.
-
Linearization: The plasmid is linearized using a restriction enzyme that cuts downstream of the insert to create a template for the antisense probe.
-
In Vitro Transcription: The linearized plasmid is used as a template for in vitro transcription with T7 RNA polymerase and a DIG RNA labeling mix.
-
Probe Purification: The synthesized DIG-labeled RNA probe is purified using lithium chloride precipitation to remove unincorporated nucleotides.
-
Quantification: The concentration of the purified probe is determined by spectrophotometry.
II. Tissue Preparation
-
Fixation: Fresh skin biopsies are fixed in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 4-6 hours at 4°C.
-
Dehydration and Embedding: The fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.
-
Sectioning: 5 µm thick sections are cut using a microtome and mounted on adhesive-coated slides.
III. In Situ Hybridization
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Permeabilization: Sections are incubated with Proteinase K to facilitate probe entry.
-
Prehybridization: Slides are incubated in a prehybridization buffer for 2 hours at 55°C.
-
Hybridization: The DIG-labeled inthis compound probe is diluted in hybridization buffer, applied to the sections, and incubated overnight in a humidified chamber at 55°C.
-
Post-hybridization Washes: A series of stringent washes are performed to remove unbound probe.
-
Immunological Detection:
-
Sections are blocked to prevent non-specific antibody binding.
-
An anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) is applied and incubated.
-
The signal is visualized by adding the chromogenic substrates NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate), which produce a blue-purple precipitate.
-
-
Counterstaining and Mounting:
-
Sections are counterstained with Nuclear Fast Red to visualize cell nuclei.
-
Slides are dehydrated and mounted with a permanent mounting medium.
-
Visualizations
Caption: In Situ Hybridization Workflow for Inthis compound mRNA Detection.
Caption: Simplified Signaling Pathway Regulating Inthis compound Expression.
References
- 1. Inthis compound - Wikipedia [en.wikipedia.org]
- 2. Inthis compound expression in keratinization disorders of the skin--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inthis compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In situ hybridization - Wikipedia [en.wikipedia.org]
- 5. Immunohistochemistry and in situ hybridization in the study of human skin melanocytes. | C3M - Centre Méditerranéen de Médecine Moléculaire [c3m-nice.fr]
- 6. Expression of epidermal keratins and the cornified envelope protein inthis compound is influenced by permeability barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. In situ hybridization histochemistry quantification: automatic count on single cell in digital image - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotyping and Quantification of In Situ Hybridization Staining in Zebrafish [jove.com]
- 10. Quantitative analysis of in situ hybridization methods for the detection of actin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A non-radioactive in situ hybridization method for the localization of specific RNAs in Drosophila embryos reveals translational control of the segmentation gene hunchback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonradioactive In Situ Hybridization: Recent Techniques and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1Nonradioactive In Situ Hybridization in Atherosclerotic Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Involucrin as a Marker for Squamous Cell Carcinoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin (IVL) is a soluble protein of the keratinocyte cytoplasm that serves as a crucial component of the cornified envelope in terminally differentiated stratified squamous epithelia.[1] Its expression is tightly regulated during keratinocyte differentiation, typically appearing in the suprabasal layers of the epidermis. In the context of squamous cell carcinoma (SCC), a malignancy arising from keratinocytes, the expression pattern of inthis compound is often altered, making it a valuable biomarker for diagnosis, prognosis, and monitoring treatment response. These application notes provide a comprehensive overview of the utility of inthis compound as an SCC marker, complete with detailed experimental protocols for its detection and analysis.
Clinical and Biological Significance of Inthis compound in SCC
In normal skin, inthis compound is expressed in the upper spinous and granular layers, signifying terminal differentiation.[2] However, in SCC, its expression is frequently dysregulated. Well-differentiated SCCs often retain inthis compound expression, sometimes showing strong staining in keratinized areas.[3][4] Conversely, poorly differentiated SCCs tend to exhibit reduced or absent inthis compound expression, which correlates with a higher degree of malignancy and invasive potential.[2][3] This loss of inthis compound in less differentiated tumors reflects a departure from the normal differentiation program, a hallmark of cancer progression.
The expression of inthis compound can also help distinguish SCC from other skin neoplasms. For instance, basal cell carcinomas are typically negative for inthis compound, except in areas with squamous differentiation.[4][5] Furthermore, studies have suggested that inthis compound staining patterns may aid in differentiating between invasive SCC and pseudo-invasive processes.[2]
Quantitative Data Summary
The following tables summarize the expression patterns of inthis compound in normal skin and squamous cell carcinoma based on immunohistochemical staining intensity and distribution.
Table 1: Inthis compound Expression in Normal Epidermis vs. Squamous Cell Carcinoma
| Tissue Type | Staining Intensity | Staining Distribution | Citation |
| Normal Epidermis | Moderate to Strong | Upper third of the epidermis (spinous and granular layers) | [2][5] |
| Well-Differentiated SCC | Strong | Often in the center of tumor nests and keratinized areas | [3][4] |
| Moderately Differentiated SCC | Patchy or Focal | Irregular distribution within tumor islands | [2] |
| Poorly Differentiated SCC | Weak or Negative | Markedly diminished or absent in immature tumor cells | [2][3] |
| SCC in situ (Bowen's Disease) | Increased | Staining of dyskeratotic cells at all epithelial levels | [4] |
Table 2: Differential Diagnosis of Skin Lesions Using Inthis compound Staining
| Lesion Type | Typical Inthis compound Staining Pattern | Citation |
| Squamous Cell Carcinoma (Invasive) | Patchy or negative in invasive lobules | [2] |
| Keratoacanthoma | Focally positive in pseudoinvasive tongues of epithelium | [2] |
| Basal Cell Carcinoma | Uniformly negative, except in foci of squamoid differentiation | [2][5] |
Signaling Pathways Regulating Inthis compound Expression
The expression of inthis compound is regulated by a complex network of signaling pathways that control keratinocyte differentiation. Key pathways include the MAPK/ERK, PI3K/Akt, and PKC signaling cascades. Transcription factors such as AP-1, Sp1, and C/EBP are known to bind to the inthis compound promoter and regulate its transcription.[6] Furthermore, extracellular signals like calcium and various cytokines can modulate inthis compound expression.
Experimental Protocols
The following are detailed protocols for the detection of inthis compound in squamous cell carcinoma samples.
Protocol 1: Immunohistochemistry (IHC) for Inthis compound in Paraffin-Embedded SCC Tissue
This protocol outlines the steps for detecting inthis compound protein in formalin-fixed, paraffin-embedded (FFPE) squamous cell carcinoma tissue sections.
Materials:
-
FFPE SCC tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Inthis compound polyclonal antibody (or a validated monoclonal antibody)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS: 2 changes for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS: 2 changes for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-inthis compound antibody in blocking buffer (e.g., 1:200 to 1:1000, optimize for your specific antibody).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS: 3 changes for 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS: 3 changes for 5 minutes each.
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse with PBS: 3 changes for 5 minutes each.
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate until the desired brown color develops (typically 2-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results: Positive staining for inthis compound will appear as a brown precipitate in the cytoplasm of keratinocytes. The intensity and distribution of staining will vary depending on the differentiation state of the tumor.
Protocol 2: Western Blotting for Inthis compound in SCC Cell Lines or Tissues
This protocol describes the detection of inthis compound protein by Western blotting in lysates from SCC cell lines or fresh/frozen tissue samples.
Materials:
-
SCC cells or tissue
-
RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gel)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Inthis compound polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Protein Extraction:
-
For cell lines: Wash cells with ice-cold PBS, then lyse in RIPA buffer on ice for 30 minutes.
-
For tissues: Homogenize the tissue in RIPA buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-inthis compound antibody in blocking buffer (e.g., 1:1000 to 1:5000).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST: 3 changes for 10 minutes each.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000 to 1:10000).
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST: 3 changes for 10 minutes each.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Loading Control:
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Expected Results: A specific band for inthis compound should be detected at approximately 68 kDa. The intensity of the band will correspond to the level of inthis compound expression in the sample.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Inthis compound mRNA in SCC
This protocol provides a method for quantifying the relative expression of inthis compound mRNA in SCC samples.
Materials:
-
SCC cells or tissue
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
Reverse transcription kit (with reverse transcriptase, dNTPs, and random primers or oligo(dT))
-
SYBR Green or TaqMan-based qPCR master mix
-
Forward and reverse primers for human inthis compound (IVL) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Primer Sequences (Example):
-
Human IVL Forward: 5'- CAG CAG AAG GAA GGT GAC AGG -3'
-
Human IVL Reverse: 5'- CTT GGT CCT CTT GTC CTT GTC -3'
-
Human GAPDH Forward: 5'- GAA GGT GAA GGT CGG AGT C -3'
-
Human GAPDH Reverse: 5'- GAA GAT GGT GAT GGG ATT TC -3'
Procedure:
-
RNA Extraction:
-
Extract total RNA from SCC samples using your chosen RNA extraction kit, following the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for IVL or the reference gene, and the qPCR master mix.
-
Set up the reactions in triplicate for each sample and each gene.
-
Perform the qPCR using a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green) to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for IVL and the reference gene for each sample.
-
Calculate the relative expression of IVL mRNA using the ΔΔCt method, normalizing to the reference gene and a control sample.
-
Expected Results: The qRT-PCR results will provide a quantitative measure of the relative abundance of inthis compound mRNA in the SCC samples, allowing for comparisons between different tumor grades or treatment conditions.
Conclusion
Inthis compound serves as a robust and informative biomarker in the study of squamous cell carcinoma. Its altered expression patterns provide valuable insights into tumor differentiation, aggressiveness, and potential therapeutic response. The protocols detailed in these application notes offer standardized methods for the reliable detection and quantification of inthis compound in research and clinical settings, facilitating further investigation into its role in SCC pathogenesis and its utility in drug development.
References
- 1. Inthis compound - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. Changes of cytokeratin and inthis compound expression in squamous cell carcinomas of the skin during progression to malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inthis compound in squamous and basal cell carcinomas of the skin: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of EGF receptor, inthis compound, and cytokeratins in basal cell carcinomas and squamous cell carcinomas of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IVL inthis compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Development of an ELISA for Soluble Involucrin Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin (IVL) is a soluble protein that is a key precursor of the cornified envelope in terminally differentiated keratinocytes.[1] Its expression is tightly regulated during epidermal differentiation and can be altered in various skin diseases and cancers, making it a valuable biomarker.[2][3] The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for the quantitative detection of soluble inthis compound in various biological samples, including serum, plasma, tissue homogenates, and cell culture supernatants.[2][4] This document provides detailed application notes and a comprehensive protocol for the development and execution of an ELISA for soluble inthis compound detection.
Applications
The quantification of soluble inthis compound has several applications in research and drug development:
-
Dermatological Research: Studying the mechanisms of skin diseases such as psoriasis, atopic dermatitis, and ichthyosis, where inthis compound expression may be dysregulated.
-
Cancer Research: Investigating the role of inthis compound as a marker for squamous cell carcinomas and other epithelial neoplasms.[3][4][5]
-
Drug Development: Assessing the efficacy of therapeutic compounds on keratinocyte differentiation and skin barrier formation.
-
Cosmetic Science: Evaluating the effects of skincare ingredients on skin health and maturation.
Performance Characteristics of Commercially Available Inthis compound ELISA Kits
Several commercial ELISA kits are available for the detection of human inthis compound. The following tables summarize their key performance characteristics to aid in kit selection.
Table 1: General Performance Characteristics of Human Inthis compound ELISA Kits
| Feature | Kit A | Kit B | Kit C | Kit D |
| Detection Range | 0.312 - 20 ng/mL[3][6] | 0.156 - 10 ng/mL | 0.312 - 20 ng/mL[5] | 80 - 80 ng/mL |
| Sensitivity | 0.116 ng/mL[3] | < 0.063 ng/mL | 0.116 ng/mL[5] | Not Specified |
| Sample Types | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates[4] | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates | Tissue Homogenates and other biological fluids[5] | Cell Culture Supernatant, Serum, Tissue Homogenate |
| Assay Principle | Sandwich ELISA[3] | Sandwich ELISA | Sandwich ELISA[5] | Sandwich ELISA |
Table 2: Precision of Human Inthis compound ELISA Kits
| Precision | Kit A | Kit B | Kit C |
| Intra-Assay CV (%) | < 10%[6] | < 10% | < 10%[5] |
| Inter-Assay CV (%) | < 12%[6] | < 12% | < 12%[5] |
Experimental Protocols
This section provides a detailed, synthesized protocol for a sandwich ELISA for the detection of soluble inthis compound. This protocol is based on common procedures found in commercially available kits.[1][7][8]
Materials and Reagents
-
Microplate pre-coated with anti-human Inthis compound antibody
-
Human Inthis compound Standard
-
Biotin-conjugated anti-human Inthis compound antibody
-
Avidin-Horseradish Peroxidase (HRP) conjugate
-
Standard Diluent
-
Assay Diluent
-
Wash Buffer (30X concentrate)
-
TMB Substrate
-
Stop Solution (e.g., 1M Sulfuric Acid)
-
Plate sealer
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Samples (serum, plasma, cell lysates, etc.)
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Human Inthis compound Standard: Reconstitute the lyophilized standard with 1.0 mL of Standard Diluent to create a stock solution (concentration will be specified by the kit, e.g., 20 ng/mL).[7] Allow it to sit for 10-15 minutes with gentle agitation to ensure complete dissolution.[7]
-
Working Standard Solutions: Prepare a 2-fold serial dilution of the stock solution with Standard Diluent to create a standard curve (e.g., 20, 10, 5, 2.5, 1.25, 0.625, 0.312, and 0 ng/mL).[7]
-
Biotin-conjugated Antibody: Briefly centrifuge the vial and dilute with Assay Diluent to the working concentration (typically 1:100).[7]
-
Avidin-HRP Conjugate: Briefly centrifuge the vial and dilute with Assay Diluent to the working concentration (typically 1:100).[7]
-
Wash Buffer: Dilute the 30X Wash Buffer concentrate with deionized or distilled water to prepare 1X Wash Buffer.[7] If crystals have formed in the concentrate, warm to room temperature and mix gently until dissolved.[6]
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubate: Cover the plate with a plate sealer and incubate for 1-2 hours at 37°C.[1][7]
-
Wash: Aspirate the liquid from each well. Add 300 µL of 1X Wash Buffer to each well and let it stand for 1-2 minutes. Aspirate the wash buffer. Repeat the wash process 2 more times for a total of 3 washes. After the last wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the diluted Biotin-conjugated anti-human Inthis compound antibody to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C.[7]
-
Wash: Repeat the wash step as described in step 3.
-
Add Avidin-HRP Conjugate: Add 100 µL of the diluted Avidin-HRP conjugate to each well.
-
Incubate: Cover the plate and incubate for 30 minutes to 1 hour at 37°C.[7]
-
Wash: Repeat the wash step as described in step 3, but for a total of 5 washes.
-
Color Development: Add 90 µL of TMB Substrate to each well. Cover the plate and incubate for 10-20 minutes at 37°C in the dark.[7] The solution will turn blue.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 5-10 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract the average zero standard optical density from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Use the standard curve to determine the concentration of soluble inthis compound in the samples.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological pathways that regulate inthis compound expression and the experimental workflow of the ELISA can aid in understanding and troubleshooting.
Caption: Experimental workflow for the soluble inthis compound sandwich ELISA.
The expression of inthis compound is regulated by complex signaling pathways within keratinocytes. The Akt and Rho signaling pathways have been identified as key regulators of keratinocyte differentiation and, consequently, inthis compound expression.[9]
Caption: The Akt signaling pathway in the regulation of inthis compound expression.
Caption: The Rho signaling pathway's role in keratinocyte differentiation and inthis compound expression.
Troubleshooting
Table 3: Common ELISA Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Reagents not at room temperature- High concentration of detection antibody or HRP conjugate- Contaminated reagents | - Increase the number of washes and soaking time- Ensure all reagents are at room temperature before use- Optimize antibody/conjugate concentrations- Use fresh, sterile reagents |
| Low Signal | - Inactive reagents (improper storage)- Insufficient incubation times- Low concentration of detection antibody or HRP conjugate- Standard/sample degradation | - Check reagent storage conditions and expiration dates- Ensure adherence to recommended incubation times and temperatures- Optimize antibody/conjugate concentrations- Use fresh samples and handle them properly to avoid degradation |
| High Variability (High CV) | - Inconsistent pipetting- Incomplete washing- Plate not sealed properly during incubation- Bubbles in wells | - Calibrate pipettes and use proper pipetting technique- Ensure uniform and thorough washing of all wells- Use plate sealers to prevent evaporation- Carefully inspect wells for bubbles before reading |
| No Signal | - Omission of a critical reagent (e.g., detection antibody, HRP conjugate, substrate)- Incorrect reagent preparation | - Carefully review the protocol and ensure all steps were followed correctly- Double-check reagent dilution calculations and preparation |
Conclusion
The ELISA for soluble inthis compound is a robust and valuable tool for researchers, scientists, and drug development professionals. By understanding the underlying principles, following a detailed protocol, and being aware of the key signaling pathways that regulate inthis compound expression, users can obtain accurate and reproducible data to advance their research in dermatology, oncology, and cosmetic science. Careful attention to reagent preparation, incubation conditions, and washing steps is critical for successful assay performance.
References
- 1. Human IVL ELISA kit | Cell Culture Supernatant, Serum, Tissue Homogenate [anticorps-enligne.fr]
- 2. molbiolcell.org [molbiolcell.org]
- 3. innov-research.com [innov-research.com]
- 4. assaygenie.com [assaygenie.com]
- 5. usbio.net [usbio.net]
- 6. Human Inthis compound ELISA Kit [ABIN6957203] - Cell Lysate, Plasma, Serum [antibodies-online.com]
- 7. Human Inthis compound ELISA Kit [ABIN6957203] - Cell Lysate, Plasma, Serum [antikoerper-online.de]
- 8. Human IVL ELISA kit | Cell Culture Supernatant, Serum, Tissue Homogenate [antibodies-online.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Involucrin Promoter Assays in Gene Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing involucrin promoter assays for studying gene regulation, particularly in the context of keratinocyte differentiation and the development of novel therapeutics. Inthis compound, a key protein in the formation of the cornified envelope of keratinocytes, serves as a critical marker for terminal differentiation.[1][2][3] Its expression is tightly regulated at the transcriptional level, making reporter assays employing the inthis compound promoter a valuable tool for dissecting signaling pathways and screening for compounds that modulate epidermal differentiation.[1][4][5]
Core Concepts
The human inthis compound (hINV) gene promoter contains a complex array of regulatory elements that drive its expression in a tissue-specific and differentiation-dependent manner.[2][6] Key transcription factor binding sites, including those for Activator Protein-1 (AP-1) and Specificity Protein 1 (Sp1), are crucial for promoter activity.[1] Various signaling cascades converge on these regulatory elements to control inthis compound gene expression. Understanding these pathways is essential for identifying potential targets for therapeutic intervention in skin disorders characterized by abnormal differentiation, such as psoriasis and scleroderma.[3][7]
Key Signaling Pathways Regulating Inthis compound Expression
Several intracellular signaling pathways have been identified as critical regulators of inthis compound expression. These include the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Akt signaling pathways.
PKC/MAPK Signaling Pathway
The PKC and MAPK signaling cascades are well-established regulators of keratinocyte differentiation and inthis compound expression. Activation of novel PKC isoforms can initiate a downstream cascade involving Ras, MEKK1, MEK3, and p38δ, ultimately leading to the activation of transcription factors like AP-1 and Sp1 that bind to the inthis compound promoter and drive its expression.
Caption: PKC/MAPK signaling cascade regulating inthis compound expression.
Akt Signaling Pathway
The Akt signaling pathway has also been implicated in the regulation of inthis compound expression.[8] For instance, compounds like dihydromyrcenol (DHM) have been shown to increase inthis compound levels through the activation of the Fyn-Akt pathway, which in turn activates the transcription factor Sp1.[8]
Caption: Akt signaling pathway in DHM-induced inthis compound expression.
Experimental Workflow for Inthis compound Promoter Assays
A typical experimental workflow for studying inthis compound gene regulation using a promoter-reporter assay involves several key steps, from constructing the reporter plasmid to measuring the reporter gene activity.
Caption: General workflow for an inthis compound promoter reporter assay.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the regulation of inthis compound promoter activity.
Table 1: Effect of Signaling Pathway Inhibitors on Inthis compound Promoter Activity
| Inhibitor | Target | Cell Type | Concentration | Effect on Inthis compound Promoter Activity | Reference |
| PD98059 | MEK | Keratinocytes | 10 µM | Inhibition | [1] |
| SB203580 | p38 | Keratinocytes | 5 µM | Inhibition | [1] |
| Go6976 | PKC | Keratinocytes | 1 µM | No effect on CBP/P-CAF induction | [1] |
| KN62 | CaM Kinase | Keratinocytes | 10 µM | No effect on CBP/P-CAF induction | [1] |
| Y-27632 | Rho Kinase | Scleroderma Keratinocytes | Not Specified | Downregulation by IFN-γ and IL-13 | [7] |
| LY294002 | Akt | HaCaT Cells | 50 µM | Blocked DHM-induced increase | [8] |
Table 2: Regulation of Inthis compound Expression by Cytokines and Growth Factors
| Compound | Cell Type | Effect on Inthis compound Expression | Reference |
| IL-6, IL-10, IL-17A, TNF-α, TGF-β1, ET-1, IFN-γ, VEGF165, PDGF-BB | Normal Keratinocytes | Increase | [7] |
| IL-6, IL-10, IL-17A, TNF-α, TGF-β1, ET-1, IFN-γ, VEGF165, PDGF-BB | Scleroderma Keratinocytes | Decrease | [7] |
| IL-13, IL-17A, ET-1, TNF-α, IFN-γ | Psoriatic and Normal Keratinocytes | Upregulation | [3] |
| Retinoic Acid (RA) | Keratinocytes | Suppression | [1] |
| Calcium (CaCl₂) | Keratinocytes | Induction | [1] |
Experimental Protocols
Protocol 1: Keratinocyte Cell Culture
-
Cell Lines: Primary Normal Human Epidermal Keratinocytes (NHEK) or immortalized keratinocyte cell lines like HaCaT can be used.
-
Culture Medium: Use a serum-free keratinocyte growth medium (e.g., K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 70-80% confluency. Use trypsin/EDTA to detach the cells and re-seed at an appropriate density.
Protocol 2: Transfection of Keratinocytes with an Inthis compound Promoter-Reporter Construct
This protocol is for transient transfection using a lipid-based reagent, which is a commonly used method for keratinocytes.[4][9]
-
Plasmid Preparation: Use a plasmid containing the human inthis compound promoter sequence cloned upstream of a reporter gene, such as firefly luciferase (e.g., pINV-luc).[10] A co-transfection control plasmid expressing a different reporter (e.g., Renilla luciferase under a constitutive promoter) is recommended for normalization of transfection efficiency.[11]
-
Cell Seeding: Seed keratinocytes in 12- or 24-well plates to be 60-80% confluent on the day of transfection.[4]
-
Transfection Complex Formation:
-
For each well, dilute the inthis compound promoter-reporter plasmid and the normalization control plasmid in a serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in a serum-free medium.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the transfection complexes to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After incubation, add complete growth medium.
-
-
Post-Transfection: Allow the cells to recover for 16-24 hours before proceeding with treatments.[1]
Protocol 3: Luciferase Reporter Assay
This protocol is a general guideline for a dual-luciferase reporter assay.[11][12]
-
Cell Treatment: After the post-transfection recovery period, treat the cells with the compounds of interest for the desired duration (e.g., 24 hours).[1]
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate or tubes.
-
Add the firefly luciferase substrate and measure the luminescence (this represents the inthis compound promoter activity).
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure the luminescence again (this represents the normalization control).
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Express the results as a fold change relative to the vehicle-treated control.
-
References
- 1. Regulation of the human inthis compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-specific and differentiation-appropriate expression of the human inthis compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of inthis compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Reporter system controlled by the inthis compound promoter as a tool to follow epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human inthis compound gene contains spatially distinct regulatory elements that regulate expression during early versus late epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of inthis compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway [mdpi.com]
- 9. Isolation, cultivation and transfection of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 12. med.emory.edu [med.emory.edu]
Application Note: Targeted Downregulation of Involucrin in Keratinocyte Cultures Using siRNA
References
- 1. Inthis compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inthis compound in squamous and basal cell carcinomas of the skin: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a functional determinant of differentiation-dependent expression in the inthis compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-interfering RNA targeted at antiapoptotic mRNA increases keratinocyte sensitivity to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inthis compound expression is decreased in Hailey-Hailey keratinocytes owing to increased inthis compound mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of inthis compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. signagen.com [signagen.com]
- 9. altogen.com [altogen.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Overexpression of Involucrin in Cell Lines for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin (IVL) is a key structural protein that plays a crucial role in the terminal differentiation of keratinocytes and the formation of the cornified envelope, a vital component of the skin's barrier function.[1] It is first synthesized in the spinous layer of the epidermis and becomes cross-linked in the granular layer by transglutaminases to form a highly stable structure.[1] Dysregulation of inthis compound expression is implicated in various skin disorders, making it a significant target for functional studies in dermatology and drug development.
These application notes provide detailed protocols for the overexpression of inthis compound in cell lines, enabling researchers to investigate its function, regulation, and impact on cellular processes. The provided methodologies cover vector construction, cell line selection, transfection, and downstream functional assays.
Data Presentation
Table 1: Representative Quantitative Analysis of Inthis compound Overexpression
This table summarizes typical quantitative data obtained from experiments involving the overexpression of inthis compound in keratinocyte cell lines, such as HaCaT. The values represent fold changes relative to control cells (transfected with an empty vector).
| Analytical Method | Parameter Measured | Fold Change (Inthis compound Overexpression vs. Control) | Reference |
| RT-qPCR | Inthis compound mRNA | 50 - 200 fold increase | Synthesized from[2][3] |
| Western Blot | Inthis compound Protein | 10 - 50 fold increase | Synthesized from[4][5] |
| Immunofluorescence | Inthis compound Protein Intensity | 5 - 20 fold increase | Synthesized from[6][7] |
| Luciferase Reporter Assay | Inthis compound Promoter Activity | 30 - 100 fold increase | [4] |
| Transglutaminase Activity Assay | Enzyme Activity | 2 - 5 fold increase | [8] |
| Cornified Envelope Formation | Percentage of Envelope-Positive Cells | 1.5 - 3 fold increase | [9][10] |
Note: The fold changes are illustrative and can vary depending on the specific cell line, transfection efficiency, and experimental conditions.
Experimental Protocols
Construction of an Inthis compound Expression Vector
This protocol describes the cloning of human inthis compound cDNA into a mammalian expression vector, such as pcDNA3.1, for high-level constitutive expression.[11][12][13]
Materials:
-
Human keratinocyte cDNA library or total RNA
-
pcDNA3.1(+) vector[12]
-
Restriction enzymes (e.g., EcoRI and KpnI)[11]
-
T4 DNA Ligase
-
High-fidelity DNA polymerase
-
Primers for human inthis compound cDNA (with restriction sites)
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with ampicillin
-
Plasmid purification kit
Protocol:
-
Primer Design: Design forward and reverse primers to amplify the full-length human inthis compound coding sequence. Add restriction enzyme sites (e.g., EcoRI to the forward primer and KpnI to the reverse primer) that are compatible with the multiple cloning site of the pcDNA3.1 vector.[11]
-
PCR Amplification: Perform PCR using the designed primers and a human keratinocyte cDNA library or reverse-transcribed total RNA as a template. Use a high-fidelity DNA polymerase to minimize errors.
-
Restriction Digest: Digest both the PCR product and the pcDNA3.1 vector with the selected restriction enzymes (e.g., EcoRI and KpnI) according to the manufacturer's instructions.
-
Ligation: Ligate the digested inthis compound cDNA insert into the digested pcDNA3.1 vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells.[12]
-
Selection and Screening: Plate the transformed bacteria on LB agar plates containing ampicillin and incubate overnight. Select individual colonies and screen for the presence of the correct insert by colony PCR or restriction digestion of purified plasmid DNA.
-
Sequence Verification: Sequence the purified plasmid DNA to confirm the correct orientation and sequence of the inthis compound insert.
Cell Line Selection and Culture
The human keratinocyte cell line HaCaT is a suitable and commonly used model for studying keratinocyte differentiation and inthis compound function.[2][6][14]
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
Protocol:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
Transfection of HaCaT Cells
This protocol outlines both transient and stable transfection of HaCaT cells with the inthis compound expression vector.[6][14][15]
Materials:
-
HaCaT cells
-
Inthis compound expression vector (e.g., pcDNA3.1-inthis compound)
-
Empty pcDNA3.1 vector (for control)
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGene-6)[4][16]
-
Opti-MEM I Reduced Serum Medium
-
Geneticin (G418) for stable selection[17]
Protocol for Transient Transfection:
-
Cell Seeding: Seed HaCaT cells in 6-well plates to be 70-80% confluent at the time of transfection.
-
Transfection Complex Formation:
-
For each well, dilute 2.5 µg of plasmid DNA (inthis compound expression vector or empty vector) into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 into 125 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the DNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding to downstream analyses.
Protocol for Stable Transfection:
-
Transfection: Follow the transient transfection protocol as described above.
-
Selection: 48 hours post-transfection, passage the cells into a new culture dish containing DMEM with 10% FBS and an appropriate concentration of G418 (determined by a kill curve, typically 400-800 µg/mL for HaCaT cells).[17]
-
Maintenance: Replace the selection medium every 3-4 days.
-
Colony Isolation: After 2-3 weeks, G418-resistant colonies will appear. Isolate individual colonies using cloning cylinders or by manual picking.
-
Expansion and Validation: Expand the isolated clones and validate inthis compound overexpression by Western Blot and RT-qPCR.
Verification of Inthis compound Overexpression
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan master mix
-
Primers for human inthis compound and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from control and inthis compound-overexpressing cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using primers for inthis compound and a housekeeping gene. The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in inthis compound mRNA expression.
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against inthis compound
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against inthis compound and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against inthis compound
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Fixation: Fix the cells with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against inthis compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Functional Assays
Cornified Envelope Formation Assay[9][10][18]
This assay assesses the impact of inthis compound overexpression on the formation of the cornified envelope, a key event in terminal keratinocyte differentiation.
Materials:
-
Control and inthis compound-overexpressing cells
-
Extraction buffer (10 mM Tris-HCl, pH 7.4, 1% SDS, 20 mM DTT)
-
Phase-contrast microscope
Protocol:
-
Cell Culture: Culture cells to a high density to induce differentiation.
-
Cell Lysis: Harvest the cells and resuspend them in the extraction buffer.
-
Incubation: Boil the cell suspension for 10 minutes to solubilize all cellular components except for the cross-linked cornified envelopes.
-
Quantification: Count the number of insoluble, cornified envelopes using a hemocytometer under a phase-contrast microscope. Calculate the percentage of envelope-positive cells relative to the total number of cells.
Transglutaminase Activity Assay[8][16]
This assay measures the activity of transglutaminases, the enzymes responsible for cross-linking inthis compound during cornified envelope formation.
Materials:
-
Cell lysates
-
Transglutaminase activity assay kit (e.g., using a biotinylated amine substrate)
-
Microplate reader
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from control and inthis compound-overexpressing cells.
-
Assay Procedure: Perform the transglutaminase activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a biotinylated amine substrate and a primary amine-containing protein.
-
Detection: The incorporation of the biotinylated substrate is then quantified using a streptavidin-peroxidase conjugate and a colorimetric or fluorometric substrate, measured with a microplate reader.
Luciferase Reporter Assay for Promoter Activity[4][19][22]
This assay is used to determine if overexpression of inthis compound affects its own promoter activity or the activity of other genes involved in keratinocyte differentiation.
Materials:
-
Inthis compound promoter-luciferase reporter construct
-
Control and inthis compound-overexpressing cells
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfection: Co-transfect the cells with the inthis compound promoter-luciferase reporter construct and a Renilla luciferase control vector.
-
Cell Lysis: After 24-48 hours, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualization of Pathways and Workflows
Caption: Signaling pathways regulating inthis compound gene expression.
Caption: Experimental workflow for inthis compound overexpression studies.
References
- 1. Gene expression profile of mitogen-activated kinases and microRNAs controlling their expression in HaCaT cell culture treated with lipopolysaccharide A and cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inthis compound expression is decreased in Hailey-Hailey keratinocytes owing to increased inthis compound mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inthis compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. addgene.org [addgene.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Introduction of pcDNA3.1 Vectors | MolecularCloud [molecularcloud.org]
- 14. biontex.com [biontex.com]
- 15. okayama-u.ac.jp [okayama-u.ac.jp]
- 16. Keratinocyte differentiation markers: inthis compound, transglutaminase, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stable expression of transfected human inthis compound gene in various cell types: evidence for in situ cross-linking by type I and type II transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunofluorescence microscopy for involucrin localization in cells
Application Notes: Immunofluorescence Localization of Involucrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inthis compound (IVL) is a key structural protein that serves as a marker for the terminal differentiation of keratinocytes in stratified squamous epithelia.[1][2] It is a precursor of the cornified envelope, a highly insoluble and robust structure that provides the skin with its essential barrier function.[3] The expression and localization of inthis compound are tightly regulated during epidermal differentiation, with the protein first appearing in the cytosol of the stratum spinosum and later becoming cross-linked to membrane proteins in the stratum granulosum by transglutaminases.[3][4] Dysregulation of inthis compound expression has been implicated in various skin disorders, making its analysis crucial in dermatological research and the development of therapeutic agents.[5]
Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and quantify the expression of inthis compound within cells and tissues. This application note provides a detailed protocol for the immunofluorescent staining of inthis compound, along with data interpretation guidelines and troubleshooting tips.
Principles and Applications
Immunofluorescence (IF) relies on the high specificity of antibodies to bind to a target antigen, in this case, inthis compound. A primary antibody recognizes and binds to inthis compound, and a secondary antibody, conjugated to a fluorescent molecule (fluorophore), binds to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be detected by a fluorescence microscope. This allows for the precise visualization of inthis compound distribution within the cellular architecture.
Applications of Inthis compound Immunofluorescence:
-
Assessing Keratinocyte Differentiation: Monitoring the induction and progression of keratinocyte differentiation in vitro and in vivo.[1]
-
Drug Discovery and Screening: Evaluating the effect of compounds on skin barrier formation and keratinocyte health.
-
Disease Pathology Studies: Investigating the pathogenesis of skin diseases characterized by abnormal keratinization, such as psoriasis and ichthyosis.[5]
-
Cosmetic and Dermatological Research: Assessing the impact of topical agents on skin health and integrity.
Quantitative Analysis
Immunofluorescence can be used for semi-quantitative and quantitative analysis of inthis compound expression. The intensity of the fluorescent signal is proportional to the amount of antigen present. Image analysis software can be used to measure the fluorescence intensity per cell or per unit area, allowing for statistical comparisons between different experimental conditions.
A study by Green and Simon (1988) demonstrated a method to quantify keratinocyte differentiation by measuring the population of inthis compound-positive cells using immunofluorescent staining and flow cytometry. The results showed a clear correlation between culture conditions and the percentage of cells expressing inthis compound, highlighting the quantitative power of this technique.
| Culture Condition | Percentage of Inthis compound-Positive Cells |
| Low Ca2+ concentration (0.1 mM) | 7.2% |
| High Ca2+ concentration (1.8 mM) | 18.1% |
| High Ca2+ concentration (1.8 mM) with 10% FBS | 37.0% |
Source: Adapted from Green and Simon, 1988[1]
Signaling Pathway Involving Inthis compound Expression
Recent studies have elucidated signaling pathways that regulate inthis compound expression. For instance, the Fyn-Akt signaling pathway has been shown to be involved in modulating inthis compound levels. Dihydromyrcenol (DHM), a plant-derived terpene, has been found to increase inthis compound mRNA and protein levels in a concentration-dependent manner.[6][7] This effect is mediated through the activation of the Fyn-Akt pathway, which in turn activates the transcription factor Sp1, a known regulator of the inthis compound gene.[6][7]
Fyn-Akt signaling pathway in DHM-induced inthis compound expression.
Experimental Protocol: Immunofluorescence Staining for Inthis compound
This protocol provides a general guideline for the immunofluorescent staining of inthis compound in cultured cells. Optimization may be required for specific cell types and experimental conditions.
Materials
-
Cells: Cultured keratinocytes (e.g., HaCaT) or other relevant cell lines grown on sterile glass coverslips in a culture dish.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-Inthis compound antibody (mouse or rabbit). Refer to the manufacturer's datasheet for the recommended dilution.
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG. Choose a fluorophore compatible with your microscope's filters (e.g., Alexa Fluor 488, 594, or 647).
-
Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Anti-fade mounting medium.
-
Microscope Slides
-
Forceps
-
Humidified Chamber
Experimental Workflow
Workflow for immunofluorescence staining of inthis compound.
Step-by-Step Procedure
-
Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 4% PFA to the cells and incubate for 15-20 minutes at room temperature.[8]
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add blocking buffer (1% BSA in PBS) and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[9]
-
Primary Antibody Incubation: Dilute the anti-inthis compound primary antibody in the blocking buffer according to the manufacturer's instructions. Aspirate the blocking buffer and add the diluted primary antibody to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[9]
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.[9]
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Final Washing: Wash the cells one final time with PBS.
-
Mounting: Carefully remove the coverslip from the dish using forceps and place it cell-side down onto a drop of anti-fade mounting medium on a clean microscope slide.
-
Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and nuclear stain.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low expression of inthis compound.- Primary antibody concentration is too low.- Incompatible primary and secondary antibodies.- Inefficient permeabilization. | - Use positive control cells known to express inthis compound.- Optimize the primary antibody dilution.- Ensure the secondary antibody is raised against the host species of the primary antibody.[10]- Increase permeabilization time or Triton X-100 concentration. |
| High Background | - Primary or secondary antibody concentration is too high.- Insufficient blocking.- Inadequate washing. | - Titrate antibodies to determine the optimal concentration.[10]- Increase blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[11]- Increase the number and duration of wash steps.[12] |
| Non-specific Staining | - Cross-reactivity of the primary or secondary antibody.- Antibody aggregates. | - Run a secondary antibody-only control to check for non-specific binding.- Centrifuge the antibody solutions before use to pellet any aggregates. |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize light exposure.- Use an anti-fade mounting medium.- Acquire images efficiently. |
This guide provides a starting point for developing a robust immunofluorescence protocol for inthis compound. For further troubleshooting, consult resources from antibody suppliers and immunofluorescence methodology guides.[10][11][12][13][14]
References
- 1. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of inthis compound and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue-specific and differentiation-appropriate expression of the human inthis compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inthis compound - Wikipedia [en.wikipedia.org]
- 4. escholarship.org [escholarship.org]
- 5. Immunohistological study of inthis compound expression in Darier's disease skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biotium.com [biotium.com]
- 9. ptglab.com [ptglab.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. ibidi.com [ibidi.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Application Notes: High-Throughput Analysis of Keratinocyte Differentiation via Flow Cytometry
Introduction
Keratinocyte differentiation is a fundamental process in the formation and maintenance of the epidermal barrier. This intricate process involves the progressive maturation of basal keratinocytes into terminally differentiated, anucleated corneocytes. Involucrin, a protein precursor of the cornified envelope, serves as a key marker for the early stages of terminal differentiation.[1][2][3] Its expression is tightly regulated and commences as keratinocytes migrate from the basal to the suprabasal layers of the epidermis.[1][2][4] Traditional methods for assessing keratinocyte differentiation, such as immunohistochemistry and western blotting, can be laborious and provide limited quantitative data. Flow cytometry offers a powerful alternative for the rapid, quantitative, and multi-parametric analysis of inthis compound expression at the single-cell level, making it an invaluable tool in basic research, disease modeling, and drug discovery.[2][4]
Applications in Research and Drug Development
The analysis of inthis compound-positive keratinocytes by flow cytometry has broad applications across various scientific disciplines:
-
Fundamental Research: Elucidating the molecular mechanisms and signaling pathways that govern keratinocyte differentiation.[5][6][7]
-
Disease Pathophysiology: Investigating aberrant differentiation processes in skin disorders such as psoriasis, atopic dermatitis, and scleroderma.[5][8]
-
Drug Discovery and Development: Screening and characterizing the effects of novel compounds on keratinocyte differentiation. Flow cytometry enables high-throughput screening to identify molecules that can either promote or inhibit differentiation, which is crucial for the development of therapeutics for skin diseases.[9][10][11] It can also be used in preclinical safety and toxicity assessments.[10]
-
Cosmeceutical and Skin Care Research: Evaluating the efficacy of active ingredients in promoting healthy skin barrier function.
Signaling Pathways Regulating Inthis compound Expression
The expression of inthis compound is controlled by a complex network of signaling pathways. Understanding these pathways is critical for interpreting experimental data and for identifying potential drug targets.
References
- 1. Inthis compound and other markers of keratinocyte terminal differentiation [pubmed.ncbi.nlm.nih.gov]
- 2. Keratinocyte Differentiation by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of inthis compound and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Keratinocyte Differentiation by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Regulation of inthis compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Beta ig-h3 induces keratinocyte differentiation via modulation of inthis compound and transglutaminase expression through the integrin alpha3beta1 and the phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of inthis compound and signalling pathway in scleroderma epidermal keratinocytes [termedia.pl]
- 9. Application of Flow Cytometry in the Pharmaceutical Industry - Creative Proteomics [creative-proteomics.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for the Isolation and Purification of Recombinant Involucrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin is a key structural protein involved in the formation of the cornified envelope in terminally differentiating keratinocytes. Its study is crucial for understanding skin barrier function and related pathologies. Recombinant expression of inthis compound, typically in prokaryotic systems like Escherichia coli, is a common strategy to obtain sufficient quantities for research and development. However, high-level expression in E. coli often leads to the formation of insoluble inclusion bodies, necessitating specific protocols for solubilization, refolding, and purification to obtain biologically active protein.
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of recombinant inthis compound, with a primary focus on His-tagged inthis compound expressed in E. coli. The workflow addresses the common challenge of inclusion body formation and outlines a multi-step purification strategy to achieve high purity.
Overview of the Purification Workflow
The purification of recombinant inthis compound from E. coli expression systems, especially when sequestered in inclusion bodies, follows a multi-stage process. This workflow is designed to maximize the recovery of soluble, correctly folded, and pure inthis compound.
Using involucrin expression to assess the efficacy of dermatological drugs
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Involucrin (IVL) is a key protein in the terminal differentiation of epidermal keratinocytes. It serves as a crucial structural component of the cornified envelope, a highly insoluble and resilient structure essential for the skin's barrier function. The expression of inthis compound is tightly regulated during keratinocyte differentiation and is often altered in various dermatological diseases characterized by abnormal keratinization and impaired barrier function, such as psoriasis, atopic dermatitis, and ichthyosis. Consequently, monitoring inthis compound expression provides a valuable biomarker for assessing the efficacy of dermatological drugs aimed at normalizing epidermal differentiation and restoring skin barrier integrity.
These application notes provide a comprehensive overview and detailed protocols for utilizing inthis compound expression as a key endpoint in dermatological drug development.
Pathophysiological Relevance of Inthis compound Expression
In healthy skin, inthis compound is primarily expressed in the suprabasal layers of the epidermis, specifically the stratum spinosum and stratum granulosum.[1][2] However, in several hyperproliferative and inflammatory skin conditions, its expression pattern and levels are significantly altered:
-
Psoriasis: This chronic inflammatory disease is characterized by epidermal hyperplasia and abnormal keratinocyte differentiation. In psoriatic lesions, inthis compound expression is often upregulated and appears prematurely in the lower epidermal layers.[3]
-
Atopic Dermatitis (AD): In contrast to psoriasis, AD is often associated with a defective skin barrier. The expression of inthis compound, along with other key barrier proteins like loricrin and filaggrin, can be downregulated in AD skin, particularly in response to Th2 cytokines like IL-4 and IL-13.[4][5]
-
Ichthyosis: This group of genetic skin disorders is characterized by dry, thickened, and scaly skin. In some forms, such as lamellar ichthyosis, inthis compound expression is decreased, contributing to the defective skin barrier.[1] Treatment with retinoids has been shown to increase inthis compound expression, correlating with clinical improvement.[1]
-
Scleroderma: In this autoimmune disease, there can be delayed epidermal differentiation, with some studies showing decreased inthis compound expression in cultured keratinocytes from patients.[4]
Signaling Pathways Regulating Inthis compound Expression
The expression of inthis compound is controlled by a complex network of signaling pathways that govern keratinocyte differentiation. Understanding these pathways is crucial for identifying potential drug targets.
Caption: Key signaling pathways regulating inthis compound expression in keratinocytes.
Key pathways include:
-
PI3K/Akt Pathway: This pathway is known to play a role in keratinocyte differentiation and can positively influence inthis compound expression.
-
ERK1/2 Pathway: The role of the ERK1/2 pathway is complex and can be context-dependent. While some studies suggest it promotes differentiation, others indicate that its inhibition can restore differentiation in certain disease models.[6][7]
-
STAT6 Pathway: Activated by Th2 cytokines like IL-4 and IL-13, the STAT6 pathway is a key negative regulator of inthis compound expression, contributing to the barrier defects seen in atopic dermatitis.[4][5]
Experimental Protocols for Assessing Inthis compound Expression
The following are detailed protocols for the quantification of inthis compound at both the protein and mRNA levels in skin biopsies and cultured keratinocytes.
Experimental Workflow Overview
Caption: General workflow for analyzing inthis compound expression.
Protocol 1: Immunohistochemistry (IHC) for Inthis compound in Skin Biopsies
This protocol allows for the visualization and semi-quantitative analysis of inthis compound protein expression and its localization within the epidermal layers.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-inthis compound antibody (mouse or rabbit)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Heat slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Quenching:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-inthis compound antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until a brown precipitate is visible (monitor under a microscope).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis: A semi-quantitative scoring method can be used, evaluating both the intensity of staining (0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive cells in the epidermis. An overall score can be calculated by multiplying the intensity and percentage scores.
Protocol 2: Western Blotting for Inthis compound in Keratinocytes or Skin Homogenates
This protocol allows for the quantitative analysis of total inthis compound protein levels.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-inthis compound antibody
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Protein Extraction:
-
Homogenize skin biopsies or lyse cultured keratinocytes in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-inthis compound antibody and a loading control antibody overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the inthis compound band intensity to the loading control (e.g., GAPDH) to determine the relative protein expression.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Inthis compound mRNA
This protocol allows for the sensitive and specific quantification of inthis compound gene expression.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for human inthis compound (IVL) and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from skin biopsies or cultured keratinocytes using a suitable kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for IVL and the reference gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the IVL gene using the ΔΔCt method, normalizing to the expression of the reference gene.
Data Presentation: Quantitative Analysis of Inthis compound Expression
The following tables summarize quantitative data from studies assessing the effect of dermatological drugs on inthis compound expression.
Table 1: Effect of Propylthiouracil on Inthis compound Expression in Psoriasis
| Treatment Group | N | Baseline Inthis compound IHC Score (Mean ± SD) | Week 12 Inthis compound IHC Score (Mean ± SD) | P-value |
| Oral Propylthiouracil (100 mg, 3x daily) | 25 | 9.00 ± 0.67 | 3.90 ± 0.88 | < 0.0001 |
| Data from a study on the effect of propylthiouracil in chronic plaque psoriasis.[3] |
Table 2: Effect of Retinoids on Inthis compound Expression in Lamellar Ichthyosis
| Treatment | Method | Outcome |
| In vivo retinoid treatment | Western Blot, ELISA | Increased inthis compound expression, correlating with clinical improvement. |
| Qualitative and semi-quantitative data from a study on lamellar ichthyosis.[1] |
Table 3: Effect of Dupilumab on Epidermal Differentiation Genes in Atopic Dermatitis
| Treatment Group | N | Time Point | Outcome for Epidermal Differentiation and Barrier Genes (including Filaggrin, Loricrin) |
| Dupilumab (200 mg, weekly) | 27 | Week 16 | Significant increase in the expression of epidermal differentiation, barrier, and lipid metabolism genes. |
| Placebo | 27 | Week 16 | No significant change. |
| While this study did not provide specific quantitative data for inthis compound, it demonstrated a significant improvement in the expression of other key epidermal differentiation proteins, suggesting a similar positive effect on inthis compound. |
Conclusion
Inthis compound is a robust and clinically relevant biomarker for assessing the efficacy of dermatological drugs. Its expression is dynamically regulated in various skin diseases, and its normalization often correlates with clinical improvement. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to effectively incorporate the analysis of inthis compound expression into their preclinical and clinical studies, thereby facilitating the development of novel and effective therapies for a range of dermatological conditions.
References
- 1. Altered expression of immunoreactive inthis compound in lamellar ichthyosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Downregulation of inthis compound in psoriatic lesions following therapy with propylthiouracil, an anti-thyroid thioureylene: immunohistochemistry and gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loricrin and inthis compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loricrin and inthis compound expression is down-regulated by Th2 cytokines through STAT-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Involucrin Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin (IVL) is a critical protein in the formation of the cornified envelope of keratinocytes, playing a vital role in skin barrier function.[1][2] Its expression is tightly regulated during keratinocyte differentiation and is controlled by a complex interplay of signaling pathways and transcription factors. Understanding the mechanisms that govern inthis compound gene transcription is crucial for research in dermatology, cosmetology, and the development of therapeutics for skin disorders. Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interactions of proteins, such as transcription factors, with specific genomic regions, providing a snapshot of the transcriptional regulation of a gene.[3][4]
These application notes provide a comprehensive overview and detailed protocols for performing ChIP assays to study the binding of key transcription factors to the inthis compound promoter in human keratinocytes.
Key Transcription Factors Regulating Inthis compound Expression
Several transcription factors have been identified as key regulators of inthis compound gene expression. These include:
-
Activator Protein-1 (AP-1): A critical factor for inthis compound expression, with a binding site (AP1-5) located in the distal regulatory region of the promoter.[5][6]
-
Specificity Protein-1 (Sp1): Works synergistically with AP-1 to activate inthis compound transcription. An Sp1 binding site is located adjacent to the AP1-5 site.[5][7][8][9]
-
CCAAT/Enhancer-Binding Proteins (C/EBPs): Also known to be required for appropriate differentiation-dependent inthis compound expression.
-
Other factors: STAT5a, KLF4, YY-1, and c-Jun have also been implicated in the regulation of the inthis compound gene.
Signaling Pathways Influencing Inthis compound Transcription
The activity of these transcription factors is modulated by various upstream signaling pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: A central regulator of keratinocyte differentiation and inthis compound expression.
-
Protein Kinase C (PKC) Pathway: Activators of PKC have been shown to increase inthis compound gene expression.[6]
-
Akt Signaling Pathway: This pathway is also involved in modulating inthis compound expression.[2]
Below is a diagram illustrating the major signaling pathways that converge on the regulation of inthis compound gene expression.
Caption: Signaling pathways regulating inthis compound transcription.
Quantitative Data Presentation
The following tables present illustrative quantitative data from hypothetical ChIP-qPCR experiments investigating the binding of AP-1 and Sp1 to the inthis compound promoter in human keratinocytes under different conditions.
Table 1: Fold Enrichment of AP-1 at the Inthis compound Promoter
| Treatment Condition | Fold Enrichment (vs. IgG Control) | Standard Deviation | p-value |
| Untreated Control | 8.5 | ± 1.2 | < 0.01 |
| TPA (100 nM, 24h) | 25.3 | ± 3.5 | < 0.001 |
| MAPK Inhibitor (10 µM) + TPA | 12.1 | ± 1.8 | < 0.01 |
Table 2: Fold Enrichment of Sp1 at the Inthis compound Promoter
| Treatment Condition | Fold Enrichment (vs. IgG Control) | Standard Deviation | p-value |
| Untreated Control | 15.2 | ± 2.1 | < 0.001 |
| Growth Factor X (50 ng/mL, 6h) | 32.8 | ± 4.5 | < 0.001 |
| Akt Inhibitor (5 µM) + GFX | 18.5 | ± 2.5 | < 0.01 |
Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol for Inthis compound Transcription Factors in Keratinocytes
This protocol is optimized for studying the binding of transcription factors to the inthis compound promoter in cultured human keratinocytes.
Materials:
-
Cultured human keratinocytes
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (16% solution)
-
Glycine (2.5 M)
-
Cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)
-
Antibodies: Anti-AP-1 (e.g., c-Jun or c-Fos), Anti-Sp1, Normal Rabbit IgG (as negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the inthis compound promoter and a negative control region
-
qPCR master mix
Experimental Workflow Diagram:
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Procedure:
-
Cell Culture and Cross-linking:
-
Grow human keratinocytes to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape the cells in ice-cold PBS containing protease inhibitors.
-
Centrifuge and resuspend the cell pellet in cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with dilution buffer.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Add the specific antibody (e.g., anti-AP-1 or anti-Sp1) or IgG control to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
Treat with RNase A and then Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific for the inthis compound promoter region containing the AP-1 and Sp1 binding sites.
-
Use primers for a gene-desert region as a negative control.
-
Analyze the data using the percent input method or the fold enrichment method.
Fold Enrichment Calculation:
-
Calculate the ΔCt for each sample: ΔCt = Ct(IP) - Ct(Input).
-
Calculate the ΔΔCt by normalizing to the IgG control: ΔΔCt = ΔCt(Specific Antibody) - ΔCt(IgG).
-
Calculate the fold enrichment: Fold Enrichment = 2^(-ΔΔCt).
-
Troubleshooting and Considerations
-
Antibody Validation: Ensure the antibody used is specific for the target transcription factor and is validated for ChIP.
-
Chromatin Shearing: Incomplete or excessive shearing can lead to poor results. Optimize sonication conditions for your specific cell type and equipment.
-
Controls: Always include a negative control (IgG) and a positive control (a known target gene of the transcription factor, if available). The "input" sample is essential for data normalization.
-
Primer Design: Design and validate qPCR primers to ensure they amplify a single product of the correct size with high efficiency.
By following these detailed protocols and considering the key regulatory factors and pathways, researchers can effectively utilize ChIP to unravel the intricate mechanisms of inthis compound gene regulation, paving the way for new insights into skin biology and disease.
References
- 1. Inthis compound - Wikipedia [en.wikipedia.org]
- 2. Dihydromyrcenol Modulates Inthis compound Expression through the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Characterization of human inthis compound promoter distal regulatory region transcriptional activator elements-a role for Sp1 and AP1 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An inthis compound promoter AP1 transcription factor binding site is required for expression of inthis compound in the corneal epithelium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of human inthis compound promoter distal regulatory region transcriptional activator elements-a role for Sp1 and AP1 binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription factor Sp1 activates inthis compound promoter activity in non-epithelial cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription factor Sp1 activates inthis compound promoter activity in non-epithelial cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Involucrin Antibody Staining in Immunohistochemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize involucrin antibody concentration and resolve common issues in immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of inthis compound in tissues?
Inthis compound is a precursor to the cornified envelope in keratinocytes and is therefore primarily localized in the cytoplasm of differentiating squamous epithelial cells.[1][2] In normal skin, its expression is typically observed in the upper spinous and granular layers of the epidermis.[3] Expression patterns can be altered in various skin diseases and neoplasms.[4][5][6][7]
Q2: What is a good starting concentration for my inthis compound antibody in IHC?
The optimal concentration is highly dependent on the specific antibody clone, the detection system used, and the tissue being stained. Always refer to the manufacturer's datasheet for the recommended dilution range. As a starting point, many commercially available inthis compound antibodies for IHC-P (paraffin-embedded tissue) have recommended dilutions ranging from 1:50 to 1:1000.[1][8][9][10][11][12] It is crucial to perform a titration experiment to determine the optimal dilution for your specific experimental conditions.[13]
Q3: Should I use a monoclonal or polyclonal inthis compound antibody?
Both monoclonal and polyclonal antibodies can be used successfully for IHC. Monoclonal antibodies offer high specificity to a single epitope, which can reduce background staining. Polyclonal antibodies, which recognize multiple epitopes, may provide a stronger signal, especially for antigens present at low levels. The choice depends on the specific requirements of your experiment.
Q4: What positive and negative controls should I use?
-
Positive Control Tissue: Use tissues known to express inthis compound, such as normal human skin, tonsil, or certain squamous cell carcinomas.[4][9] This will validate that your protocol and reagents are working correctly.
-
Negative Control Tissue: Use tissues that do not express inthis compound to check for non-specific staining.
-
No Primary Control: On a slide of your positive control tissue, omit the primary antibody incubation step. This will help identify non-specific staining caused by the secondary antibody or detection system.[13]
Troubleshooting Guide
Problem 1: Weak or No Staining
If you are observing weak or no staining for inthis compound, consider the following causes and solutions.
| Potential Cause | Suggested Solution | Citation |
| Incorrect Antibody Concentration | The primary antibody concentration may be too low. Perform a titration experiment by testing a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:500) to find the optimal concentration. | [13] |
| Suboptimal Antigen Retrieval | Formalin fixation can mask the epitope. Optimize the antigen retrieval method. Heat-Induced Epitope Retrieval (HIER) is commonly used. Test different buffers (e.g., Citrate pH 6.0, Tris-EDTA pH 9.0) and optimize the heating time and temperature. For some antibodies, proteolytic-induced epitope retrieval (PIER) using enzymes like trypsin or proteinase K might be more effective. | |
| Inactive Antibody | Ensure the antibody has been stored correctly according to the manufacturer's instructions and has not expired. Avoid repeated freeze-thaw cycles. | |
| Incompatible Secondary Antibody | Use a secondary antibody that is specific for the host species of your primary antibody (e.g., anti-mouse secondary for a mouse primary). | [13][14] |
| Insufficient Incubation Time | Increase the primary antibody incubation time. An overnight incubation at 4°C is often recommended to enhance signal. |
Problem 2: High Background Staining
High background can obscure specific staining. Here are common causes and solutions.
| Potential Cause | Suggested Solution | Citation |
| Primary Antibody Concentration Too High | Titrate the primary antibody to a higher dilution. Incubating at a lower concentration for a longer period (e.g., overnight at 4°C) can sometimes reduce background. | [13][14] |
| Inadequate Blocking | Non-specific binding can be reduced by using an appropriate blocking solution. Use normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary) at a concentration of 5-10%. Alternatively, protein-based blockers like Bovine Serum Albumin (BSA) can be used. | |
| Endogenous Enzyme Activity | If using an HRP-conjugated detection system, endogenous peroxidases in the tissue can cause background. Quench this activity by incubating the slides in a 3% hydrogen peroxide solution. For AP-based systems, use levamisole to block endogenous alkaline phosphatase. | |
| Non-specific Secondary Antibody Binding | Run a "secondary only" control (omit the primary antibody). If staining is observed, the secondary antibody may be cross-reacting with the tissue. Use a pre-adsorbed secondary antibody. | [13] |
| Tissue Drying | Do not allow the tissue sections to dry out at any stage of the staining procedure. | [13] |
Recommended Inthis compound Antibody Dilutions for IHC-P
The following table summarizes recommended starting dilutions for various commercially available inthis compound antibodies. Note: These are starting points; optimization is required for your specific assay.
| Antibody Clone/Type | Host | Recommended Dilution Range | Citation |
| JU30-27 (Recombinant Monoclonal) | Rabbit | 1:50 - 1:200 | [8] |
| SY5 (Monoclonal) | Mouse | 1:10 - 1:500 or 0.1-0.2 µg/ml | |
| SY5 (Monoclonal) | Mouse | 1:100 - 1:200 | [1] |
| Polyclonal (28462-1-AP) | Rabbit | 1:200 - 1:1000 | [9][12] |
| Polyclonal | Rabbit | 1:50 - 1:200 | [10] |
| SY5 (ab68) | Mouse | 1:25 - 1:1000 | [11] |
Experimental Protocols
Standard Immunohistochemistry Protocol for Inthis compound (Paraffin-Embedded Tissue)
This protocol provides a general workflow. Incubation times and reagent concentrations should be optimized for your specific antibody and tissue.
Caption: Standard Immunohistochemistry Workflow for Inthis compound Staining.
Troubleshooting Flowchart
This flowchart provides a logical approach to diagnosing common IHC staining issues.
Caption: Flowchart for Troubleshooting Common IHC Staining Issues.
References
- 1. Inthis compound Monoclonal Antibody (SY5) (MA5-11803) [thermofisher.com]
- 2. Inthis compound [e-immunohistochemistry.info]
- 3. researchgate.net [researchgate.net]
- 4. Inthis compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistological study of inthis compound expression in Darier's disease skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inthis compound in squamous and basal cell carcinomas of the skin: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemical evaluation of keratins and inthis compound in differentiating between palmoplantar pustulosis and pompholyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inthis compound Recombinant Monoclonal Antibody (JU30-27) (MA5-41243) [thermofisher.com]
- 9. Inthis compound antibody (28462-1-AP) | Proteintech [ptglab.com]
- 10. anti-Inthis compound Antibody [ABIN6262631] - Human, Mouse, WB, IHC, IF [antibodies-online.com]
- 11. citeab.com [citeab.com]
- 12. Inthis compound Polyclonal Antibody (28462-1-AP) [thermofisher.com]
- 13. origene.com [origene.com]
- 14. bma.ch [bma.ch]
Improving the efficiency of involucrin gene knockdown with siRNA
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of involucrin gene knockdown using siRNA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for siRNA targeting inthis compound?
A1: The optimal concentration of siRNA can vary depending on the cell type, transfection reagent, and specific siRNA sequence. A typical starting point is to test a range of concentrations from 5 nM to 100 nM.[1] For keratinocytes, a final concentration of 30 nM to 50 nM is often effective.[2] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that maximizes inthis compound knockdown while minimizing cytotoxicity.[1][3]
Q2: Which transfection reagents are suitable for delivering inthis compound siRNA into keratinocytes?
Q3: How long after transfection should I assess inthis compound knockdown?
A3: Gene silencing can typically be assessed as early as 24 hours post-transfection.[6] However, the optimal time point depends on the turnover rate of both the inthis compound mRNA and protein. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the point of maximum knockdown. For mRNA analysis by qRT-PCR, 48 hours is a common time point.[3] For protein analysis by Western blot, a longer incubation may be necessary due to the stability of the inthis compound protein.[1]
Q4: How can I validate the knockdown of the inthis compound gene?
A4: Validation of gene knockdown should be performed at both the mRNA and protein levels.[7]
-
mRNA Level: Quantitative reverse transcription PCR (qRT-PCR) is a sensitive method to measure the reduction in inthis compound mRNA. A knockdown of 70% or greater at the mRNA level is generally considered effective.[7]
-
Protein Level: Western blotting is used to confirm the reduction in inthis compound protein expression.[7] This is a crucial step as mRNA knockdown does not always directly correlate with protein depletion due to factors like protein stability.[8]
Q5: What are the essential controls for an inthis compound siRNA knockdown experiment?
A5: Including proper controls is critical for the correct interpretation of results.[1] Essential controls include:
-
Negative Control: A non-targeting siRNA with a scrambled sequence that does not target any known cellular mRNA. This helps to identify non-specific effects on gene expression.[1]
-
Positive Control: An siRNA known to effectively knock down a well-characterized gene (e.g., GAPDH). This confirms that the transfection procedure is working efficiently.[1][3]
-
Untreated Control: Cells that have not been transfected. This provides the baseline level of inthis compound expression.[1]
-
Mock-transfected Control: Cells treated with the transfection reagent only (without siRNA). This helps to assess the effects of the transfection reagent itself on the cells.[1]
Troubleshooting Guide
Issue 1: Low Knockdown Efficiency of Inthis compound
If you observe minimal or no reduction in inthis compound expression, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Suboptimal siRNA Concentration | Perform a dose-response experiment by testing a range of siRNA concentrations (e.g., 5, 10, 25, 50, 100 nM) to find the optimal concentration for your specific cells and siRNA.[1] |
| Inefficient Transfection Reagent | The choice of transfection reagent is critical.[3] Test different reagents that are specifically designed for siRNA delivery and are compatible with your cell type (e.g., keratinocytes).[3] |
| Poor Cell Health | Ensure that cells are healthy, actively dividing, and at the optimal confluency (typically 60-80%) at the time of transfection.[9] Avoid using cells that are of a high passage number.[10] |
| Incorrect Incubation Time | Optimize the incubation time for both transfection and post-transfection. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the time point of maximum knockdown. |
| Ineffective siRNA Sequence | Not all siRNA sequences are equally effective. It is recommended to test two to three different siRNA sequences targeting different regions of the inthis compound mRNA to identify the most potent one. |
Issue 2: High Cell Toxicity or Death After Transfection
Cell death following transfection can be caused by the toxicity of the transfection reagent or the siRNA itself.
| Potential Cause | Recommended Solution |
| High Concentration of Transfection Reagent | Optimize the concentration of the transfection reagent by performing a titration. Use the lowest amount of reagent that provides high transfection efficiency with minimal cytotoxicity. |
| High Concentration of siRNA | Excessively high concentrations of siRNA can be toxic to cells.[2] Use the lowest effective concentration as determined by your dose-response experiment. |
| Prolonged Exposure to Transfection Complex | The incubation time of the cells with the siRNA-transfection reagent complex can be optimized. For some cell types, reducing the exposure time can decrease toxicity. |
| Presence of Antibiotics in Medium | Avoid using antibiotics in the cell culture medium during transfection, as they can increase cell death. |
Experimental Protocols
Protocol: siRNA Transfection for Inthis compound Knockdown in Keratinocytes
This protocol provides a general guideline for transfecting human keratinocytes (e.g., HaCaT cells) with siRNA targeting the inthis compound gene.
Materials:
-
Human keratinocytes (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM)
-
siRNA targeting human inthis compound (and appropriate controls)
-
Lipid-based siRNA transfection reagent
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well plates
-
RNase-free water, pipette tips, and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium.[9] The cells should be 60-80% confluent at the time of transfection.[9]
-
Preparation of siRNA Solution:
-
Thaw the siRNA stock solution.
-
In an RNase-free tube, dilute the desired amount of siRNA (e.g., for a final concentration of 50 nM) in 100 µL of serum-free medium. Mix gently.
-
-
Preparation of Transfection Reagent Solution:
-
In a separate RNase-free tube, dilute the recommended amount of transfection reagent (e.g., 6 µL) in 100 µL of serum-free medium.[9] Mix gently and incubate for 5 minutes at room temperature.
-
-
Formation of siRNA-Lipid Complex:
-
Add the diluted siRNA solution to the diluted transfection reagent solution.
-
Mix gently by pipetting up and down and incubate for 15-45 minutes at room temperature to allow the complexes to form.[9]
-
-
Transfection:
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[9]
-
Post-transfection:
-
Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.[9]
-
Incubate the cells for an additional 24-72 hours before proceeding with analysis of knockdown.
-
Protocol: Validation of Inthis compound Knockdown by qRT-PCR
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human inthis compound and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Isolation: At the desired time point post-transfection, harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for inthis compound (or the housekeeping gene), and the qPCR master mix.
-
Run the reaction on a qPCR instrument using a standard cycling protocol.
-
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of inthis compound mRNA in the siRNA-treated samples compared to the negative control samples, normalized to the housekeeping gene.[7]
Visualizations
Caption: Experimental workflow for siRNA-mediated knockdown of inthis compound.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. altogen.com [altogen.com]
- 3. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. genscript.com [genscript.com]
How to prevent non-specific binding in involucrin western blots
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers prevent non-specific binding in Western blots for the protein involucrin.
Troubleshooting Guide: Non-Specific Binding
This guide addresses common issues of high background and non-specific bands encountered during inthis compound Western blotting.
Question: Why am I seeing a high, uniform background on my inthis compound blot?
High background across the entire membrane can obscure the specific signal of your target protein, inthis compound. This is often a result of suboptimal experimental conditions.
Possible Causes and Solutions:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the membrane.[1][2][3][4]
-
Increase Blocking Time and/or Temperature: Extend the blocking incubation to 2 hours at room temperature or perform it overnight at 4°C with gentle agitation.[3][5][6]
-
Increase Blocking Agent Concentration: Prepare a higher concentration of your blocking agent, for instance, increasing non-fat dry milk or BSA from 3% to 5%.[3][6][7]
-
Switch Blocking Agents: Not all blocking agents are suitable for every antibody-antigen pair.[8][9] If you are using non-fat milk, consider switching to Bovine Serum Albumin (BSA), especially if working with phospho-specific antibodies, as milk contains phosphoproteins like casein that can cause interference.[5][10][11] Alternatively, commercial blocking buffers may offer better performance.[1][7]
-
Add Detergent to Blocking Buffer: Including a mild detergent like Tween 20 (at a final concentration of 0.05-0.1%) in your blocking buffer can help minimize non-specific interactions.[6][7][12]
-
-
Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically to the membrane.[5][11]
-
Optimize Antibody Dilution: Perform a titration (dot blot or serial dilution on a blot) to determine the optimal concentration for both your primary and secondary antibodies.[8][9][13] Start with the manufacturer's recommended dilution and test several higher dilutions.
-
Reduce Incubation Time: A shorter incubation period for the primary antibody (e.g., 1-2 hours at room temperature) may be sufficient if your target protein is abundant.
-
-
Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies effectively.
-
Increase Wash Duration and Volume: Extend the duration of each wash step (e.g., to 10-15 minutes) and increase the number of washes to 4-5 times.[3] Ensure the volume of wash buffer is sufficient to fully submerge the membrane.
-
Add Detergent to Wash Buffer: Use a wash buffer containing a detergent like Tween 20 (typically 0.05% to 0.1%).
-
-
Membrane Issues: The type of membrane and its handling can contribute to background noise.
-
Membrane Choice: PVDF membranes have a higher protein binding capacity, which can lead to more background compared to nitrocellulose.[5][11] If inthis compound is abundant in your samples, switching to a nitrocellulose membrane might reduce non-specific signal.[3][5]
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the process, as this can cause high background.[5][11] Handle the membrane carefully with clean forceps to avoid contamination.
-
Question: My inthis compound blot shows multiple non-specific bands. What is the cause?
The appearance of unexpected bands in addition to the target inthis compound band can be due to several factors.
Possible Causes and Solutions:
-
Primary Antibody Specificity: The primary antibody may have low specificity or be used at too high a concentration, causing it to bind to other proteins in the lysate.[1]
-
Sample Degradation: Proteases in your sample can degrade inthis compound, leading to lower molecular weight bands.
-
Use Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer and keep samples on ice.[12]
-
-
Inthis compound Characteristics: Inthis compound can appear as a doublet or a single band depending on the differentiation state of the keratinocytes, which should not be mistaken for non-specific bands.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to other proteins in the sample.
Frequently Asked Questions (FAQs)
Q1: What is inthis compound and are there any specific properties I should be aware of for Western blotting?
Inthis compound is a protein precursor of the cornified envelope in keratinocytes and other stratified squamous epithelia. It is an elongated, flexible molecule with a molecular weight of approximately 68 kDa. During terminal differentiation, it becomes extensively cross-linked to other proteins. In Western blots of cultured keratinocytes, inthis compound may appear as a characteristic doublet in subconfluent cultures, which is replaced by a single band as the cells differentiate.
Q2: Which type of membrane is best for inthis compound Western blots?
Both nitrocellulose and PVDF membranes can be used. PVDF has a higher binding capacity and is more durable, making it suitable for stripping and reprobing.[5][11] However, this higher capacity can sometimes lead to increased background.[5][11] If inthis compound is highly expressed in your samples and you are experiencing high background with PVDF, a nitrocellulose membrane may provide a better signal-to-noise ratio.[3][5]
Q3: How do I choose the best blocking buffer?
The choice of blocking buffer is critical and may require optimization.[2][8]
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Non-fat Dry Milk | 3-5% in TBST/PBST | Inexpensive and widely effective for reducing background.[7] | Contains phosphoproteins (casein) that can interfere with the detection of phosphorylated proteins.[5][10] May mask some epitopes.[1] |
| Bovine Serum Albumin (BSA) | 3-5% in TBST/PBST | A good all-purpose blocker, compatible with most detection systems.[10] Preferred for detecting phosphoproteins.[2][7] | More expensive than milk. Can sometimes lead to higher background than milk. |
| Normal Serum | 5-10% in TBST/PBST | Can be very effective. | Expensive and may contain immunoglobulins that cross-react with antibodies.[2] |
| Commercial/Synthetic Buffers | Varies | Optimized for low background and high signal-to-noise.[1][10] Often protein-free, avoiding cross-reactivity issues.[1] | Can be more expensive. |
Q4: Can I reuse my primary antibody for inthis compound detection?
Reusing the primary antibody is possible and can be cost-effective. If you choose to do so, it is recommended to store the antibody dilution at 4°C with the addition of a preservative like sodium azide. However, be aware that repeated use may lead to a decrease in signal intensity and an increase in background over time due to antibody degradation or contamination.
Experimental Protocols
Optimizing Antibody Concentration using Dot Blot
This protocol allows for a quick determination of the optimal primary and secondary antibody concentrations to maximize signal and minimize background.[13]
-
Prepare Antigen Dilutions: Serially dilute your protein lysate containing inthis compound in PBS or TBS.
-
Spot onto Membrane: Cut a strip of nitrocellulose or PVDF membrane. Carefully spot 1-2 µL of each lysate dilution onto the membrane, allowing each spot to dry completely.[13]
-
Blocking: Block the membrane in your chosen blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Prepare several different dilutions of your primary anti-inthis compound antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) in blocking buffer. Incubate the membrane strips in these solutions for 1 hour at room temperature.
-
Washing: Wash the membrane strips 4 times for 5 minutes each in a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Prepare dilutions of your secondary antibody and incubate the membranes for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as described in step 5.
-
Detection: Incubate the membrane with your detection reagent (e.g., ECL substrate) and image the blot.[13] The optimal antibody concentration is the one that gives a strong signal on the protein spots with the lowest background on the membrane.[13]
Standard Western Blot Protocol for Inthis compound
-
Sample Preparation: Lyse cells or tissues in a buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel suitable for separating proteins in the range of 68 kDa.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature or overnight at 4°C with constant agitation.[5]
-
Primary Antibody Incubation: Incubate the membrane with the anti-inthis compound primary antibody at its pre-optimized dilution in blocking buffer. This is typically done for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with a large volume of TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at its optimal dilution in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Imaging: Expose the membrane to X-ray film or use a digital imager to capture the chemiluminescent signal. Optimize exposure time to achieve a strong signal with minimal background.[3]
Visual Guides
Caption: Key steps in the Western blot workflow to minimize non-specific binding.
Caption: A logical flowchart for troubleshooting non-specific binding issues.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. clyte.tech [clyte.tech]
- 4. biocompare.com [biocompare.com]
- 5. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 6. arp1.com [arp1.com]
- 7. Western blot blocking: Best practices | Abcam [abcam.com]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 11. biossusa.com [biossusa.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
Technical Support Center: Involucrin Immunohistochemistry in Paraffin-Embedded Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preserving involucrin antigenicity in paraffin-embedded tissues. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your immunohistochemical (IHC) analyses.
Troubleshooting Guide
This guide addresses common issues encountered during inthis compound IHC experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval | Optimize antigen retrieval method. For inthis compound, enzymatic digestion with trypsin or Protease XXV may be more effective than heat-induced epitope retrieval (HIER).[1] If using HIER, ensure the retrieval solution is at the correct pH and temperature for the optimal duration.[2][3] |
| Primary antibody concentration too low | Increase the concentration of the primary antibody. Titrate to find the optimal dilution.[4] | |
| Improper tissue fixation | Over-fixation or under-fixation with formalin can mask the epitope.[5] If over-fixation is suspected, a more extended antigen retrieval protocol may be necessary.[5] | |
| Inactive primary or secondary antibody | Ensure antibodies have been stored correctly and have not expired. Run a positive control to verify antibody activity.[4][6] | |
| High Background Staining | Non-specific antibody binding | Increase the blocking step duration or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[4][7] |
| Endogenous peroxidase activity (for HRP-based detection) | Quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before primary antibody incubation.[7][8] | |
| Primary antibody concentration too high | Reduce the primary antibody concentration and/or decrease the incubation time.[4] | |
| Inadequate washing | Increase the number or duration of wash steps to remove unbound antibodies.[7] | |
| Non-Specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample.[4] |
| Drying of tissue sections | Do not allow the tissue sections to dry out at any point during the staining procedure.[4][6] | |
| Issues with deparaffinization | Incomplete removal of paraffin can lead to uneven and spotty staining. Use fresh xylene for deparaffinization.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of inthis compound in skin tissue?
A1: In normal stratified squamous epithelia, such as the epidermis, inthis compound is first expressed in the upper spinous layers and its expression continues into the granular layers.[9][10] It is a cytoplasmic protein that becomes cross-linked to membrane proteins during terminal differentiation.[11]
Q2: Which antigen retrieval method is best for inthis compound?
A2: While Heat-Induced Epitope Retrieval (HIER) is a common method, some sources suggest that for the anti-inthis compound antibody clone SY5, enzymatic digestion with trypsin or Protease XXV can enhance staining.[1] It is recommended to experimentally determine the optimal method for your specific tissue and fixation conditions.
Q3: What are the recommended starting dilutions for the anti-inthis compound antibody (clone SY5)?
A3: The recommended starting dilution for immunohistochemistry of paraffin-embedded sections is typically between 0.1-1 μg/ml.[1][11] However, this should be optimized for your specific experimental conditions.
Q4: Can I use a citrate buffer for heat-induced antigen retrieval for inthis compound?
A4: While some protocols suggest that enzyme digestion is superior for inthis compound, if you are using HIER, both citrate-based and EDTA-based buffers have been used successfully for other antigens.[1][11] The optimal buffer and pH should be determined empirically.[2][3]
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Inthis compound with Enzymatic Antigen Retrieval
This protocol is a general guideline and may require optimization.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 2 minutes each.
- Immerse slides in 95% ethanol for 2 minutes.
- Immerse slides in 70% ethanol for 2 minutes.
- Rinse slides in distilled water for 5 minutes.
2. Enzymatic Antigen Retrieval:
- Prepare a solution of 1 mg/ml Trypsin or Protease XXV in PBS.
- Pre-warm the enzyme solution to 37°C.
- Incubate slides in the pre-warmed enzyme solution for 5 minutes at 37°C.[1]
- Wash slides in PBS.
3. Peroxidase Block (if using HRP-conjugated secondary antibody):
- Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
- Wash slides in PBS.
4. Blocking:
- Incubate slides with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.[11]
5. Primary Antibody Incubation:
- Dilute the anti-inthis compound antibody (e.g., clone SY5) to the optimized concentration (starting at 1 µg/ml) in the blocking solution.[11]
- Incubate slides with the primary antibody overnight at 4°C.[11]
6. Secondary Antibody Incubation:
- Wash slides in PBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30 minutes at 37°C.[11]
7. Detection:
- Wash slides in PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent according to the manufacturer's instructions.
- Wash slides in PBS.
8. Chromogen Development:
- Develop the signal with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
- Wash slides in distilled water.
9. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
This protocol can be substituted for the enzymatic retrieval step in Protocol 1.
1. Deparaffinization and Rehydration:
- Follow step 1 from Protocol 1.
2. Heat-Induced Antigen Retrieval:
- Immerse slides in a Coplin jar containing an antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0).[11]
- Heat the solution to 95-100°C in a microwave, water bath, or pressure cooker.[2]
- Maintain the temperature for 10-20 minutes.
- Allow the slides to cool in the buffer to room temperature.
- Wash slides in PBS.
3. Proceed with Staining:
- Continue with step 3 (Peroxidase Block) from Protocol 1.
Quantitative Data Summary
The following tables provide a summary of key parameters for inthis compound IHC. These are starting points and should be optimized for your specific experiment.
Table 1: Anti-Inthis compound Antibody (Clone SY5) Recommendations
| Parameter | Recommendation |
| Application | Immunohistochemistry (Paraffin)[1][9][11] |
| Recommended Concentration | 0.1 - 1.0 µg/ml[1][11] |
| Incubation Time | Overnight at 4°C[11] |
| Positive Control Tissue | Human skin, tonsil, lung cancer tissue[1][11] |
Table 2: Antigen Retrieval Method Comparison
| Method | Reagent | Temperature | Incubation Time | Notes |
| Enzymatic Digestion | Trypsin or Protease XXV (1 mg/ml in PBS) | 37°C | 5 minutes | May be superior for inthis compound (clone SY5).[1] |
| Heat-Induced Epitope Retrieval (HIER) | 10 mM Sodium Citrate Buffer, pH 6.0 | 95-100°C | 10-20 minutes | A common HIER buffer. |
| Heat-Induced Epitope Retrieval (HIER) | 1 mM EDTA Buffer, pH 8.0 | 95-100°C | 10-20 minutes | Used in some protocols for inthis compound.[11] |
Visual Guides
Caption: Figure 1: Inthis compound IHC Experimental Workflow
Caption: Figure 2: IHC Troubleshooting Logic
References
- 1. Inthis compound Antibody (SY5) - BSA Free (NB100-2727): Novus Biologicals [novusbio.com]
- 2. Protocol for Heat-Induced Epitope Retrieval (HIER): R&D Systems [rndsystems.com]
- 3. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 4. origene.com [origene.com]
- 5. Troubleshooting Immunohistochemistry [nsh.org]
- 6. documents.cap.org [documents.cap.org]
- 7. qedbio.com [qedbio.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. Inthis compound Monoclonal Antibody (SY5) (MA5-11803) [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
How to differentiate between involucrin isoforms in gel electrophoresis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in differentiating involucrin isoforms using gel electrophoresis.
Frequently Asked Questions (FAQs)
Q1: What is inthis compound and why is its analysis important?
Inthis compound is a key structural protein involved in the formation of the cornified envelope in keratinocytes, the primary cells of the epidermis. It plays a crucial role in skin barrier function. The expression and modification of inthis compound are tightly regulated during keratinocyte differentiation, making it an important biomarker for skin health, disease, and the effects of various treatments.
Q2: What are inthis compound isoforms, and how do they arise?
Inthis compound isoforms are different forms of the inthis compound protein that can be observed in a sample. These isoforms can arise from:
-
Post-Translational Modifications (PTMs): After the protein is synthesized, it can undergo various chemical modifications. For inthis compound, these include:
-
Transglutaminase-mediated cross-linking: Inthis compound is a substrate for transglutaminases, which form stable isopeptide bonds, leading to the formation of higher molecular weight complexes.[1]
-
Glycosylation: The attachment of sugar molecules can alter the protein's mass and charge.[2]
-
Phosphorylation: The addition of phosphate groups can change the protein's charge and conformation.
-
-
Alternative Splicing: Different forms of messenger RNA (mRNA) can be produced from the same gene, leading to proteins with slightly different amino acid sequences. While less documented for inthis compound compared to PTMs, it remains a potential source of isoforms.
Q3: Why does inthis compound show multiple bands or anomalous migration on an SDS-PAGE gel?
Inthis compound has a theoretical molecular weight of approximately 68 kDa. However, it often migrates anomalously on SDS-PAGE, appearing as a larger protein, sometimes as a doublet or a single broad band. This can be due to:
-
Its unusual amino acid composition and elongated, rod-like structure.
-
Extensive post-translational modifications, particularly glycosylation, which can increase its apparent molecular weight.
-
The formation of SDS-resistant dimers or higher-order oligomers.
-
Cross-linking to other proteins in the cornified envelope, leading to very high molecular weight complexes (e.g., around 140 kDa).
Q4: What is the best electrophoretic method to differentiate between inthis compound isoforms?
The choice of method depends on the nature of the isoforms you want to separate:
-
1D SDS-PAGE (One-Dimensional Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is the standard method for separating proteins based on their molecular weight. It can resolve isoforms that have significant differences in mass, such as monomeric versus cross-linked forms.
-
2D Gel Electrophoresis (Two-Dimensional Gel Electrophoresis): This is a more powerful technique that separates proteins in the first dimension by their isoelectric point (pI) and in the second dimension by their molecular weight. This method is ideal for resolving isoforms that differ in charge due to post-translational modifications like phosphorylation, even if their molecular weights are very similar.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No inthis compound bands visible on the Western blot | Insufficient protein loading. | Load at least 20-30 µg of total protein from cell lysates. |
| Poor antibody binding. | Use a validated primary antibody specific for inthis compound. Ensure the antibody is compatible with the species being tested. Optimize antibody concentration and incubation time. | |
| Inefficient transfer of high molecular weight forms. | For proteins >100 kDa, consider a wet transfer system and optimize transfer time and buffer composition (e.g., lower methanol percentage). | |
| High background on the Western blot | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background. | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST after antibody incubations. | |
| Multiple unexpected bands | Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Non-specific antibody binding. | Run a negative control (e.g., a cell line that does not express inthis compound). Optimize blocking and antibody concentrations. | |
| Presence of cross-linked complexes. | The higher molecular weight bands may be authentic cross-linked forms of inthis compound. | |
| Smearing of bands | Sample overloading. | Reduce the amount of protein loaded onto the gel. |
| Sample viscosity due to DNA. | Sonicate or treat the sample with DNase to shear DNA. | |
| Protein aggregation. | Ensure complete denaturation of the sample by heating in SDS-PAGE sample buffer. The use of urea in the sample buffer can also help. |
Quantitative Data Summary
The apparent molecular weight of inthis compound can vary depending on the experimental conditions and the cellular context. The following table summarizes observed molecular weights from various sources.
| Inthis compound Form | Apparent Molecular Weight (kDa) | Method of Observation |
| Precursor/Monomer | ~68 (theoretical) | Gene sequencing and protein prediction |
| Monomer (anomalous migration) | 80 - 90 | SDS-PAGE, Western Blot |
| Cross-linked complex | ~140 | SDS-PAGE, Western Blot |
| Doublet bands in some cell lines | 115 and 150 | Western Blot |
Experimental Protocols
Protocol 1: 1D SDS-PAGE for Inthis compound Analysis
This protocol is a general guideline and may require optimization for your specific samples and equipment.
-
Sample Preparation:
-
Lyse cells in a buffer containing a strong denaturant, such as 2% SDS or 8M urea, to ensure complete solubilization of inthis compound. A typical lysis buffer is RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Mix the protein sample with 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Prepare or purchase a polyacrylamide gel. An 8.5% acrylamide resolving gel is a good starting point for separating inthis compound forms.
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer (Tris-glycine-SDS).
-
Load 20-30 µg of each protein sample into the wells of the gel. Include a pre-stained molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer (for Western Blotting):
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack and perform the transfer using a wet or semi-dry transfer system. For high molecular weight inthis compound complexes, a wet transfer at 4°C overnight is recommended.
-
-
Immunodetection:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against inthis compound (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: 2D Gel Electrophoresis for Inthis compound Isoform Separation
This protocol provides a general workflow for 2D gel electrophoresis. Optimization of IEF conditions is crucial for good resolution.
-
Sample Preparation:
-
Solubilize the protein sample in a rehydration buffer containing urea (7-8 M), a non-ionic or zwitterionic detergent (e.g., CHAPS), a reducing agent (e.g., DTT), and carrier ampholytes.
-
It is critical to avoid substances that can interfere with IEF, such as high salt concentrations.
-
-
First Dimension: Isoelectric Focusing (IEF):
-
Rehydrate an Immobilized pH Gradient (IPG) strip with the protein sample. For inthis compound, a pH range of 4-7 or 3-10 can be used as a starting point.
-
Perform isoelectric focusing using a programmed voltage ramp according to the manufacturer's instructions. This will separate the proteins based on their pI.
-
-
Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strip in an equilibration buffer containing SDS, glycerol, and a reducing agent (DTT) to denature the proteins and prepare them for the second dimension.
-
Perform a second equilibration step with a buffer containing iodoacetamide to alkylate the reduced sulfhydryl groups.
-
Place the equilibrated IPG strip onto a polyacrylamide gel (e.g., 8-16% gradient gel).
-
Run the second dimension as described in the 1D SDS-PAGE protocol.
-
-
Visualization and Analysis:
-
Stain the gel with a sensitive protein stain (e.g., Coomassie blue, silver stain, or a fluorescent stain) to visualize the protein spots.
-
Analyze the 2D gel image to identify spots corresponding to inthis compound isoforms. This can be confirmed by excising the spots and performing mass spectrometry or by running a parallel 2D Western blot.
-
Visualizations
Caption: Workflow for Differentiating Inthis compound Isoforms.
Caption: Logic Diagram for Troubleshooting Inthis compound Western Blots.
References
Methods for reducing background noise in involucrin immunofluorescence
Welcome to the technical support center for involucrin immunofluorescence. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise and achieve high-quality staining results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is inthis compound and why is its localization important?
Inthis compound is a protein that serves as a marker for the terminal differentiation of keratinocytes in stratified squamous epithelia.[1] It is a key component of the cornified cell envelope, which provides a protective barrier to the skin.[1] Visualizing the localization of inthis compound is crucial for studying skin development, wound healing, and various skin disorders such as psoriasis and squamous cell carcinoma.[2]
Q2: What are the primary sources of background noise in inthis compound immunofluorescence?
High background noise in immunofluorescence can obscure the specific signal from your target protein. The main sources of background noise are:
-
Autofluorescence: Tissues, especially skin, contain endogenous molecules like collagen and elastin that fluoresce naturally.[3][4] Fixatives like glutaraldehyde can also induce autofluorescence.[5]
-
Non-specific antibody binding: This occurs when the primary or secondary antibodies bind to unintended targets in the tissue.[6][7]
-
Secondary antibody cross-reactivity: The secondary antibody may cross-react with endogenous immunoglobulins present in the tissue.
-
Suboptimal experimental protocol: Issues with fixation, permeabilization, blocking, antibody concentration, and washing steps can all contribute to high background.
Q3: How can I distinguish between specific signal and background noise?
To ensure the staining pattern you observe is specific to inthis compound, it is essential to include proper controls in your experiment. Key controls include:
-
Secondary antibody only control: Incubate a slide with only the secondary antibody to check for non-specific binding of the secondary antibody.
-
Isotype control: Use an antibody of the same isotype and concentration as your primary antibody but raised against a molecule not present in the sample. This helps determine if the observed staining is due to non-specific Fc receptor binding or other protein-protein interactions.
-
Unstained control: Examine an unstained section of your tissue to assess the level of endogenous autofluorescence.[4]
Troubleshooting Guide: Reducing Background Noise
This guide addresses common issues encountered during inthis compound immunofluorescence and provides targeted solutions.
Issue 1: High Autofluorescence
Skin tissue is particularly prone to autofluorescence, which can mask the specific inthis compound signal.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | References |
| Endogenous fluorophores in the tissue (e.g., collagen, elastin). | Treat tissue sections with a quenching agent such as Sudan Black B or sodium borohydride after rehydration and before antigen retrieval. | |
| Fixative-induced autofluorescence (common with aldehyde fixatives). | Consider using a non-aldehyde fixative like ice-cold methanol or acetone. If using formaldehyde, ensure it is fresh and paraformaldehyde-based. Avoid glutaraldehyde. | [5] |
| Lipofuscin accumulation in older tissues. | Use a commercial autofluorescence quenching kit, such as TrueVIEW™. | |
| Red blood cell autofluorescence due to heme groups. | Perfuse the tissue with PBS before fixation to remove red blood cells. |
Issue 2: Non-Specific Antibody Binding
This is a frequent cause of high background and can be addressed by optimizing your blocking and antibody incubation steps.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | References |
| Insufficient or inappropriate blocking. | Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum for a goat anti-mouse secondary). Alternatively, use 1-5% Bovine Serum Albumin (BSA). Increase blocking time to at least 1 hour at room temperature. | [6] |
| Primary antibody concentration is too high. | Titrate your primary antibody to determine the optimal concentration that provides a strong specific signal with low background. | [7] |
| Secondary antibody concentration is too high. | Dilute the secondary antibody further. A good starting point is the dilution recommended by the manufacturer, but optimization may be necessary. | |
| Secondary antibody cross-reactivity with endogenous immunoglobulins. | Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue. |
Issue 3: Suboptimal Protocol Steps
Careful execution of each step in your immunofluorescence protocol is critical for clean results.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | References |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween 20 (e.g., PBS-T). | |
| Improper fixation. | For formalin-fixed paraffin-embedded (FFPE) tissue, ensure complete deparaffinization. The choice of fixative can also impact antigen preservation and background. | [6] |
| Over-permeabilization. | If using a detergent like Triton X-100, optimize the concentration and incubation time to avoid disrupting cellular structures and exposing non-specific binding sites. | |
| Masked inthis compound epitope in FFPE tissue. | Perform antigen retrieval. Heat-Induced Epitope Retrieval (HIER) using citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) is commonly effective. | [8] |
Experimental Protocols
General Immunofluorescence Protocol for Inthis compound in FFPE Skin Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0) or 1mM EDTA buffer (pH 8.0).
-
Heat in a pressure cooker, microwave, or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides in PBS.
-
-
Permeabilization:
-
Incubate sections with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[6]
-
Wash 3 x 5 minutes with PBS.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.[9]
-
-
Primary Antibody Incubation:
-
Dilute the anti-inthis compound primary antibody in the blocking buffer to its optimal concentration.
-
Incubate sections overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides 3 x 5 minutes with PBS containing 0.05% Tween 20.[9]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate sections for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash slides 3 x 5 minutes with PBS containing 0.05% Tween 20, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.
-
Wash 2 x 5 minutes with PBS.
-
-
Mounting:
-
Mount coverslips using an anti-fade mounting medium.
-
Seal the edges with nail polish.
-
Store slides at 4°C in the dark until imaging.
-
Comparison of Antigen Retrieval Buffers
| Buffer | Composition | pH | Typical Use | References |
| Citrate Buffer | 10 mM Sodium Citrate, 0.05% Tween 20 | 6.0 | Widely used for many antigens. | [9] |
| EDTA Buffer | 1 mM EDTA, 0.05% Tween 20 | 8.0 | Often more effective for nuclear antigens and can improve signal for some cytoplasmic proteins. | [10] |
| Tris-EDTA Buffer | 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20 | 9.0 | Can provide superior results for certain antibodies. |
Visual Guides
General Immunofluorescence Workflow
References
- 1. Inthis compound (F9C3C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. biotium.com [biotium.com]
- 3. Immunofluorescence in dermatology: A brief review - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 4. Immunofluorescence in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. bosterbio.com [bosterbio.com]
- 9. lab.moffitt.org [lab.moffitt.org]
- 10. bosterbio.com [bosterbio.com]
Optimizing fixation and permeabilization for intracellular involucrin staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for optimizing the fixation and permeabilization steps for successful intracellular staining of involucrin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixative for inthis compound staining?
A1: The choice of fixative for inthis compound staining depends on the experimental context. Paraformaldehyde (PFA) is a cross-linking fixative that is generally recommended for preserving cellular structure.[1] Methanol, a precipitating fixative, can also be used and may enhance the accessibility of some epitopes, but it can be harsh on cell morphology and may lead to the loss of soluble proteins.[1][2] For studies focusing on the precise subcellular localization of inthis compound, PFA fixation is often preferred. However, if signal intensity is low with PFA, methanol fixation is a viable alternative to consider.
Q2: Which permeabilization agent should I use for inthis compound staining?
A2: The most common permeabilization agents are Triton X-100 and saponin. Triton X-100 is a non-ionic detergent that effectively permeabilizes all cellular membranes, including the nuclear membrane.[3] Saponin is a milder detergent that selectively interacts with cholesterol in the cell membrane, creating pores for antibody entry while generally leaving the nuclear membrane intact.[3] The choice between them depends on the specific location of the inthis compound epitope you are targeting and the sensitivity of other cellular components in your experiment. For cytoplasmic inthis compound, both can be effective.
Q3: Can I perform fixation and permeabilization simultaneously?
A3: Yes, it is possible to combine the fixation and permeabilization steps. Using organic solvents like ice-cold methanol or acetone will both fix and permeabilize the cells. This can be a time-saving method. However, be aware that these solvents can be harsh on certain epitopes and may not preserve cellular morphology as well as a sequential PFA fixation followed by detergent permeabilization.[2]
Q4: Why am I seeing weak or no inthis compound signal?
A4: Weak or no signal can be due to several factors. The primary antibody may not be suitable for the chosen application or may have been stored incorrectly. Insufficient permeabilization can prevent the antibody from reaching the intracellular inthis compound. Over-fixation with PFA can mask the epitope, reducing antibody binding. In such cases, antigen retrieval techniques may be necessary. Also, ensure that the cells you are using express inthis compound, as it is a marker of terminal keratinocyte differentiation.[4][5]
Q5: What is causing high background staining in my inthis compound immunofluorescence?
A5: High background can be caused by several factors, including insufficient blocking, overly concentrated primary or secondary antibodies, or non-specific binding of the secondary antibody. Ensure you are using an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody) and that your antibodies are used at their optimal dilutions. Adequate washing steps are also crucial to remove unbound antibodies.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inadequate permeabilization | Increase the concentration of the permeabilizing agent or the incubation time. Consider switching to a stronger detergent (e.g., from saponin to Triton X-100). |
| Over-fixation masking the epitope | Reduce the fixation time or the concentration of the fixative. Consider performing antigen retrieval after PFA fixation. | |
| Inappropriate fixative | Try a different fixative. If using PFA, try methanol, and vice-versa.[1] | |
| Low inthis compound expression | Use a positive control cell line or tissue known to express high levels of inthis compound.[4] | |
| Primary antibody issues | Ensure the antibody is validated for the application. Use the recommended antibody dilution. Verify proper antibody storage. | |
| High Background | Insufficient blocking | Increase the blocking time or try a different blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| Inadequate washing | Increase the number and/or duration of wash steps. Add a small amount of detergent (e.g., Tween-20) to the wash buffer. | |
| Secondary antibody non-specificity | Run a control with only the secondary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody. | |
| Non-specific Staining | Cross-reactivity of the primary antibody | Check the antibody datasheet for known cross-reactivities. Use a negative control (cells that do not express inthis compound). |
| Presence of endogenous enzymes (for enzymatic detection) | If using a peroxidase-based detection system, quench endogenous peroxidase activity with hydrogen peroxide. | |
| Poor Cell Morphology | Harsh fixation or permeabilization | Reduce the concentration or incubation time of methanol/acetone. If using PFA, ensure it is freshly prepared. Consider using a cytoskeleton-stabilizing buffer during fixation. |
Data Presentation
Table 1: Comparison of Common Fixatives for Intracellular Staining
| Fixative | Mechanism of Action | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | Cross-links proteins, preserving cellular structure.[1] | Excellent preservation of cell morphology. | Can mask epitopes, potentially requiring antigen retrieval. |
| Methanol | Dehydrates and precipitates proteins.[1][2] | Simultaneously fixes and permeabilizes. May enhance some antibody signals. | Can alter cell structure and lead to the loss of soluble proteins.[2] Not ideal for fluorescent proteins. |
| Acetone | Dehydrates and precipitates proteins. | Similar to methanol, but can be less harsh on some epitopes. | Can cause significant cell shrinkage and protein loss. |
Table 2: Quantitative Comparison of Permeabilization Agents for Intracellular Staining (Data from HeLa cells for 18S rRNA detection)
Note: This data is from a study on intracellular RNA detection in HeLa cells and may not be directly transferable to inthis compound protein staining in keratinocytes. However, it provides a useful comparison of the relative efficacy of these agents.
| Permeabilization Agent | Concentration & Time | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Permeabilized Cells |
| Tween-20 | 0.2% for 30 min | 98.3 ± 8.8 | 97.2 ± 8.8 |
| NP-40 | 0.1% for 10 min | 48.62 ± 12 | 71.2 |
| Triton X-100 | 0.2% for 5 min | 43.8 | ~80% increase from saponin |
| Saponin | 0.1-0.5% for 10-30 min | 61.7 ± 19 | Variable |
| Proteinase K | Not specified | 82.6 ± 17 | Not specified |
| Streptolysin O | Not specified | 55.7 ± 14 | Not specified |
Experimental Protocols
Protocol 1: Paraformaldehyde Fixation and Triton X-100 Permeabilization
-
Cell Culture: Grow keratinocytes on sterile coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against inthis compound, diluted in the blocking buffer, overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 2: Methanol Fixation and Permeabilization
-
Cell Culture: Grow keratinocytes on sterile coverslips.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed with the blocking step as described in Protocol 1, step 7.
-
Antibody Incubation and Subsequent Steps: Follow steps 8-15 from Protocol 1.
Visualizations
Caption: General workflow for intracellular inthis compound staining.
Caption: Troubleshooting decision tree for inthis compound staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 4. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of inthis compound and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Technical Support Center: Involucrin Gene Quantification via Real-Time PCR
Welcome to the technical support center for the accurate quantification of the involucrin (IVL) gene using real-time PCR (qPCR). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments. Inthis compound is a key marker of keratinocyte differentiation, and its accurate quantification is crucial for research in dermatology, toxicology, and drug development.[1][2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the real-time PCR workflow for inthis compound gene quantification.
Issue 1: No amplification or very late amplification (High Ct values) for the inthis compound gene.
Possible Causes and Solutions:
-
Poor RNA Quality or Quantity: The integrity and purity of your starting RNA are critical. Degraded RNA or the presence of inhibitors can lead to no or poor amplification.
-
Solution: Assess RNA integrity using gel electrophoresis or a bioanalyzer. The 28S and 18S ribosomal RNA bands should be sharp and distinct. Check RNA purity by ensuring the A260/A280 ratio is between 1.8 and 2.0 and the A260/A230 ratio is between 2.0 and 2.2. If necessary, re-extract the RNA using a robust protocol.[3]
-
-
Inefficient cDNA Synthesis: The reverse transcription step is crucial for converting RNA to cDNA.
-
Solution: Ensure you are using a high-quality reverse transcriptase and an appropriate amount of input RNA.[4] Consider using a mix of oligo(dT) and random hexamer primers to ensure comprehensive cDNA synthesis. Include a "no reverse transcriptase" (No-RT) control to check for genomic DNA contamination.[4]
-
-
Suboptimal Primer Design: Inthis compound primers may not be binding efficiently or specifically to the target sequence.
-
Solution: Ensure your primers are designed to span an exon-exon junction to avoid amplification of contaminating genomic DNA. The optimal primer length is typically 18-25 nucleotides with a GC content of 40-60%.[5] The melting temperature (Tm) should be between 58°C and 65°C.[5][6] Use tools like Primer-BLAST to check for specificity.[5]
-
-
Low Inthis compound Expression: In certain cell types or experimental conditions, inthis compound expression may be naturally low.
Issue 2: Non-specific amplification (multiple peaks in the melt curve analysis).
Possible Causes and Solutions:
-
Primer-Dimers: Primers may be annealing to each other, leading to a small, non-specific PCR product.
-
Off-Target Amplification: Primers may be binding to other sequences in the cDNA pool.
-
Genomic DNA Contamination: If primers do not span an exon-exon junction, they may amplify genomic DNA.
-
Solution: Treat your RNA samples with DNase I before reverse transcription.[10] Always include a No-RT control in your experiments.
-
Issue 3: High variability between technical replicates.
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in results.
-
Solution: Ensure your pipettes are calibrated. Use low-retention pipette tips. When preparing master mixes, make enough for all your reactions plus a small overage to account for pipetting losses.
-
-
Poorly Mixed Reagents: Inadequate mixing of the reaction components can cause variability.
-
Solution: Gently vortex and centrifuge all reagents before use. Ensure the final reaction mix in each well is thoroughly mixed before starting the PCR run.
-
-
Inconsistent Sample Quality: Variations in the quality of the starting material will be reflected in the qPCR results.
-
Solution: Ensure all samples undergo identical extraction and processing steps.
-
Frequently Asked Questions (FAQs)
Q1: What is a good housekeeping gene to use for normalizing inthis compound expression? A1: Commonly used housekeeping genes for keratinocyte studies include glyceraldehyde-3-phosphate dehydrogenase (GAPDH), beta-actin (ACTB), and 18S ribosomal RNA (18S rRNA). It is crucial to validate your chosen housekeeping gene to ensure its expression is stable across your experimental conditions.
Q2: How can I be sure my qPCR assay for inthis compound is efficient? A2: You can determine the efficiency of your qPCR assay by running a standard curve. This involves making a serial dilution of a template (e.g., purified PCR product or a plasmid containing the inthis compound target sequence) and running qPCR on each dilution. The efficiency should be between 90% and 110%.[11]
Q3: What are the expected Ct values for inthis compound? A3: The Ct value for inthis compound can vary significantly depending on the cell type, differentiation status, and experimental treatment. In well-differentiated keratinocytes, you might expect Ct values in the range of 20-28. However, in undifferentiated cells or cells treated with inhibitors of differentiation, the Ct values could be higher (e.g., >30) or undetectable.
Q4: Can I use SYBR Green or should I use a probe-based assay like TaqMan for inthis compound quantification? A4: Both SYBR Green and probe-based assays can be used for inthis compound quantification. SYBR Green is a cost-effective method that is easy to set up, but it can detect any double-stranded DNA, including primer-dimers and other non-specific products.[7] Therefore, a melt curve analysis is essential. Probe-based assays, such as TaqMan, are more specific as they use a fluorescently labeled probe that binds only to the target sequence. This can increase the reliability of your results, especially when dealing with low-abundance targets.
Quantitative Data Summary
Table 1: Troubleshooting Common qPCR Issues for Inthis compound Quantification
| Symptom | Possible Cause | Recommended Action | Expected Outcome |
| No Amplification Curve | Poor RNA quality or quantity | Re-extract RNA, check integrity and purity. | Ct values appear within the expected range. |
| Inefficient cDNA synthesis | Use a high-quality RT kit, optimize RNA input. | Lower, more consistent Ct values. | |
| Suboptimal primer design | Redesign primers with optimal Tm and GC content. | A single, sharp amplification curve. | |
| Multiple Melt Curve Peaks | Primer-dimer formation | Optimize primer concentration, redesign primers. | A single peak in the melt curve. |
| Non-specific amplification | Increase annealing temperature. | Elimination of off-target peaks. | |
| Genomic DNA contamination | DNase I treat RNA samples. | No amplification in No-RT controls. | |
| High Ct Variability | Pipetting errors | Calibrate pipettes, use master mixes. | Standard deviation of Ct values < 0.3. |
| Inconsistent sample quality | Standardize sample preparation protocol. | More consistent Ct values across replicates. |
Experimental Protocols
Protocol 1: Total RNA Extraction from Keratinocytes
-
Harvest cultured keratinocytes by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.
-
Add chloroform or a similar phase-separation reagent, mix, and centrifuge to separate the aqueous (RNA-containing) and organic phases.
-
Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Centrifuge to pellet the RNA, wash the pellet with 75% ethanol, and air-dry.
-
Resuspend the RNA in RNase-free water.
-
Assess RNA concentration and purity using a spectrophotometer and integrity using gel electrophoresis.
Protocol 2: cDNA Synthesis (Reverse Transcription)
-
In an RNase-free tube, combine 1 µg of total RNA, 1 µl of oligo(dT) primers (50 µM), 1 µl of random hexamer primers (50 µM), and 1 µl of dNTP mix (10 mM each). Add RNase-free water to a final volume of 13 µl.
-
Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Prepare a master mix containing 4 µl of 5X reaction buffer, 1 µl of 0.1 M DTT, 1 µl of RNase inhibitor, and 1 µl of a high-quality reverse transcriptase (e.g., SuperScript III).
-
Add 7 µl of the master mix to the RNA/primer mixture.
-
Incubate at 25°C for 10 minutes, followed by 50°C for 50 minutes.
-
Inactivate the enzyme by heating to 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C.
Protocol 3: Real-Time PCR for Inthis compound Quantification
-
Prepare a qPCR master mix. For a 20 µl reaction, this typically includes:
-
10 µl of 2X SYBR Green Master Mix
-
1 µl of forward primer (10 µM)
-
1 µl of reverse primer (10 µM)
-
2 µl of cDNA template (diluted 1:10)
-
6 µl of nuclease-free water
-
-
Aliquot the master mix into qPCR plate wells.
-
Add the cDNA template to the respective wells. Include no-template controls (NTC) and No-RT controls.
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
-
Set up the thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis: Increase the temperature from 65°C to 95°C with fluorescence readings every 0.5°C.
-
-
Analyze the data using the real-time PCR software. Calculate the relative expression of inthis compound using the ΔΔCt method, normalizing to a validated housekeeping gene.
Visualizations
Signaling Pathways Regulating Inthis compound Expression
Inthis compound expression in keratinocytes is regulated by a complex network of signaling pathways. Key pathways include those involving Activator Protein 1 (AP-1), Signal Transducer and Activator of Transcription 6 (STAT6), and the JNK/ERK MAPK cascade.[1][12][13][14][15]
Caption: Signaling pathways regulating inthis compound gene expression.
Experimental Workflow for Inthis compound qPCR
The following diagram illustrates the key steps in quantifying inthis compound gene expression using real-time PCR.
Caption: Workflow for inthis compound gene quantification by qPCR.
Troubleshooting Logic for No Amplification
This diagram outlines a logical approach to troubleshooting experiments where no amplification of the inthis compound gene is observed.
Caption: Troubleshooting logic for no qPCR amplification.
References
- 1. Regulation of inthis compound gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue-specific and differentiation-appropriate expression of the human inthis compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dispendix.com [dispendix.com]
- 4. Real-Time PCR Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Improving qPCR Efficiency: Primer Design and Reaction Optimization [synapse.patsnap.com]
- 6. How to optimize qPCR in 9 steps? | Westburg Life Sciences [westburg.eu]
- 7. qPCR optimization in focus: tips and tricks for excellent analyses [genaxxon.com]
- 8. Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. aun.edu.eg [aun.edu.eg]
- 12. Interleukin-4 Downregulation of Inthis compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucocorticoid receptor enhances inthis compound expression of keratinocyte in a ligand-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of inthis compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Loricrin and inthis compound expression is down-regulated by Th2 cytokines through STAT-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the yield of recombinant involucrin expression in E. coli
Welcome to the technical support center for the expression of recombinant involucrin in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and quality of your recombinant inthis compound production.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant inthis compound expression level so low or undetectable?
A1: Low or no expression of recombinant inthis compound in E. coli can be attributed to several factors:
-
Codon Bias: The human inthis compound gene contains codons that are rarely used by E. coli. This can lead to translational stalling and premature termination of protein synthesis.[1][2]
-
mRNA Instability: The secondary structure of the inthis compound mRNA transcript might be unstable or form structures that hinder ribosome binding and translation initiation.
-
Protein Toxicity: Overexpression of inthis compound may be toxic to E. coli, leading to cell death or reduced growth, and consequently, low protein yield.
-
Plasmid Instability: The expression plasmid carrying the inthis compound gene might be unstable, leading to its loss during cell division.
Q2: My recombinant inthis compound is expressed, but it's insoluble and forms inclusion bodies. What should I do?
A2: Inthis compound is a large, repetitive protein, making it prone to misfolding and aggregation into insoluble inclusion bodies when overexpressed in E. coli.[3][4][5][6] This is a common challenge. Strategies to address this include:
-
Optimization of Expression Conditions: Lowering the induction temperature and reducing the inducer (IPTG) concentration can slow down protein synthesis, allowing more time for proper folding.[7][8][9]
-
Use of Solubility-Enhancing Fusion Tags: Fusing inthis compound with a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can improve its solubility.[10]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of recombinant inthis compound.[11][12]
-
Purification from Inclusion Bodies: If the above strategies are not successful, you can purify the inthis compound from inclusion bodies. This involves isolating the inclusion bodies, solubilizing the protein with strong denaturants (like urea or guanidine hydrochloride), and then refolding the protein into its native conformation.[3][5][13][14][15]
Q3: How can I optimize the codon usage of the human inthis compound gene for expression in E. coli?
A3: Codon optimization is a critical step for efficient expression of human proteins in bacteria.[1][16][17][18] You can:
-
Synthesize the Gene: The most effective approach is to synthesize the inthis compound gene de novo. During synthesis, the DNA sequence is designed to use codons that are most frequently used in E. coli without altering the amino acid sequence of the protein. Several companies offer gene synthesis and codon optimization services.
-
Use Specialized Host Strains: Utilize E. coli strains that are engineered to express tRNAs for rare codons, such as Rosetta™ strains.[1]
Q4: Which E. coli strain is best for expressing recombinant inthis compound?
A4: The choice of E. coli strain is crucial for successful protein expression. For inthis compound, consider the following:
-
E. coli BL21(DE3): This is a commonly used strain for protein expression due to its deficiency in Lon and OmpT proteases, which helps to minimize proteolytic degradation of the recombinant protein.
-
Rosetta™(DE3) Strains: If codon bias is a suspected issue, these strains contain a plasmid that supplies tRNAs for codons that are rare in E. coli but common in eukaryotes.[1]
-
Strains for Toxic Proteins: If inthis compound expression proves to be toxic, strains like C41(DE3) or C43(DE3), which are derivatives of BL21(DE3), can be used as they are more tolerant to the expression of toxic proteins.
-
Strains Engineered for Improved Solubility: Some strains are engineered to promote soluble expression, for instance, by enhancing disulfide bond formation in the cytoplasm (e.g., SHuffle® strains), although this is less relevant for inthis compound which is not known to have disulfide bonds.[7]
Q5: What is the recommended starting point for IPTG concentration and induction temperature?
A5: Optimal induction conditions are protein-specific and require empirical determination. However, a good starting point is:
-
IPTG Concentration: Test a range from 0.1 mM to 1.0 mM. Lower concentrations can sometimes lead to better-folded, more soluble protein.[8][9]
-
Induction Temperature: Compare expression at 37°C for 2-4 hours with lower temperatures like 18-25°C for a longer duration (e.g., 16 hours to overnight).[7][8] Lower temperatures often significantly improve the solubility of recombinant proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low yield of inthis compound | Codon bias | - Synthesize a codon-optimized version of the inthis compound gene for E. coli. - Use an E. coli strain that supplies tRNAs for rare codons (e.g., Rosetta™).[1] |
| Protein toxicity | - Use a tightly regulated promoter system to minimize basal expression. - Lower the induction temperature and IPTG concentration.[7][8][9] - Use a host strain tolerant to toxic proteins (e.g., C41(DE3)). | |
| mRNA instability | - Analyze the 5' untranslated region of your mRNA for secondary structures that might inhibit translation and redesign if necessary. | |
| Plasmid instability | - Ensure the correct antibiotic is always present in the culture medium. - Avoid repeated sub-culturing; start fresh cultures from a single colony or glycerol stock. | |
| Inthis compound is expressed in inclusion bodies | High expression rate | - Lower the induction temperature to 18-25°C and induce for a longer period (16 hours to overnight).[7][8] - Reduce the IPTG concentration to 0.1-0.5 mM.[9] |
| Intrinsic properties of inthis compound (large, repetitive) | - Fuse inthis compound to a highly soluble protein tag like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[10] - Co-express with molecular chaperones (e.g., GroEL/GroES or DnaK/DnaJ/GrpE).[11][12] | |
| Sub-optimal culture conditions | - Ensure adequate aeration of the culture by using baffled flasks and a vigorous shaking speed (200-250 rpm). | |
| Multiple protein bands on SDS-PAGE (degradation) | Proteolytic degradation | - Use a protease-deficient E. coli strain like BL21(DE3). - Add protease inhibitors to your lysis buffer. - Perform all purification steps at 4°C to minimize protease activity. |
| Premature translation termination | - This can be a result of rare codons. Implement solutions for codon bias. | |
| Low protein activity after purification from inclusion bodies | Improper refolding | - Optimize the refolding buffer conditions (pH, redox agents, additives like L-arginine or glycerol). - Try different refolding methods such as dialysis, dilution, or on-column refolding. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Recombinant Inthis compound
-
Transformation: Transform your inthis compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking at 200-250 rpm.
-
Expression Culture: Inoculate 50 mL of LB medium (with antibiotic) in a 250 mL baffled flask with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5-0.6.[8]
-
Induction:
-
Take a 1 mL pre-induction sample.
-
Divide the main culture into smaller, equal volumes (e.g., 2 x 20 mL).
-
Induce one culture with a final IPTG concentration of 0.5 mM and continue to incubate at 37°C for 4 hours.
-
Move the second culture to a shaker at 20°C, allow it to cool for 20-30 minutes, then induce with 0.5 mM IPTG and incubate overnight (16-18 hours).
-
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Analysis: Resuspend the pre-induction and post-induction cell pellets in SDS-PAGE loading buffer, boil for 5-10 minutes, and analyze by SDS-PAGE to check for expression.
Protocol 2: Purification of Inthis compound from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet from a larger culture in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells by sonication or using a French press on ice.[3][5]
-
Inclusion Body Isolation: Centrifuge the lysate at 10,000-15,000 x g for 20-30 minutes at 4°C. The insoluble inthis compound will be in the pellet.
-
Washing: Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove contaminating proteins and cell debris. Centrifuge between each wash.[5]
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0, with a reducing agent like DTT or β-mercaptoethanol).[3][4][5][15] Incubate with gentle agitation for 1-2 hours at room temperature.
-
Clarification: Remove any remaining insoluble material by centrifugation at high speed (e.g., >20,000 x g) for 30 minutes.
-
Refolding: Refold the solubilized, denatured inthis compound by one of the following methods:
-
Dialysis: Stepwise dialysis against a refolding buffer with decreasing concentrations of the denaturant.
-
Rapid Dilution: Rapidly dilute the solubilized protein into a large volume of refolding buffer.
-
-
Purification of Refolded Protein: Purify the refolded inthis compound using standard chromatography techniques, such as affinity chromatography (if a tag was used), ion-exchange chromatography, and size-exclusion chromatography.
Visualizations
Caption: Workflow for recombinant inthis compound expression and purification in E. coli.
Caption: Troubleshooting logic for common inthis compound expression issues.
References
- 1. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folding and Purification of Insoluble (Inclusion Body) Proteins from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and extraction of insoluble (inclusion-body) proteins from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 7. neb.com [neb.com]
- 8. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 9. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A family of E. coli expression vectors for laboratory scale and high throughput soluble protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. Preparative Protein Production from Inclusion Bodies and Crystallization: A Seven-Week Biochemistry Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Validating the Specificity of a New Commercial Involucrin Antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of new commercial involucrin antibodies.
Frequently Asked Questions (FAQs)
Q1: What is inthis compound, and why is its antibody validation important?
A1: Inthis compound is a protein precursor of the keratinocyte cornified envelope, which is critical for the formation of a protective skin barrier.[1] It is a marker for the early terminal differentiation of keratinocytes.[2][3] Validating the specificity of an inthis compound antibody is crucial to ensure that experimental results are accurate and reproducible, avoiding false positives or incorrect localization data that could derail research.
Q2: What are the initial steps I should take before using a new inthis compound antibody?
A2: Always begin by thoroughly reviewing the manufacturer's datasheet. This document provides critical information on validated applications (e.g., Western Blot, Immunohistochemistry), recommended antibody dilutions, and suggested positive and negative controls. Performing a titration experiment to determine the optimal antibody concentration for your specific experimental setup is also highly recommended.
Q3: What are suitable positive and negative controls for validating an inthis compound antibody?
A3:
-
Positive Controls: Human keratinocytes are an excellent positive control as they express high levels of inthis compound.[1] Cell lines such as A431 and HaCaT are also commonly used.[4][5] For tissue samples, normal human skin is a reliable positive control, where inthis compound expression is typically observed in the upper spinous and granular layers of the epidermis.[6]
-
Negative Controls: Cell types that do not undergo squamous differentiation, such as fibroblasts or lymphocytes, are appropriate negative controls as they do not express inthis compound.
Q4: What is the expected molecular weight of inthis compound in a Western Blot?
A4: The expected molecular weight of the inthis compound precursor protein is approximately 68 kDa.[4] However, due to extensive post-translational modifications and cross-linking, inthis compound can appear as a larger protein, sometimes as a doublet or at sizes up to 120-170 kDa in cultured keratinocytes or certain cell lines like MCF-7.[1][7]
Troubleshooting Guides
Western Blotting (WB)
| Issue | Potential Cause | Troubleshooting Step |
| Weak or No Signal | Low Protein Load: Insufficient amount of target protein in the sample. | Load at least 20-30 µg of total protein from a positive control lysate. Consider using immunoprecipitation to enrich for inthis compound if expression is low.[8] |
| Suboptimal Antibody Concentration: Primary antibody dilution is too high. | Perform a titration experiment to determine the optimal antibody concentration. Increase the incubation time (e.g., overnight at 4°C). | |
| Inefficient Protein Transfer: Poor transfer of high molecular weight proteins. | Optimize transfer conditions (time, voltage). Check transfer efficiency with a Ponceau S stain before blocking. | |
| High Background | Insufficient Blocking: Non-specific antibody binding to the membrane. | Increase blocking time to at least 1 hour at room temperature or try a different blocking agent (e.g., 5% non-fat dry milk or 3% BSA in TBST). |
| Antibody Concentration Too High: Excessive primary or secondary antibody. | Reduce the concentration of the primary and/or secondary antibody. | |
| Multiple Bands | Protein Degradation: Proteases in the sample have degraded the target protein. | Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. |
| Post-Translational Modifications: Inthis compound is known to be heavily modified and cross-linked. | Higher molecular weight bands can be expected. Review literature for expected banding patterns in your specific sample type. | |
| Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins. | Increase the stringency of your washes (e.g., increase the duration or number of washes, add more Tween 20). |
Immunohistochemistry (IHC) & Immunofluorescence (IF)
| Issue | Potential Cause | Troubleshooting Step |
| Weak or No Staining | Improper Fixation: Over-fixation can mask the epitope. | Reduce the fixation time. Ensure the appropriate fixative is used as per the antibody datasheet. |
| Inadequate Antigen Retrieval: The epitope is not accessible to the antibody. | Optimize the antigen retrieval method (heat-induced or enzymatic). Ensure the pH of the retrieval buffer is optimal for the antibody. | |
| Low Antibody Concentration: The primary antibody is too dilute. | Decrease the antibody dilution (increase concentration) and/or increase the incubation time. | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody is binding non-specifically. | Use a blocking serum from the same species as the secondary antibody. Ensure adequate washing steps. |
| Endogenous Enzyme Activity (IHC): Endogenous peroxidases or phosphatases in the tissue can cause background. | Include a quenching step (e.g., with 3% H₂O₂ for peroxidase) before primary antibody incubation. | |
| Incorrect Staining Pattern | Antibody Specificity: The antibody may not be specific to inthis compound. | Perform a peptide blocking experiment by pre-incubating the antibody with the immunizing peptide to confirm specificity. |
| Tissue Processing Artifacts: Deparaffinization was incomplete. | Ensure complete deparaffinization with fresh xylene. |
Experimental Protocols
Protocol 1: Western Blotting
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the total protein concentration using a BCA or similar protein assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-inthis compound antibody at its optimal dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Protocol 2: Immunohistochemistry (Paraffin-Embedded Sections)
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) for 10-20 minutes.
-
Quenching: If using an HRP-conjugated secondary antibody, incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block with a serum from the same species as the secondary antibody for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the anti-inthis compound antibody at its optimal dilution overnight at 4°C.
-
Washing: Wash slides 3 times with TBS or PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody system according to the manufacturer's instructions.
-
Washing: Repeat the washing step.
-
Detection: Apply the detection reagent (e.g., DAB substrate) and monitor for color development.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with mounting medium.
Diagrams
Caption : A logical workflow for validating a new commercial inthis compound antibody.
Caption : Simplified pathway of inthis compound expression in keratinocyte differentiation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Regulation of inthis compound and signalling pathway in scleroderma epidermal keratinocytes [termedia.pl]
- 3. Inthis compound and other markers of keratinocyte terminal differentiation [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. Inthis compound Antibody (rIVRN/827) [Alexa Fluor® 405] (NBP3-08292AF405): Novus Biologicals [novusbio.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Normalization strategies for involucrin expression data in different experimental conditions
Technical Support Center: Normalization of Involucrin Expression Data
This guide provides researchers, scientists, and drug development professionals with detailed strategies for normalizing inthis compound expression data across different experimental conditions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed protocols and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What is inthis compound and why is its expression measured?
A1: Inthis compound is a protein that is a key precursor of the cornified envelope in keratinocytes, the primary cell type in the epidermis.[1][2][3] Its expression is a widely used marker for the early terminal differentiation of these cells.[1][4] Measuring inthis compound levels allows researchers to quantify the extent of keratinocyte differentiation in various contexts, including skin diseases like psoriasis and scleroderma, wound healing, and in response to drug treatments.[1][3][4]
Q2: Why is normalization of inthis compound expression data critical?
A2: Normalization is essential for accurately comparing inthis compound expression levels across different samples and experimental conditions.[5][6] It corrects for non-biological variations that can be introduced during an experiment, such as unequal amounts of starting material, variations in sample loading, or differences in transfer efficiency during Western blotting.[5][6] Without proper normalization, observed changes in inthis compound expression may be due to technical variability rather than true biological effects.[6]
Q3: What are the most common methods for normalizing inthis compound expression data?
A3: For quantitative PCR (qPCR), the most common method is to normalize the inthis compound mRNA level to one or more stable reference (housekeeping) genes.[7] For Western blotting, normalization is typically performed by comparing the inthis compound protein signal to that of a housekeeping protein (like β-actin or GAPDH) or by using a total protein stain.[5][8] For immunofluorescence, normalization can involve quantifying the fluorescence intensity relative to the number of cells (e.g., by DAPI staining of nuclei).[9]
Q4: Which housekeeping genes are best for normalizing inthis compound qPCR data in keratinocytes?
A4: The choice of housekeeping gene is critical, as the expression of many common reference genes can change during keratinocyte differentiation.[10][11] Studies have shown that while β-actin and GAPDH levels can fluctuate, cyclophilin and 28S-ribosomal RNA are more consistently expressed during this process.[10][11] More recent studies suggest that YWHAZ and UBC are also very stable and are excellent choices for studies involving proliferating and differentiating keratinocytes. It is always recommended to validate the stability of your chosen reference gene(s) under your specific experimental conditions.[7]
Troubleshooting Guide
Q5: My housekeeping gene expression varies significantly across my treatment conditions. What should I do?
A5: This is a common issue, as many treatments can alter the expression of traditional housekeeping genes.
-
Solution 1: Validate Multiple Housekeeping Genes. Test a panel of candidate reference genes (e.g., YWHAZ, UBC, RPLP1, TBP) to identify one or more that are stably expressed in your specific experimental model. Use software like geNorm or NormFinder to determine the most stable genes.
-
Solution 2: Use Multiple Housekeeping Genes. For qPCR, using the geometric mean of two or three stable reference genes for normalization can provide more robust and reliable results.[7]
-
Solution 3: Switch Normalization Strategy. For Western blots, consider using a total protein stain (e.g., Ponceau S, Coomassie Blue, or stain-free technology) instead of a housekeeping protein.[5] This method normalizes the target protein to the total amount of protein in each lane, avoiding reliance on a single, potentially variable, protein.[5]
Q6: My Western blot signal for inthis compound is saturated, making normalization to my loading control inaccurate. How can I fix this?
A6: Signal saturation prevents accurate quantification.
-
Solution 1: Reduce Protein Load. Perform a dilution series of your protein lysate to determine the linear range for both inthis compound and your loading control. Load less total protein on the gel to ensure that the band intensities fall within this linear range.
-
Solution 2: Reduce Antibody Concentration. Use a more diluted primary or secondary antibody to decrease the signal intensity.
-
Solution 3: Shorter Exposure Time. If using chemiluminescence, reduce the exposure time during imaging to avoid saturating the signal.
Q7: I see inconsistent inthis compound staining in my immunofluorescence images. How do I properly quantify and normalize this?
A7: Inconsistent staining can result from variations in fixation, permeabilization, or antibody incubation.
-
Solution 1: Standardize Staining Protocol. Ensure all samples are processed identically and in parallel if possible. Use a validated and consistent protocol for fixation, permeabilization, and antibody incubation times and concentrations.
-
Solution 2: Automate Image Analysis. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence. This removes user bias. You can measure the mean fluorescence intensity per cell or the percentage of inthis compound-positive cells.[2]
-
Solution 3: Normalize to Cell Number. To normalize the data, divide the total inthis compound fluorescence intensity by the number of cells in the field of view, which can be determined by counting nuclei stained with DAPI.[9] This gives you an average intensity per cell, correcting for variations in cell density.
Data Presentation
Table 1: Comparison of Candidate Housekeeping Genes for Inthis compound qPCR Normalization in Human Keratinocytes Treated with a Differentiation Agent.
| Housekeeping Gene | Average Ct Value (Control) | Average Ct Value (Treated) | Stability Value (geNorm M) | Recommendation |
| GAPDH | 19.5 | 21.2 | 1.25 | Not Recommended |
| ACTB | 20.1 | 21.5 | 1.10 | Not Recommended |
| YWHAZ | 24.3 | 24.4 | 0.21 | Highly Recommended |
| UBC | 22.8 | 22.7 | 0.25 | Highly Recommended |
| TBP | 26.1 | 26.2 | 0.35 | Recommended |
Stability value (M): Lower values indicate higher stability. Values < 0.5 are considered highly stable.
Table 2: Example of Normalized Inthis compound Protein Expression from a Western Blot Experiment.
| Sample | Inthis compound Band Intensity | β-actin Band Intensity | Normalized Inthis compound Level (Inthis compound/β-actin) | Fold Change vs Control |
| Control | 50,000 | 98,000 | 0.51 | 1.0 |
| Drug A | 120,000 | 99,000 | 1.21 | 2.4 |
| Drug B | 45,000 | 97,000 | 0.46 | 0.9 |
Experimental Protocols & Visualizations
Protocol 1: Quantitative PCR (qPCR) for Inthis compound mRNA
-
Cell Culture & Treatment: Plate primary human keratinocytes. At 70-80% confluency, treat with the experimental compound or vehicle control for the desired time period (e.g., 48 hours).
-
RNA Extraction: Lyse cells directly in the plate using a lysis buffer containing β-mercaptoethanol. Extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step.
-
RNA Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
qPCR: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for inthis compound (IVL) and the validated housekeeping gene(s) (e.g., YWHAZ), and the diluted cDNA template.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of inthis compound using the comparative Ct (ΔΔCt) method, normalizing to the geometric mean of the chosen housekeeping genes.[7]
Caption: Workflow for quantifying inthis compound mRNA expression.
Protocol 2: Western Blotting for Inthis compound Protein
-
Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against inthis compound overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection & Normalization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Strip the membrane and re-probe with a primary antibody for a housekeeping protein (e.g., β-actin), or use a total protein stain on the membrane prior to blocking for normalization.
-
Densitometry: Quantify band intensities using image analysis software. Normalize the inthis compound signal to the loading control (housekeeping protein or total protein stain).
Signaling Pathways Regulating Inthis compound
Inthis compound expression is regulated by complex signaling cascades. Key pathways include the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often activated by stimuli like increased extracellular calcium. These pathways converge on transcription factors such as AP-1 and Sp1, which bind to the inthis compound gene promoter to drive its expression.
Caption: Simplified MAPK pathway regulating inthis compound expression.
Logic for Choosing a Normalization Strategy
The optimal normalization strategy depends on the experimental method and the specific conditions being studied. This decision tree can guide your choice.
Caption: Decision tree for selecting a normalization method.
References
- 1. Regulation of inthis compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of inthis compound and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of inthis compound in normal, hyperproliferative and neoplastic mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of inthis compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot normalization - Wikipedia [en.wikipedia.org]
- 6. licorbio.com [licorbio.com]
- 7. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Variable expression of some "housekeeping" genes during human keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
Validation & Comparative
Involucrin and Loricrin in Psoriasis: A Comparative Analysis of Expression and Regulation
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals analyzing the differential expression of key epidermal differentiation markers, involucrin and loricrin, in psoriatic versus healthy skin. This guide provides quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes. This altered differentiation program is reflected in the expression of key structural proteins of the epidermis, notably inthis compound and loricrin. Understanding the distinct expression patterns of these proteins in psoriasis is crucial for elucidating disease pathogenesis and identifying potential therapeutic targets.
In healthy epidermis, inthis compound and loricrin are essential for the formation of the cornified envelope, a critical component of the skin barrier. Inthis compound serves as a scaffold protein, expressed early in the upper spinous and granular layers.[1][2] Loricrin is a major component of the cornified envelope, expressed later in the granular layer, and is crucial for barrier integrity.[3] In psoriasis, this well-orchestrated process is disrupted.
Comparative Expression Analysis: Inthis compound vs. Loricrin in Psoriasis
Studies consistently demonstrate a divergent expression pattern for inthis compound and loricrin in psoriatic lesions compared to healthy skin. Inthis compound expression is generally upregulated and appears prematurely in the lower epidermal layers of psoriatic plaques.[1][4][5] Conversely, loricrin expression is significantly downregulated or absent in the parakeratotic scale of psoriatic lesions.[3][4]
This differential expression is a hallmark of the abnormal keratinocyte differentiation observed in psoriasis. The accelerated transit time of keratinocytes from the basal layer to the stratum corneum in psoriatic skin is believed to favor the expression of early differentiation markers like inthis compound while preventing the complete synthesis of late-stage markers such as loricrin.
Quantitative Data Summary
The following table summarizes the typical changes in inthis compound and loricrin expression in psoriatic lesions based on common experimental findings.
| Marker | Method | Change in Psoriatic Lesions vs. Healthy Skin | Reference |
| Inthis compound | Immunohistochemistry | Increased staining intensity and expanded expression to lower epidermal layers. | [1][4][5] |
| Western Blot | Increased protein levels. | [1] | |
| qPCR | Increased mRNA levels. | [6] | |
| Loricrin | Immunohistochemistry | Decreased or absent staining in the granular and cornified layers. | [3][7] |
| Western Blot | Decreased protein levels. | [8] | |
| qPCR | Decreased mRNA levels. | [9] |
Signaling Pathways Regulating Inthis compound and Loricrin Expression in Psoriasis
The altered expression of inthis compound and loricrin in psoriasis is driven by a complex interplay of inflammatory cytokines and intracellular signaling pathways. Key cytokines, including Interleukin-17 (IL-17), Interleukin-22 (IL-22), and Tumor Necrosis Factor-alpha (TNF-α), secreted by immune cells in the psoriatic lesion, directly impact keratinocyte differentiation.[10][11][12]
These cytokines activate downstream signaling cascades, such as the STAT3 and ERK1/2 pathways, which in turn regulate the transcription of genes encoding for epidermal differentiation proteins.[13][14][15] IL-22, in particular, has been shown to inhibit the terminal differentiation of keratinocytes, contributing to the downregulation of loricrin.[10][16] In contrast, the inflammatory milieu in psoriasis appears to promote the expression of inthis compound.[15]
Experimental Protocols
Immunohistochemistry (IHC)
This protocol outlines the general steps for the immunohistochemical detection of inthis compound and loricrin in paraffin-embedded human skin sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Rinse slides with phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
-
Incubate with primary antibody (e.g., rabbit anti-human inthis compound or rabbit anti-human loricrin, diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Rinse with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Rinse with PBS.
-
Develop with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Western Blotting
This protocol provides a general workflow for the detection of inthis compound and loricrin in skin protein lysates.
-
Protein Extraction:
-
Homogenize snap-frozen skin biopsies in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and solubilize proteins.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-human inthis compound or rabbit anti-human loricrin) overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Inthis compound and SPRR are synthesized sequentially in differentiating cultured epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression patterns of loricrin in dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in inthis compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistological study of inthis compound expression in Darier's disease skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Loricrin and inthis compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Th17 cytokines interleukin (IL)-17 and IL-22 modulate distinct inflammatory and keratinocyte-response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psoriasis: A STAT3-Centric View - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of inthis compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Th17 cytokines interleukin (IL)-17 and IL-22 modulate distinct inflammatory and keratinocyte-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
Involucrin vs. Cytokeratin: A Comparative Guide to Markers of Squamous Differentiation
For researchers, scientists, and drug development professionals, selecting the appropriate cellular markers is critical for accurately identifying and characterizing squamous differentiation in both healthy and diseased tissues. Involucrin and cytokeratins are two of the most widely used protein markers for this purpose. This guide provides a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most suitable marker for your research needs.
Executive Summary
Inthis compound and cytokeratins are both valuable markers for identifying squamous differentiation, but they offer distinct information about the stage and nature of this process. Inthis compound is a specific marker of terminal differentiation, appearing in the suprabasal layers of squamous epithelium. Its expression pattern can be altered in dysplasia and is often reduced in poorly differentiated squamous cell carcinomas (SCCs).
Cytokeratins, a large family of intermediate filament proteins, are more broadly expressed in epithelial cells. Different cytokeratin subtypes are expressed in different epithelial layers and their expression patterns change dynamically during differentiation and malignant transformation. While pan-cytokeratin antibodies can confirm the epithelial origin of a tumor, specific cytokeratin profiles (e.g., CK10, CK13, CK19) can provide more nuanced information about the degree of keratinization and malignancy.
In general, inthis compound offers high specificity for terminal squamous differentiation, while a panel of cytokeratins provides a more comprehensive picture of the overall differentiation status and potential for malignancy. The choice between these markers will depend on the specific research question being addressed.
Performance Data: Inthis compound vs. Cytokeratins in Squamous Cell Carcinoma
The following table summarizes the expression of inthis compound and various cytokeratins in squamous cell carcinomas from different studies. This data highlights the variability in marker expression and underscores the importance of using a panel of antibodies for a comprehensive analysis.
| Marker | Tissue Type | Number of Cases | Percentage of Positive Cases | Reference |
| Inthis compound | Various SCCs | 42 | 71% | [1] |
| Vulvar SCC | 41 | Concordant expression with CK10 & CK13 in 55% of type A tumors | [2] | |
| Bovine Ocular SCC | 19 | 94.7% | [3] | |
| CK5/6 | Various SCCs | 42 | 55% | [1] |
| CK8 | Various SCCs | 42 | 76% | [1] |
| CK10 | Vulvar SCC | 41 | Concordant expression with Inthis compound & CK13 in 55% of type A tumors | [2] |
| CK13 | Various SCCs | 42 | 43% | [1] |
| Vulvar SCC | 41 | Concordant expression with Inthis compound & CK10 in 55% of type A tumors | [2] | |
| CK19 | Various SCCs | 42 | 95% | [1] |
| Oral SCC vs. Lung SCC | Not specified | Lower expression in oral SCC compared to lung SCC | [4] | |
| Pan-Cytokeratin (AE1/AE3) | Various epithelial tumors | >13,000 | ≥98% in most adenocarcinomas and squamous cell carcinomas | [5] |
Expression Patterns in Normal and Neoplastic Tissues
Inthis compound: In normal squamous epithelium, inthis compound expression is typically confined to the suprabasal, differentiating layers.[6] In well-differentiated SCCs, the expression pattern of inthis compound is often similar to that of normal epidermis.[6] However, in poorly differentiated SCCs, the expression of inthis compound is often diminished or absent, reflecting a loss of terminal differentiation.[6] Invasive nests of squamous cell carcinomas are often negative for inthis compound.
Cytokeratins: The expression of cytokeratins in squamous epithelium is highly regulated and changes as cells differentiate. Basal cells typically express CK5 and CK14. As cells move to the suprabasal layers and begin to differentiate, they start to express differentiation-specific keratins such as CK1 and CK10 in keratinizing epithelia, and CK4 and CK13 in non-keratinizing epithelia.
In squamous cell carcinoma, this orderly expression pattern is often disrupted. There can be a loss of differentiation-specific cytokeratins and an aberrant expression of simple epithelial cytokeratins (e.g., CK8, CK18, CK19) in poorly differentiated tumors.[6] The expression of these simple epithelial cytokeratins in cutaneous SCCs may be a marker for their invasive and metastatic potential.[6] Pan-cytokeratin antibodies are useful for confirming the epithelial origin of neoplasms, with a positivity rate of ≥98% in most squamous cell carcinomas.[5]
Signaling Pathways
The expression of both inthis compound and cytokeratins is tightly regulated by complex signaling pathways that control keratinocyte differentiation.
Inthis compound Signaling Pathway
The diagram below illustrates some of the key signaling pathways that regulate inthis compound expression. These pathways involve protein kinase C (PKC), Ras, and the MAPK/ERK and JNK signaling cascades. Various growth factors and cytokines can also influence inthis compound expression.
Cytokeratin Signaling Pathway
The regulation of cytokeratin gene expression is complex and involves a variety of transcription factors and signaling pathways. The diagram below provides a simplified overview of how transcription factors such as AP-1, Sp1, and nuclear receptors respond to extracellular signals to regulate the expression of different cytokeratin genes.
Experimental Protocols
Immunohistochemistry (IHC) for Inthis compound and Cytokeratins
The following is a generalized protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded tissue sections. Specific antibody dilutions and incubation times should be optimized for each antibody and experimental setup.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
- Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
- Rinse slides in distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0).
- Heat the solution to 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
3. Peroxidase Blocking:
- Incubate slides with a hydrogen peroxide blocking solution for 10-15 minutes to quench endogenous peroxidase activity.
- Rinse with wash buffer (e.g., PBS or TBS).
4. Protein Blocking:
- Incubate slides with a protein blocking solution (e.g., normal goat serum) for 20-30 minutes to reduce non-specific antibody binding.
5. Primary Antibody Incubation:
- Incubate slides with the primary antibody (anti-inthis compound or anti-cytokeratin) at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.
- Rinse with wash buffer.
6. Secondary Antibody and Detection:
- Incubate slides with a biotinylated secondary antibody for 30-60 minutes.
- Rinse with wash buffer.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
- Rinse with wash buffer.
7. Chromogen Application:
- Apply a chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops.
- Rinse with distilled water.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin.
- Dehydrate slides through a graded series of ethanol and xylene.
- Coverslip with a permanent mounting medium.
Experimental Workflow Diagram
Conclusion
Both inthis compound and cytokeratins are indispensable markers in the study of squamous differentiation. Inthis compound serves as a highly specific marker for the terminal stages of this process, and its altered expression is a key indicator of dysplasia and malignancy. Cytokeratins, with their diverse subtypes, offer a broader view of the epithelial lineage and the specific stage of differentiation. The loss of differentiation-specific cytokeratins and the aberrant expression of simple epithelial cytokeratins can be powerful indicators of neoplastic progression. For a comprehensive and accurate characterization of squamous differentiation, particularly in the context of cancer research, a combined approach utilizing both inthis compound and a carefully selected panel of cytokeratin antibodies is recommended.
References
- 1. Squamous cell carcinomas. An immunohistochemical study of cytokeratins and inthis compound in primary and metastatic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokeratin subtypes and inthis compound in squamous cell carcinoma of the vulva. An immunohistochemical study of 41 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical Studies of Cytokeratins and Differentiation Markers in Bovine Ocular Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokeratin expression in squamous cell carcinoma of the lung and oral cavity: an immunohistochemical study with possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pan-keratin Immunostaining in Human Tumors: A Tissue Microarray Study of 15,940 Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes of cytokeratin and inthis compound expression in squamous cell carcinomas of the skin during progression to malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Involucrin as a Prognostic Marker in Oral Squamous Cell Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of involucrin as a prognostic marker in oral squamous cell carcinoma (OSCC), comparing its performance with other established and emerging biomarkers. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate an objective assessment for research and drug development applications.
Prognostic Performance of Inthis compound and Alternative Markers
Inthis compound, a protein involved in the terminal differentiation of squamous epithelial cells, exhibits altered expression in OSCC, making it a candidate prognostic marker.[1] In normal oral mucosa, inthis compound is primarily expressed in the upper spinous and granular layers.[1] However, in OSCC, its expression becomes irregular and is often reduced or lost in poorly differentiated tumors.[1][2]
While a specific hazard ratio for inthis compound in OSCC survival is not prominently available in recent meta-analyses, studies consistently associate its altered expression with tumor progression and poor prognosis. Weak inthis compound expression, for instance, is significantly correlated with high-grade tumors (p=1.3x10-3).[2] Furthermore, the combined loss of inthis compound and cytokeratin 13 expression has been linked to a poor prognosis in oral tongue squamous cell carcinoma.[3]
For a quantitative comparison, the prognostic performance of inthis compound is contrasted with that of E-cadherin and Ki-67, two well-studied prognostic markers in OSCC.
| Marker | Prognostic Significance | Hazard Ratio (HR) for Overall Survival (95% CI) | Key Findings |
| Inthis compound | Loss of expression associated with poor prognosis and higher tumor grade.[2] | Not available in recent meta-analyses. | Weak expression is significantly associated with high-grade tumors.[2] Combined loss with other markers like cytokeratin 13 indicates a worse outcome.[3] |
| E-cadherin | Loss of expression associated with poor prognosis. | 0.41 (0.32–0.54) for high vs. low expression. | A meta-analysis of 25 studies including 2,553 patients demonstrated that E-cadherin overexpression is a favorable prognostic biomarker. |
| Ki-67 | High expression associated with poor prognosis. | 1.45 (1.15-1.84) for high vs. low expression. | A meta-analysis of 27 articles with 2,146 patients showed that high Ki-67 expression is associated with worse overall survival. |
Experimental Protocols
Immunohistochemistry (IHC) for Inthis compound Expression
This protocol outlines the key steps for the immunohistochemical detection of inthis compound in formalin-fixed, paraffin-embedded OSCC tissue sections.
-
Tissue Preparation:
-
Obtain 4-μm thick sections from formalin-fixed, paraffin-embedded OSCC tissue blocks and mount them on poly-L-lysine coated slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of alcohol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating the sections in a 3% hydrogen peroxide solution for 10-15 minutes.
-
Wash the sections with a wash buffer (e.g., Tris-buffered saline).
-
Block non-specific antibody binding by incubating with a protein block solution for 10-20 minutes.
-
Incubate the sections with a primary antibody against inthis compound at an optimized dilution overnight at 4°C.
-
Wash the sections and incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP) for 30-60 minutes at room temperature.
-
Wash the sections and apply the chromogen (e.g., DAB) to visualize the antigen-antibody complex.
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of alcohol and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
-
-
Analysis:
-
Evaluate the staining intensity and distribution of inthis compound within the tumor cells under a light microscope. The scoring can be based on the percentage of positive cells and the intensity of staining.
-
Signaling Pathways and Visualizations
The expression of inthis compound is intricately regulated by signaling pathways that govern keratinocyte differentiation. In OSCC, these pathways are often dysregulated, leading to altered inthis compound expression and contributing to the tumor's phenotype.
Experimental Workflow for IHC Staining
Signaling Pathways Regulating Inthis compound Expression
Several signaling pathways converge to regulate the expression of the inthis compound gene (IVL). Key transcription factors such as AP-1 and Sp1, and co-activators like CBP and P/CAF, play a crucial role in the transcriptional activation of IVL. In OSCC, the dysregulation of pathways like TGF-β, Notch, and those involving TAp63 can lead to altered inthis compound expression, impacting cellular differentiation and contributing to the malignant phenotype.
References
- 1. Clinicopathological and Prognostic Significance of Survivin Expression in Patients with Oral Squamous Cell Carcinoma: Evidence from a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Predictive Model of Oral Squamous Cell Survival Carcinoma: A Methodology of Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Five-mRNA Expression Signature to Predict Survival in Oral Squamous Cell Carcinoma by Integrated Bioinformatic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Involucrin Expression: Normal Skin vs. Actinic Keratosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of involucrin expression in healthy, normal skin versus actinic keratosis, a common premalignant cutaneous lesion. Understanding the differential expression of this key structural protein offers valuable insights into the pathophysiology of actinic keratosis and its potential progression to squamous cell carcinoma. This document summarizes key findings from experimental data, details relevant experimental protocols, and visualizes the signaling pathways governing inthis compound expression.
Inthis compound Expression: A Tale of Two Tissues
Inthis compound is a critical protein component of the cornified envelope in keratinocytes, playing an essential role in the formation of an effective skin barrier. Its expression is tightly regulated during the terminal differentiation of these cells. In normal skin, inthis compound is characteristically expressed in the upper spinous and granular layers of the epidermis. However, in actinic keratosis, a condition characterized by atypical keratinocyte proliferation due to chronic sun exposure, the expression pattern of inthis compound can be altered, reflecting a disruption in the normal differentiation process.
While extensive quantitative data directly comparing inthis compound expression levels in normal skin versus actinic keratosis is limited in the current literature, qualitative immunohistochemical studies provide valuable insights. To offer a more complete picture of the changes that occur as actinic damage progresses, this guide also includes data on Bowen's disease, which is considered a form of squamous cell carcinoma in situ and represents a later stage in the continuum of keratinocyte dysplasia that begins with actinic keratosis.
Table 1: Comparison of Inthis compound Expression in Normal Skin, Actinic Keratosis, and Bowen's Disease
| Feature | Normal Skin | Actinic Keratosis | Bowen's Disease (Squamous Cell Carcinoma in situ) |
| Localization of Expression | Upper spinous and granular layers of the epidermis[1][2] | Generally similar to normal epidermis, confined to the upper layers[1] | Staining observed at all levels of the epithelium, including lower layers[2] |
| Staining Pattern | Diffuse intracellular staining in the upper epidermal layers[2] | Similar to normal skin[1] | Often described as patchy and can be seen in dyskeratotic cells[2] |
| Staining Intensity | Consistent and uniform in the appropriate layers | Generally similar to normal skin in early lesions | Reported as increased compared to normal skin[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess inthis compound expression in skin tissue.
Immunohistochemistry (IHC) for Inthis compound in Paraffin-Embedded Skin Sections
This protocol is adapted from standard immunohistochemistry procedures for skin tissue.
-
Tissue Preparation:
-
Fix skin biopsies in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a water bath or pressure cooker. This step is crucial for unmasking the antigen.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific binding sites with a protein block solution (e.g., normal goat serum).
-
Incubate sections with a primary antibody against human inthis compound at an optimized dilution overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody.
-
Wash with a buffer solution.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash with a buffer solution.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Western Blot for Inthis compound in Skin Biopsies
This protocol outlines the general steps for detecting inthis compound protein levels in skin tissue lysates.
-
Protein Extraction:
-
Homogenize skin biopsy samples in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in a loading buffer containing SDS and a reducing agent.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against human inthis compound at an optimized dilution overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.
-
Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading between samples.
-
Signaling Pathways Regulating Inthis compound Expression
The expression of inthis compound is regulated by complex signaling pathways that control keratinocyte differentiation. The Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are two of the key regulators.
Caption: MAPK signaling pathway in keratinocytes.
Caption: Akt signaling pathway in keratinocytes.
Conclusion
The expression of inthis compound serves as a valuable marker for keratinocyte differentiation. In normal skin, its expression is tightly restricted to the upper, more differentiated layers of the epidermis. While early actinic keratosis lesions may retain a similar expression pattern, more advanced lesions, such as those seen in Bowen's disease, exhibit a disrupted and expanded pattern of inthis compound expression, reflecting the underlying cellular atypia and loss of normal differentiation. Further quantitative studies are warranted to precisely delineate the changes in inthis compound expression during the progression of actinic keratosis. The detailed experimental protocols and an understanding of the regulatory signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals working to understand and target the molecular changes in actinic keratosis.
References
A Comparative Analysis of Involucrin Gene Regulatory Elements Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regulatory elements of the involucrin gene (IVL), a key marker for keratinocyte differentiation. Understanding the species-specific differences and conserved mechanisms in IVL regulation is crucial for translational research and the development of novel dermatological therapies. This document summarizes key findings on promoter and enhancer elements, the transcription factors that bind them, and the signaling pathways that modulate their activity, with a focus on human and mouse models.
Overview of Inthis compound Gene Regulation
The expression of the inthis compound gene is tightly controlled during the terminal differentiation of keratinocytes in the epidermis. This regulation is primarily mediated by a complex interplay of cis-regulatory elements within the gene's promoter and enhancer regions, and the trans-acting transcription factors that bind to these sites. Studies in human cells and transgenic mouse models have identified several key regulatory regions and transcription factors that are essential for the tissue-specific and differentiation-dependent expression of inthis compound.[1][2][3]
Cross-Species Comparison of Inthis compound Regulatory Elements
While direct quantitative comparisons of promoter activity and transcription factor binding affinity between species are not extensively documented in the literature, studies of the human inthis compound gene in transgenic mice have provided valuable insights into the conservation and divergence of its regulatory mechanisms.
Key Findings:
-
Human Promoter Activity in a Murine Environment: Transgenic mice carrying the human inthis compound promoter demonstrate correct tissue-specific and differentiation-appropriate expression of reporter genes.[2][3][4] This indicates that the fundamental transcriptional machinery required to recognize and activate the human inthis compound promoter is conserved in mice. Soluble human inthis compound levels in transgenic mouse keratinocytes have been observed to be two to four times higher than in human foreskin keratinocytes, suggesting robust activity of the human promoter in the murine system.[3]
-
Evolution of Regulatory Sequences: The inthis compound gene has undergone significant evolution, particularly in primates.[5] This evolution includes changes in the repetitive sequences within the coding region and likely extends to the non-coding regulatory regions. While core binding motifs for many transcription factors are conserved across vast evolutionary distances, the specific arrangement and context of these sites within a promoter can evolve, leading to species-specific differences in gene regulation.[5][6][7][8] The turnover of transcription factor binding sites is a recognized feature of promoter evolution.[5][6]
Table 1: Key Regulatory Regions of the Human Inthis compound Gene
| Regulatory Region | Location (relative to transcription start site) | Key Transcription Factor Binding Sites | Function |
| Distal Regulatory Region (DRR) | -2473 to -1953 bp | AP-1 (AP1-5), Sp1 | Essential for differentiation-dependent expression.[1][9] |
| Proximal Regulatory Region (PRR) | -241 to -7 bp | AP-1 (AP1-1), Sp1, C/EBP | Contributes to basal and activated transcription.[1] |
Key Transcription Factors and Their Binding Sites
Several families of transcription factors are critical for the regulation of inthis compound expression. The Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp1) transcription factors play a particularly central role.
Table 2: Major Transcription Factors Regulating Inthis compound Expression
| Transcription Factor | Binding Site(s) in Human Promoter | Role in Inthis compound Regulation |
| AP-1 (e.g., c-Jun, c-Fos, Fra-1, JunB, JunD) | AP1-1 (PRR), AP1-5 (DRR) | Essential for both basal and stimulus-induced expression.[9] Mutation of the AP1-5 site abolishes appropriate expression in vivo. |
| Sp1 | Adjacent to AP1-5 (DRR) and in PRR | Cooperates with AP-1 to enhance transcriptional activation.[1][9] |
| C/EBP (CCAAT/enhancer-binding protein) | PRR | Required for differentiation-dependent expression.[1] |
| KLF4 (Kruppel-like factor 4) | GC-rich element in DRR | Positively regulates inthis compound expression. |
| POU domain proteins | Oct1 site | Suppress inthis compound promoter activity. |
Signaling Pathways Regulating Inthis compound Expression
A complex network of signaling pathways converges on the inthis compound promoter to control its activity in response to extracellular cues that drive keratinocyte differentiation.
Protein Kinase C (PKC) Pathway
The activation of novel protein kinase C (PKC) isoforms is a key event in initiating inthis compound expression. This pathway ultimately leads to the activation of the AP-1 transcription factors.[1]
Other Regulatory Pathways
-
Calcium: Increased intracellular calcium concentration is a primary trigger for keratinocyte differentiation and induces inthis compound expression, largely through the PKC-AP-1 axis.
-
Retinoic Acid (RA): RA has been shown to suppress inthis compound expression by acting on the AP1-1 site in the proximal promoter.
-
Aryl Hydrocarbon Receptor (AHR): Activation of AHR can upregulate the expression of inthis compound and other epidermal differentiation complex genes.
-
Cytokines and Growth Factors: A variety of cytokines and growth factors, including interleukins (ILs), TGF-β1, and PDGF-BB, can modulate inthis compound expression, although their effects can differ between normal and diseased states.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study inthis compound gene regulatory elements.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the transcriptional activity of a promoter region.
Protocol:
-
Construct Preparation: Clone the promoter region of interest (e.g., human or mouse inthis compound promoter) upstream of a luciferase reporter gene in an expression vector. Create a series of deletion constructs to map functional regions.
-
Cell Culture and Transfection: Culture keratinocytes (or other relevant cell lines) to 70-80% confluency. Co-transfect the cells with the luciferase reporter construct and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell Lysis and Assay: After 24-48 hours, lyse the cells and measure the activity of both luciferases using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as relative luciferase units (RLU) or as a fold change compared to a control vector.
Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factor Binding
EMSA is used to detect the in vitro interaction between a protein (transcription factor) and a specific DNA sequence.
Protocol:
-
Probe Preparation: Synthesize and label a short DNA oligonucleotide corresponding to the putative transcription factor binding site (e.g., AP-1 or Sp1 site in the inthis compound promoter) with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Nuclear Extract Preparation: Isolate nuclear proteins from keratinocytes.
-
Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer. For competition assays, add an excess of unlabeled specific or non-specific competitor DNA. For supershift assays, add an antibody specific to the transcription factor of interest.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.
Chromatin Immunoprecipitation (ChIP) for In Vivo Protein-DNA Interactions
ChIP is used to identify the genomic regions that a specific protein (e.g., a transcription factor) is associated with in vivo.
Protocol:
-
Cross-linking: Treat living cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody will bind to the protein, and magnetic beads coupled to Protein A/G will be used to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
DNA Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify the enrichment of a specific DNA sequence (e.g., the inthis compound promoter) or by high-throughput sequencing (ChIP-seq) to identify all the genomic regions bound by the protein.
Conclusion
The regulation of the inthis compound gene is a complex process involving multiple layers of control, from the specific DNA sequences in its promoter and enhancer to the intricate signaling networks that respond to differentiation cues. While the fundamental mechanisms of inthis compound regulation appear to be conserved between humans and mice, as evidenced by the functionality of the human promoter in transgenic models, subtle differences in regulatory element composition and organization likely contribute to species-specific aspects of skin biology. Further research employing quantitative comparative techniques will be invaluable for a more detailed understanding of the evolution of inthis compound gene regulation and for the development of more precise therapeutic strategies targeting epidermal differentiation.
References
- 1. Regulation of inthis compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue- and stratum-specific expression of the human inthis compound promoter in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue-specific and differentiation-appropriate expression of the human inthis compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue- and stratum-specific expression of the human inthis compound promoter in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of transcription factor binding sites in Mammalian gene regulatory regions: conservation and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of transcription factor binding through sequence variations and turnover of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Many transcription factor families have evolutionarily conserved binding motifs in plants | bioRxiv [biorxiv.org]
- 8. Conservation of transcription factor binding specificities across 600 million years of bilateria evolution | eLife [elifesciences.org]
- 9. Characterization of human inthis compound promoter distal regulatory region transcriptional activator elements-a role for Sp1 and AP1 binding sites - PMC [pmc.ncbi.nlm.nih.gov]
Involucrin Expression in Response to Different Retinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of various retinoids on the expression of involucrin, a key protein in the terminal differentiation of keratinocytes. The information presented is collated from multiple studies to offer a comprehensive overview for research and drug development purposes.
Introduction
Inthis compound is a crucial precursor protein of the cornified envelope in stratified squamous epithelia, and its expression is a well-established marker of keratinocyte differentiation. Retinoids, a class of compounds derived from vitamin A, are known to profoundly influence keratinocyte growth and differentiation. However, the specific effects of different retinoids on inthis compound expression can be varied and are a subject of ongoing research. This guide summarizes the current understanding of how different retinoids modulate inthis compound expression, providing available quantitative data, detailed experimental protocols, and an overview of the underlying signaling pathways.
Comparative Effects of Retinoids on Inthis compound Expression
The effect of retinoids on inthis compound expression appears to be complex and can be influenced by the specific retinoid, its concentration, and the differentiation state of the keratinocytes. While some studies report a suppression of inthis compound expression, others have observed an induction. The following table summarizes the reported effects of different retinoids on inthis compound expression.
| Retinoid | Effect on Inthis compound Expression | Cell Type/Model | Reference |
| All-trans Retinoic Acid (atRA) | Decreased mRNA expression | Human keratinocyte cell lines | [1] |
| Induced expression at 4 and 24 hours | Primary human epidermal keratinocytes | [2] | |
| Suppressed in differentiating keratinocytes | Primary human keratinocytes | [3] | |
| 9-cis Retinoic Acid (9cRA) | Inhibited expression | Human keratinocyte cell lines | [1] |
| Slightly weaker activity than atRA | HaCaT keratinocytes | [4] | |
| Tazarotene | Down-regulates markers of keratinocyte differentiation | Psoriatic skin | [5] |
| Adapalene | Normalizes keratinocyte differentiation | Not specified | [6][7] |
| Retinyl Acetate | As low as 10% competence for envelope formation | Malignant epidermal keratinocyte line (SCC-13) | [8] |
Signaling Pathways
Retinoids exert their effects on gene expression primarily through nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
Canonical Retinoid Signaling Pathway
Retinoid Interference with AP-1 Signaling
Some evidence suggests that retinoids may suppress inthis compound expression by interfering with the Activator Protein-1 (AP-1) transcription factor, which is known to regulate genes involved in keratinocyte differentiation[3].
Experimental Protocols
The following are representative protocols for the quantification of inthis compound expression in keratinocytes treated with retinoids.
Cell Culture and Retinoid Treatment
Cell Line:
-
Human immortalized keratinocyte cell line (HaCaT) is commonly used. Primary human epidermal keratinocytes can also be utilized[2].
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Seeding Density:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach a desired confluency (e.g., 70-80%) before treatment.
Retinoid Preparation and Treatment:
-
Prepare stock solutions of retinoids (e.g., all-trans retinoic acid, 9-cis retinoic acid, tazarotene) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Dilute the stock solutions in culture medium to the final desired concentration (e.g., 1 µM).
-
A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Replace the existing medium with the retinoid-containing or vehicle control medium.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before harvesting for analysis[2].
Quantitative Real-Time PCR (RT-qPCR) for Inthis compound mRNA
1. RNA Isolation:
-
Isolate total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
3. qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human inthis compound (IVL) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Human Inthis compound (IVL) qPCR Primer Pair (Example): Commercially available primer pairs can be sourced from vendors like OriGene Technologies (e.g., HP208665).
-
The relative expression of inthis compound mRNA can be calculated using the ΔΔCt method.
Western Blot for Inthis compound Protein
1. Protein Extraction:
-
Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against inthis compound overnight at 4°C.
-
Antibody Example: Mouse anti-Inthis compound monoclonal antibody (clone SY5) at a dilution of 1:1000. Or Rabbit anti-Inthis compound monoclonal antibody at a 1:500 - 1:2000 dilution.
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Conclusion
The regulation of inthis compound expression by retinoids is a multifaceted process that is dependent on the specific retinoid, its interaction with nuclear receptors, and the cellular context. While there is evidence for both induction and suppression of inthis compound by different retinoids, a consensus on a universal effect is yet to be established. The provided protocols offer a standardized framework for researchers to conduct comparative studies to further elucidate the nuanced effects of various retinoids on keratinocyte differentiation and inthis compound expression. Such studies are vital for the development of targeted retinoid-based therapies for a range of dermatological conditions.
References
- 1. Regulation of inthis compound gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of two endogenous retinoids on the mRNA expression profile in human primary keratinocytes, focusing on genes causing autosomal recessive congenital ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological effects and metabolism of 9-cis-retinoic acid and its metabolite 9,13-di-cis-retinoic acid in HaCaT keratinocytes in vitro: comparison with all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 7. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inthis compound and envelope competence in human keratinocytes: Modulation by hydrocortisone, retinyl acetate and growth arrest [escholarship.org]
The Indispensable Scaffold: A Comparative Look at Cornified Envelope Proteomics in the Presence and Absence of Involucrin
For researchers, scientists, and drug development professionals, understanding the intricate protein architecture of the cornified envelope (CE) is paramount for elucidating skin barrier function and pathology. Involucrin, a key scaffold protein, plays a pivotal role in the initial stages of CE assembly. This guide provides a comparative overview of the proteomic landscape of the CE, examining its composition when inthis compound is present and exploring the compensatory mechanisms that arise in its absence.
The Proteinaceous Shield: Composition of the Cornified Envelope
The cornified envelope is a highly resilient structure composed of a diverse array of proteins cross-linked by transglutaminases. In a typical scenario, inthis compound, along with envoplakin and periplakin, forms the initial scaffold upon which other proteins are sequentially incorporated.
Below is a table summarizing the major protein components of the cornified envelope, categorized by their proposed function. In the absence of direct comparative quantitative data for inthis compound knockout, the "Expected Change in Absence of Inthis compound" column is based on the established principles of redundancy and compensatory mechanisms observed in knockout studies of other CE proteins, such as loricrin.
| Protein Category | Key Proteins | Primary Function in Cornified Envelope | Expected Change in Absence of Inthis compound |
| Scaffold Proteins | Inthis compound, Envoplakin, Periplakin | Form the initial framework for CE assembly at the cell periphery.[1] | Inthis compound: Absent. Envoplakin, Periplakin: Likely no significant change, may serve as primary attachment sites. |
| Major Structural Proteins | Loricrin | Contributes significantly to the bulk and mechanical strength of the CE. | Potential for upregulation to compensate for the loss of inthis compound's structural contribution. |
| Small Proline-Rich Proteins (SPRRs) | SPRR1, SPRR2, SPRR3 | Act as flexible cross-bridging proteins, contributing to the elasticity of the CE. | Likely significant upregulation as a key compensatory mechanism.[1] |
| Late Cornified Envelope Proteins (LCEs) | Various LCE family members | Contribute to the barrier function and structural integrity of the CE. | May be upregulated as part of the compensatory response. |
| S100 Family Proteins | S100A2, S100A10, S100A11 | Calcium-binding proteins that are cross-linked into the CE. | Potential for altered incorporation. |
| Other Key Proteins | Filaggrin, Keratins, Desmosomal proteins (e.g., Desmoplakin) | Filaggrin aggregates keratin filaments; Keratins and desmosomal proteins are cross-linked into the CE. | Changes in the cross-linking of these proteins to the CE are possible due to the altered scaffold. |
| Enzymes | Transglutaminases (TGM1, TGM3, TGM5) | Catalyze the ε-(γ-glutamyl)lysine isopeptide bonds that cross-link CE proteins. | No expected change in expression, but their substrate utilization pattern would be altered. |
Visualizing the Process: From Gene to Barrier
To appreciate the complexity of cornified envelope formation and the experimental approaches to study it, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow for comparative proteomics.
Under the Microscope: Experimental Protocols
The following are generalized protocols for the key experiments involved in the comparative proteomic analysis of the cornified envelope.
Isolation of Cornified Envelopes from Epidermis
This protocol is adapted from methods described for isolating highly purified cornified envelopes.
Materials:
-
Epidermal tissue (e.g., from mice)
-
Extraction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 5 mM DTT, 1% SDS, and protease inhibitors.
-
Phosphate-buffered saline (PBS)
-
Sonicator
-
High-speed centrifuge
Procedure:
-
Excise skin and separate the epidermis from the dermis, for example, by heat treatment.
-
Mince the epidermal sheets and suspend them in the Extraction Buffer.
-
Boil the suspension for 10-15 minutes to solubilize non-cross-linked proteins.
-
Homogenize the suspension using a sonicator to break open the corneocytes.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes.
-
Discard the supernatant. The pellet contains the insoluble cornified envelopes.
-
Wash the pellet extensively with the Extraction Buffer and then with PBS to remove any remaining contaminants.
-
The final pellet, containing purified cornified envelopes, can be stored at -80°C or used immediately for protein digestion.
Protein Digestion for Mass Spectrometry
This protocol outlines the steps for digesting the highly insoluble cornified envelope proteins into peptides for mass spectrometry analysis.
Materials:
-
Purified cornified envelope pellet
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Resuspend the cornified envelope pellet in ammonium bicarbonate buffer.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the free sulfhydryl groups by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. Due to the insolubility of the CE, a second addition of trypsin may be beneficial.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Centrifuge the sample to pellet any remaining insoluble material.
-
The supernatant containing the peptides is then desalted using a C18 solid-phase extraction column before analysis by mass spectrometry.
Quantitative Mass Spectrometry and Data Analysis
This is a general overview of the steps involved in a label-free quantitative proteomics experiment.
Procedure:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptide samples are injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). The peptides are separated by reverse-phase chromatography and sequentially ionized and fragmented in the mass spectrometer to generate tandem mass spectra (MS/MS).
-
Protein Identification: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest. This allows for the identification of the peptides and, by inference, the proteins present in the sample.
-
Label-Free Quantification: The relative abundance of each identified protein is determined by comparing the signal intensities of its corresponding peptides across different samples (e.g., wild-type vs. knockout). This can be done by measuring the peak area or the spectral counts for each peptide.
-
Statistical Analysis: Statistical tests are applied to the quantitative data to identify proteins that show a significant change in abundance between the experimental groups.
References
Validating Mouse Models for In vivo Involucrin Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Involucrin is a critical protein in the formation of the cornified envelope, a key structure for maintaining the skin's barrier function. Understanding its in vivo function is paramount for research into skin diseases and the development of novel dermatological therapies. This guide provides a comparative analysis of various mouse models used to study inthis compound, offering insights into their phenotypes, experimental data, and the signaling pathways involved.
Comparative Analysis of Mouse Models
The following table summarizes the key phenotypic characteristics of different mouse models developed to study inthis compound function. While extensive qualitative data exists, direct quantitative comparisons across all models are not always available in the literature.
| Feature | Wild-Type Mouse | Inthis compound Knockout (Ivl-/-) | Triple Knockout (Ivl-/-, Evpl-/-, Ppl-/-) | Inthis compound Transgenic (hINV) |
| Overall Phenotype | Normal skin and hair | Viable, fertile, with no obvious skin abnormalities.[1][2] | Delayed embryonic barrier formation, postnatal hyperkeratosis (scaly skin), and abnormal cornified envelopes.[1][3][4][5][6] Viable but with a compromised skin barrier.[1][3][4][5][6] | Abnormal hair coat appearance; some homozygous newborns have reduced birth weight and scaly epidermis.[7][8] |
| Epidermal Thickness | Normal | No detectable abnormalities.[2] | Significant hyperkeratosis (thickening of the stratum corneum).[1][6] Specific quantitative data is not consistently reported. | Scaly epidermis in a subpopulation of homozygous newborns suggests potential thickening.[8] |
| Transepidermal Water Loss (TEWL) | Baseline levels (approx. 17.7 g/m²/h on the ear)[9] | No significant difference from wild-type, indicating a functional skin barrier.[10] | Significantly impaired barrier function, leading to increased TEWL. Specific values are not consistently reported but the phenotype is similar to models with defective barriers.[1] | Not explicitly reported, but the scaly phenotype might suggest altered barrier function. |
| Stratum Corneum Hydration | Normal | No significant difference from wild-type. | Reduced, as indicated by the dry and scaly skin phenotype.[1][6] Specific quantitative data is not consistently reported. | Likely reduced in animals with a scaly phenotype. |
| Cornified Envelope Structure | Normal | No detectable abnormalities.[2] | Ultrastructurally abnormal with reduced lipid content and decreased mechanical integrity.[1][3][4][5][6] | May be altered due to overexpression of human inthis compound.[8] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the validation of these mouse models.
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a primary indicator of skin barrier function.
Principle: This non-invasive method measures the flux of water vapor evaporating from the skin surface. An increase in TEWL indicates a compromised skin barrier.
Apparatus: An open-chamber device such as the Tewameter® or a closed-chamber device.
Procedure:
-
Acclimatize the mice to the experimental room for at least 30 minutes to ensure stable skin temperature and hydration. The room should have a controlled temperature (20-22°C) and humidity (40-60%).
-
Gently restrain the mouse.
-
Place the probe of the TEWL meter on the desired skin area (e.g., dorsal back or ear).
-
Ensure the probe is held perpendicular to the skin surface with minimal pressure.
-
Allow the reading to stabilize according to the manufacturer's instructions (typically 30-60 seconds).
-
Record the TEWL value, usually in g/m²/h.
-
Take multiple measurements from different non-lesional skin sites and average the results.
Measurement of Epidermal Thickness
Histological analysis is used to quantify changes in epidermal thickness, such as hyperkeratosis.
Principle: Skin biopsies are sectioned, stained with Hematoxylin and Eosin (H&E), and visualized under a microscope to measure the thickness of the epidermis.
Procedure:
-
Euthanize the mouse and excise a section of dorsal skin.
-
Fix the skin sample in 10% neutral buffered formalin overnight.
-
Process the tissue through graded alcohols and xylene and embed in paraffin.
-
Cut 5 µm thick sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Hematoxylin and Eosin (H&E) Staining:
-
Stain with Hematoxylin for 3-5 minutes to stain cell nuclei blue/purple.[11][12][13]
-
Rinse in running tap water.
-
Differentiate with 1% acid alcohol to remove excess stain.
-
Rinse again in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a similar alkaline solution.
-
Rinse in tap water.
-
Counterstain with Eosin Y for 1-2 minutes to stain cytoplasm and extracellular matrix pink/red.[11][12][13]
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
-
-
Image the stained sections using a light microscope with a calibrated eyepiece or digital imaging software.
-
Measure the epidermal thickness from the top of the granular layer to the bottom of the basal layer at multiple points along the section and calculate the average.[14][15]
Toluidine Blue Dye Exclusion Assay for Skin Barrier Function
This assay is used to assess the integrity of the skin barrier in newborn mice.
Principle: Intact skin barrier prevents the penetration of the toluidine blue dye. In mice with a compromised barrier, the dye will penetrate the skin, resulting in blue staining.
Procedure:
-
Euthanize newborn mice (P0-P5).
-
Immerse the pups in a 0.1% toluidine blue solution in PBS for 1-2 minutes.
-
Gently wash the pups with PBS to remove excess dye.
-
Visually assess the degree of dye penetration. Blue staining indicates a defective barrier.
-
Document the results with photography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways regulating inthis compound expression and a typical experimental workflow for evaluating a mouse model of skin barrier function.
Caption: Signaling pathways regulating inthis compound gene expression in keratinocytes.
Caption: Experimental workflow for validating a mouse model of inthis compound function.
Conclusion
The available mouse models provide invaluable tools for dissecting the in vivo roles of inthis compound. While the single inthis compound knockout mouse displays a surprisingly mild phenotype, highlighting functional redundancy in the cornified envelope, the triple knockout of inthis compound, envoplakin, and periplakin reveals their critical and combined importance in establishing a functional skin barrier.[1] Transgenic models overexpressing inthis compound further underscore its role in epidermal and hair follicle homeostasis.[8] For researchers selecting a model, the specific research question will dictate the most appropriate choice. The triple knockout model is ideal for studying severe barrier defects, while the transgenic model can be used to investigate the consequences of protein overexpression. Future studies providing direct quantitative comparisons of these models will further enhance their utility in dermatological research and drug development.
References
- 1. Mice deficient in inthis compound, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Mice deficient in inthis compound, envoplakin, and periplakin have a defective epidermal barrier | Semantic Scholar [semanticscholar.org]
- 4. Mice deficient in inthis compound, envoplakin, and periplakin have a defective epidermal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mice-deficient-in-inthis compound-envoplakin-and-periplakin-have-a-defective-epidermal-barrier - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. A dual role for inthis compound in the epidermis-ultrastructural localization in epidermis and hair follicle in humans and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue-specific and differentiation-appropriate expression of the human inthis compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transepidermal water loss increases during murine food anaphylaxis and reflects reaction severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inthis compound modulates vitamin D receptor activity in the epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vivo measurement of epidermal thickness changes associated with tumor promotion in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using optical coherence tomography for the longitudinal noninvasive evaluation of epidermal thickness in a murine model of chronic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Involucrin vs. Filaggrin: A Comparative Guide to Epidermal Differentiation Markers
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of epidermal differentiation, a symphony of proteins works in concert to establish the skin's vital barrier function. Among these, involucrin (IVL) and filaggrin (FLG) are two of the most widely studied terminal differentiation markers. While both are crucial for the formation of a healthy epidermis, they play distinct roles and their expression patterns offer different insights into keratinocyte maturation and skin health. This guide provides an objective comparison of inthis compound and filaggrin as differentiation markers, supported by experimental data and detailed protocols to aid in your research and development endeavors.
At a Glance: Inthis compound vs. Filaggrin
| Feature | Inthis compound (IVL) | Filaggrin (FLG) |
| Primary Function | Scaffold protein for the cornified envelope | Aggregates keratin filaments; precursor to Natural Moisturizing Factor (NMF) |
| Timing of Expression | Early-to-late terminal differentiation | Late terminal differentiation |
| Epidermal Location | Spinous and granular layers | Granular layer and stratum corneum |
| Associated Pathology | Altered expression in various skin disorders | Strong association with atopic dermatitis and ichthyosis vulgaris due to loss-of-function mutations |
| Utility as a Marker | Indicates commitment to terminal differentiation | Marks the final stages of keratinocyte maturation and barrier competence |
Functional Distinctions in Epidermal Differentiation
Inthis compound is a soluble precursor protein that serves as a scaffold for the cornified envelope, a highly insoluble and robust structure that replaces the plasma membrane in terminally differentiated keratinocytes.[1] Its expression begins in the suprabasal spinous layers and continues into the granular layer, signifying an early commitment of keratinocytes to terminal differentiation.[1] Inthis compound becomes cross-linked to other proteins by transglutaminases, forming a critical component of the skin's protective barrier.
Filaggrin, on the other hand, is a later marker of terminal differentiation.[1] It is synthesized as a large precursor polyprotein, profilaggrin, which is the main component of keratohyalin granules in the granular layer.[1][2] During the transition from the granular layer to the stratum corneum, profilaggrin is proteolytically processed into individual filaggrin monomers. These monomers play a crucial role in bundling keratin filaments, leading to the collapse and flattening of corneocytes. Subsequently, filaggrin is degraded into free amino acids and their derivatives, which constitute the Natural Moisturizing Factor (NMF), essential for maintaining hydration of the stratum corneum.[2]
Comparative Expression in Health and Disease
The distinct roles of inthis compound and filaggrin are reflected in their expression patterns in both healthy and diseased skin. While both are indispensable for a functional skin barrier, their dysregulation provides unique insights into the pathophysiology of various dermatological conditions.
In Vitro Models of Keratinocyte Differentiation
Calcium is a well-established inducer of keratinocyte differentiation in vitro. Studies have shown a time-dependent increase in the expression of both inthis compound and filaggrin upon elevation of extracellular calcium levels. However, the kinetics of their expression differ, with inthis compound mRNA and protein levels rising earlier than those of filaggrin, consistent with its role as an earlier differentiation marker.
Table 1: Relative mRNA Expression of Inthis compound and Filaggrin in Human Skin Equivalents Treated with α-Lipoic Acid
| Treatment | Relative Filaggrin Expression (Fold Change) | Relative Inthis compound Expression (Fold Change) |
| α-Lipoic Acid (10 µM, 3 days) | ~1.8 | ~1.5 |
| α-Lipoic Acid (10 µM, 5 days) | ~2.5 | ~1.7 |
| α-Lipoic Acid (100 µM, 3 days) | ~2.2 | ~1.8 |
| α-Lipoic Acid (100 µM, 5 days) | ~3.0 | ~2.0 |
| Data adapted from a study on the effect of α-lipoic acid on human skin equivalents.[3] |
Atopic Dermatitis
Atopic dermatitis (AD) is strongly associated with impaired skin barrier function. Loss-of-function mutations in the filaggrin gene are a major predisposing factor for AD.[2] Consequently, filaggrin expression is significantly reduced or absent in the skin of many AD patients. In contrast, inthis compound expression in AD can be variable, though it is often downregulated in lesional skin due to the inflammatory milieu, particularly the presence of Th2 cytokines like IL-4 and IL-13.[1][4]
Table 2: Protein Expression of Filaggrin and Inthis compound in Atopic Dermatitis Skin
| Marker | Normal Skin (ng/mg protein) | Atopic Dermatitis Skin (ng/mg protein) |
| Filaggrin | ~1.8 | ~0.8 |
| Inthis compound | ~2.5 | ~1.5 |
| Data are illustrative and based on ELISA measurements from skin extracts.[5] |
Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and aberrant differentiation. In psoriatic lesions, the expression of inthis compound is often paradoxically increased and may be detected in lower layers of the epidermis than in healthy skin. Conversely, filaggrin expression is typically reduced or absent in the parakeratotic stratum corneum of psoriatic plaques.
Signaling Pathways Regulating Inthis compound and Filaggrin Expression
The expression of both inthis compound and filaggrin is tightly regulated by a complex network of signaling pathways, with calcium and Protein Kinase C (PKC) playing central roles.
An increase in extracellular calcium is a primary trigger for keratinocyte differentiation. This signal is transduced intracellularly, leading to the activation of various PKC isoforms. These kinases, in turn, modulate the activity of transcription factors that drive the expression of differentiation-specific genes.
Experimental Protocols
Accurate assessment of inthis compound and filaggrin expression is fundamental to research in skin biology. Below are detailed methodologies for their detection.
Immunohistochemistry (IHC) for Paraffin-Embedded Skin Sections
This protocol outlines the steps for visualizing the localization of inthis compound and filaggrin within the epidermal layers.
Materials:
-
Formalin-fixed, paraffin-embedded skin sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (anti-inthis compound, anti-filaggrin)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.[6]
-
-
Antigen Retrieval:
-
Submerge slides in antigen retrieval buffer.
-
Heat to 95-100°C for 20 minutes.[6]
-
Allow to cool at room temperature for 20 minutes.
-
Rinse with wash buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 10 minutes.
-
Rinse with wash buffer.
-
Apply blocking solution and incubate for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking solution) overnight at 4°C.
-
Rinse with wash buffer (3 x 5 minutes).
-
Apply biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
-
Detection and Counterstaining:
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
Western Blotting for Protein Expression Analysis
This method allows for the quantification of total inthis compound and filaggrin protein levels in cell or tissue lysates.
Materials:
-
Keratinocyte cell pellets or skin tissue biopsies
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenized tissue in RIPA buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Normalize samples to the same protein concentration and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).
-
RT-qPCR for Gene Expression Analysis
This technique is used to quantify the mRNA levels of inthis compound and filaggrin, providing insights into their transcriptional regulation.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for IVL, FLG, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from keratinocytes or skin tissue according to the kit manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[2]
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers, and nuclease-free water.
-
Add diluted cDNA to the master mix in a qPCR plate.
-
Run samples in triplicate.
-
-
Real-time PCR Program:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion
Inthis compound and filaggrin are both invaluable markers for assessing epidermal differentiation, yet they provide complementary information. Inthis compound serves as a robust indicator of the initiation of terminal differentiation, while filaggrin is a key marker for the late stages of this process and is directly linked to the skin's hydration status and barrier integrity. The choice of marker, or the decision to use both, will depend on the specific research question. For studies on early keratinocyte commitment to differentiation, inthis compound is an excellent choice. For research focused on barrier function, atopic diseases, or the final stages of cornification, filaggrin is indispensable. By employing the detailed protocols provided in this guide, researchers can reliably and accurately assess the expression of these critical proteins, paving the way for new insights and therapeutic strategies for a host of skin disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Filaggrin Genotype Determines Functional and Molecular Alterations in Skin of Patients with Atopic Dermatitis and Ichthyosis Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Filaggrin, Loricrin, and Inthis compound by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Involucrin Regulation by AP-1 and Sp1 Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
The terminal differentiation of keratinocytes is a tightly regulated process crucial for the formation of the protective epidermal barrier. A key player in this process is involucrin, a protein precursor of the cornified envelope. The expression of the inthis compound gene (hINV) is meticulously controlled at the transcriptional level, primarily by the transcription factors Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp1). This guide provides a comparative overview of their roles, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Core Roles and Synergistic Action of AP-1 and Sp1
The regulation of inthis compound expression is not a simple on/off switch but rather a finely tuned process involving the cooperative interaction of multiple transcription factors. Within the distal regulatory region (DRR) of the human inthis compound promoter, both AP-1 and Sp1 binding sites have been identified as critical for transcriptional activation.
Studies have revealed a synergistic relationship between AP-1 and Sp1 in driving inthis compound expression. The binding of Sp1 to its cognate site appears to be a prerequisite for the efficient recruitment and binding of AP-1 factors to the adjacent AP1-5 site. This cooperative binding is essential for the robust transcriptional activation of the inthis compound gene during keratinocyte differentiation. While the AP1-5 site is absolutely required for the activity of the distal regulatory region, the Sp1 site, along with other weak activator elements, serves to enhance this AP-1-dependent transcription.
Data Presentation: A Comparative Summary
The following tables summarize the key features of AP-1 and Sp1 in the context of inthis compound regulation and the impact of their binding site mutations on promoter activity.
Table 1: Comparison of AP-1 and Sp1 in Inthis compound Regulation
| Feature | AP-1 (Activator Protein-1) | Sp1 (Specificity Protein-1) |
| Binding Site Location | Distal Regulatory Region (AP1-5 site) | Adjacent to the AP1-5 site in the Distal Regulatory Region |
| Consensus Sequence | TGA(C/G)TCA | GGGCGG |
| Role in Inthis compound Expression | Essential for transcriptional activation | Synergistically enhances AP-1-dependent activation |
| Functional Analogy | An "on/off" switch for the distal regulatory region | A "dimmer" switch that fine-tunes the level of expression |
| Key Interacting Family Members | Fra-1, JunB, JunD | Sp1 (not Sp2, Sp3, or Sp4) |
Table 2: Impact of Binding Site Mutations on Inthis compound Promoter Activity
| Mutation | Experimental Observation | Quantitative Effect on Promoter Activity |
| AP1-5 Site Mutation | Abolishes the inducibility of the inthis compound promoter by calcium. | Reduces transcription to basal levels. |
| Sp1 Site Mutation | Markedly reduces the binding of AP-1 factors to the AP1-5 site. | Significantly decreases overall promoter activity. |
| Increased Distance between AP1-5 and Sp1 Sites | Reduces AP-1 factor binding to the AP1-5 site. | Leads to a reduction in transcriptional activation. |
Signaling Pathways Regulating AP-1 and Sp1 Activity
The activity of AP-1 and Sp1 is regulated by complex intracellular signaling cascades. A key pathway implicated in the induction of inthis compound expression during keratinocyte differentiation is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
This pathway is initiated by various extracellular stimuli, leading to the activation of Protein Kinase C (PKC) and the small GTPase Ras. This triggers a phosphorylation cascade involving MEKK1, MEK3, and ultimately p38δ, a member of the MAPK family. Activated p38δ then promotes the activation of the AP-1 transcription factor complex (composed of c-Jun and c-Fos family members), which translocates to the nucleus and binds to the AP1-5 site on the inthis compound promoter. Concurrently, Sp1 binds to its adjacent site, facilitating the stable binding of AP-1 and leading to robust inthis compound gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the roles of AP-1 and Sp1 in inthis compound regulation.
Electrophoretic Mobility Shift Assay (EMSA)
This technique is used to detect the in vitro binding of AP-1 and Sp1 to their respective DNA consensus sequences within the inthis compound promoter.
1. Probe Preparation:
-
Synthesize complementary single-stranded DNA oligonucleotides (20-30 bp) corresponding to the AP-1 and Sp1 binding sites in the inthis compound promoter.
-
Anneal the complementary strands to form double-stranded DNA probes.
-
End-label the probes with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Purify the labeled probes to remove unincorporated labels.
2. Nuclear Extract Preparation:
-
Culture human keratinocytes to the desired confluency.
-
Induce differentiation by, for example, increasing the calcium concentration in the culture medium.
-
Harvest the cells and lyse the cell membranes to release the nuclei.
-
Isolate the nuclei and extract the nuclear proteins, which include the transcription factors.
-
Determine the protein concentration of the nuclear extract.
3. Binding Reaction:
-
In a microcentrifuge tube, combine the labeled probe, nuclear extract, and a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
For competition assays, add an excess of unlabeled ("cold") specific or non-specific competitor probes to the reaction before adding the labeled probe to confirm binding specificity.
-
For supershift assays, add an antibody specific to a particular AP-1 or Sp1 family member to the reaction after the initial binding to identify the specific proteins in the complex.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
4. Gel Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
5. Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to confirm the in vivo binding of AP-1 and Sp1 to the inthis compound promoter in intact cells.
1. Cross-linking:
-
Treat cultured keratinocytes with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
2. Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with antibodies specific for AP-1 (e.g., anti-c-Jun, anti-c-Fos) or Sp1.
-
Use a non-specific IgG as a negative control.
-
Add protein A/G-agarose or magnetic beads to precipitate the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers flanking the AP-1 and Sp1 binding sites in the inthis compound promoter to quantify the amount of precipitated DNA.
-
Analyze the results as a percentage of the input chromatin to determine the enrichment of the target sequences.
Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the inthis compound promoter in response to AP-1 and Sp1.
1. Construct Preparation:
-
Clone the distal regulatory region of the human inthis compound promoter upstream of a firefly luciferase reporter gene in an expression vector.
-
Use site-directed mutagenesis to create constructs with mutations in the AP-1 and/or Sp1 binding sites.
2. Transfection:
-
Transfect the reporter constructs into cultured keratinocytes.
-
Co-transfect a control plasmid expressing Renilla luciferase to normalize for transfection efficiency.
3. Cell Treatment and Lysis:
-
After transfection, treat the cells with stimuli that induce differentiation (e.g., high calcium, phorbol esters).
-
Lyse the cells to release the luciferase enzymes.
4. Luciferase Activity Measurement:
-
Measure the firefly luciferase activity, which corresponds to the inthis compound promoter activity.
-
Measure the Renilla luciferase activity for normalization.
-
Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity.
Conclusion
The regulation of inthis compound expression is a paradigm of complex transcriptional control, where the interplay between the essential activator AP-1 and the synergistic factor Sp1 is paramount. Understanding these intricate mechanisms is fundamental for research into epidermal differentiation and the development of therapeutic strategies for skin disorders characterized by aberrant keratinocyte differentiation. The experimental approaches detailed in this guide provide a robust framework for further investigation into the molecular intricacies of skin barrier formation.
A Comparative Guide to the Biophysical Properties of Wild-Type Versus Mutant Involucrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biophysical properties of wild-type human involucrin and discusses the implications of altered inthis compound expression or function, which can be considered a proxy for "mutant" phenotypes in the absence of detailed biophysical data on specific inthis compound mutations. Inthis compound is a key structural protein essential for the formation of the cornified envelope in terminally differentiated keratinocytes, playing a crucial role in skin barrier function.
Data Presentation: Biophysical Properties of Wild-Type Inthis compound
To date, detailed biophysical characterization of specific, naturally occurring mutant inthis compound proteins is limited in the scientific literature. Research has primarily focused on the consequences of altered expression levels of wild-type inthis compound in various skin diseases. Therefore, this table summarizes the known biophysical properties of wild-type human inthis compound.
| Biophysical Property | Wild-Type Inthis compound | Mutant Inthis compound | Reference |
| Molecular Weight | 68 kDa (precursor)[1]; can form higher molecular weight complexes (e.g., 140 kDa)[1] | Data not available for specific mutants. Altered expression is associated with skin disorders. | |
| Structure | Extended, flexible, rod-shaped molecule with 50-75% α-helical content. | Hypothetically, mutations could alter the α-helical content, flexibility, and overall conformation, impacting its cross-linking function. | |
| Function | Acts as a scaffold and intermolecular cross-bridge in the cornified envelope, cross-linked by transglutaminases.[1] | Altered expression or hypothetical mutations would likely impair cornified envelope formation and skin barrier integrity. | |
| Isoelectric Point (pI) | 5.7 (for a recombinant fragment) | Data not available. | |
| Solubility | Soluble precursor protein found in the cytosol of keratinocytes. | Data not available. Aggregation propensity could be altered by mutations. | |
| Post-translational Modifications | Cross-linking of glutamine and lysine residues by transglutaminases; potential for other modifications like lipidation.[2][3] | The extent and nature of post-translational modifications could be affected by mutations, altering its incorporation into the cornified envelope. |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the biophysical properties of proteins like inthis compound are provided below. These protocols can be adapted for the study of both wild-type and any future isolated mutant forms of inthis compound.
Protein Expression and Purification of Inthis compound
-
Objective: To obtain pure inthis compound for biophysical characterization.
-
Methodology:
-
Cloning: The human inthis compound gene (IVL) is cloned into an expression vector (e.g., pET vector for E. coli expression or a mammalian expression vector for expression in keratinocytes).
-
Expression: The expression vector is transformed into a suitable host (e.g., BL21(DE3) E. coli or transfected into human keratinocytes). Protein expression is induced under optimal conditions (e.g., IPTG for E. coli, or differentiation-inducing conditions for keratinocytes).
-
Cell Lysis: Cells are harvested and lysed to release the protein. For keratinocytes, a common method involves sonication in a buffer containing detergents and protease inhibitors.
-
Purification: Inthis compound is purified using a combination of chromatography techniques. Due to its size and charge, a multi-step process is often employed, which may include:
-
Ion-exchange chromatography: To separate proteins based on their net charge.
-
Size-exclusion chromatography: To separate proteins based on their size and shape.
-
Affinity chromatography: If an affinity tag (e.g., His-tag) is engineered into the recombinant protein.[4]
-
-
Purity Assessment: The purity of the isolated inthis compound is assessed by SDS-PAGE and Western blotting using an anti-inthis compound antibody.[5]
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of inthis compound.[6][7][8][9]
-
Methodology:
-
Sample Preparation: Purified inthis compound is dialyzed into a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) that does not have high absorbance in the far-UV region.[6] The protein concentration is accurately determined.
-
Data Acquisition: CD spectra are recorded using a CD spectropolarimeter. Far-UV spectra are typically collected from 190 to 260 nm in a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Data Analysis: The obtained spectra are baseline-corrected by subtracting the spectrum of the buffer alone. The data is then converted to mean residue ellipticity. The percentage of each secondary structure element is estimated by deconvolution of the spectrum using algorithms such as CONTIN, SELCON3, or K2D.[9]
-
Dynamic Light Scattering (DLS)
-
Objective: To assess the aggregation state and hydrodynamic radius of inthis compound in solution.[10][11][12][13]
-
Methodology:
-
Sample Preparation: A solution of purified inthis compound in a filtered, appropriate buffer is prepared. The concentration should be within the optimal range for the instrument.
-
Data Acquisition: The sample is placed in a DLS instrument, and the scattered light intensity fluctuations are measured over time.
-
Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the diffusion coefficient and, from that, the hydrodynamic radius of the particles in solution. The polydispersity index (PDI) is also determined to assess the heterogeneity of the sample.[10][13] An increase in the hydrodynamic radius or PDI can indicate protein aggregation.
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
-
Objective: To determine the thermal stability of inthis compound by measuring its melting temperature (Tm).[14][15][16][17][18]
-
Methodology:
-
Sample Preparation: Purified inthis compound is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. This is done in a multi-well plate format.
-
Data Acquisition: The plate is placed in a real-time PCR machine, and the temperature is gradually increased. The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve.[17][18] A higher Tm indicates greater protein stability.
-
Mandatory Visualization: Signaling Pathway Regulating Inthis compound Expression
The expression of the inthis compound gene is tightly regulated by a complex network of signaling pathways. A key pathway involves the Fyn-Akt axis, which ultimately leads to the activation of the transcription factor Sp1. Sp1, along with other transcription factors like AP-1, binds to the promoter region of the inthis compound gene to initiate its transcription.[19][20][21][22]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. uniprot.org [uniprot.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Protein purification | Abcam [abcam.com]
- 5. Protein Purification Methods [comis.med.uvm.edu]
- 6. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azonano.com [azonano.com]
- 13. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. criver.com [criver.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Regulation of inthis compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of the human inthis compound gene promoter by co-activator proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. IVL inthis compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Involucrin Expression: A Comparative Analysis in Acute and Chronic Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of dermatological research, understanding the nuanced molecular changes that delineate acute and chronic inflammatory skin conditions is paramount for the development of targeted therapeutics. Involucrin (IVL), a key structural protein in the terminal differentiation of keratinocytes, has emerged as a significant biomarker in this context. Its expression profile is dynamically altered in response to the inflammatory milieu, offering insights into the underlying pathophysiology of various skin disorders. This guide provides a comprehensive comparison of inthis compound expression in acute versus chronic skin inflammation, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inthis compound Expression
The expression of inthis compound exhibits a clear differential pattern between acute and chronic inflammatory skin states. Generally, chronic inflammatory conditions characterized by hyperproliferation, such as psoriasis, show an upregulation of inthis compound, whereas acute inflammatory conditions, like atopic dermatitis, often present with its downregulation.
| Condition | Type | Inthis compound Expression Level | Key Cytokine Influence | References |
| Psoriasis | Chronic | Upregulated | IL-13, IL-17A, TNF-α, IFN-γ | [1] |
| Atopic Dermatitis (Acute Lesions) | Acute | Significantly Decreased | IL-4, IL-13 | [2] |
| Hyperkeratotic Hand Eczema | Chronic | Increased (in basal layer) | Not specified | [3] |
| Chronic Hand Eczema | Chronic | Normal/Slightly Increased | Not specified | [3] |
| Scleroderma | Chronic | Decreased (in cultured keratinocytes) | IL-6, IL-10, TGF-β1, ET-1, IFN-γ | [4] |
Table 1: Summary of quantitative data on inthis compound expression in various skin inflammatory conditions.
Signaling Pathways Regulating Inthis compound Expression
The differential expression of inthis compound is governed by distinct signaling cascades initiated by the specific cytokine environments of acute and chronic inflammation.
In acute atopic dermatitis , the Th2-dominant cytokine milieu, particularly the presence of IL-4 and IL-13, leads to the downregulation of inthis compound. This is primarily mediated through the JAK-STAT6 signaling pathway. Activated STAT6 is thought to sequester the coactivator CREB-binding protein (CBP), making it unavailable for the transcription of the inthis compound gene, which is dependent on transcription factors like AP-1.[5][6]
Conversely, in chronic inflammatory states like psoriasis , a complex interplay of pro-inflammatory cytokines, including IL-13, IL-17A, TNF-α, and IFN-γ, results in the upregulation of inthis compound.[1] This process is mediated through the activation of the ERK1/2 and GSK-3β signaling pathways, which in turn modulate the activity of key transcription factors such as AP-1 and Sp1 that drive inthis compound gene expression.[1][7]
Experimental Protocols
Accurate measurement of inthis compound expression is crucial for comparative studies. Below are detailed methodologies for key experimental techniques.
Immunohistochemistry/Immunofluorescence (IHC/IF) for Inthis compound in Skin Biopsies
This method allows for the visualization and localization of inthis compound protein within the epidermal layers of skin tissue.
Protocol:
-
Sample Preparation: Obtain 4mm punch biopsies from lesional skin and fix in 10% neutral buffered formalin. Process and embed the tissue in paraffin wax.
-
Sectioning: Cut 4-6 µm thick sections and mount on charged glass slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Block non-specific binding sites by incubating sections with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against inthis compound (e.g., mouse monoclonal [SY5]) diluted in blocking buffer overnight at 4°C. Optimal antibody dilution should be determined empirically, but a starting point of 1:100 to 1:500 is common.
-
Secondary Antibody Incubation: After washing with PBS, incubate with a horseradish peroxidase (HRP)-conjugated or fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: For IHC, use a DAB substrate kit to visualize the signal. For IF, mount with a DAPI-containing mounting medium.
-
Imaging and Analysis: Capture images using a light or fluorescence microscope. Semi-quantitative analysis can be performed by scoring the intensity and extent of staining.
Western Blot for Inthis compound in Keratinocyte Lysates
This technique is used to quantify the total amount of inthis compound protein in a cell or tissue sample.
Protocol:
-
Protein Extraction: Lyse cultured keratinocytes or homogenized skin tissue in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-inthis compound primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a CCD camera or X-ray film.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
Real-Time Quantitative PCR (RT-qPCR) for Inthis compound mRNA
RT-qPCR is a sensitive method to measure the gene expression of inthis compound at the mRNA level.
Protocol:
-
RNA Extraction: Isolate total RNA from skin biopsies or cultured keratinocytes using a TRIzol-based method or a commercial kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the human inthis compound gene. A typical reaction includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Forward Primer (example): 5'-CAGCAGCAGAAACAGGAAGA-3'
-
Reverse Primer (example): 5'-GCTGTGGGTTTGTGAAGGTG-3'
-
-
Data Analysis: Calculate the relative expression of inthis compound mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene such as GAPDH or ACTB.
Conclusion
The expression of inthis compound serves as a dynamic and informative biomarker for distinguishing between acute and chronic inflammatory skin diseases. Its upregulation in chronic hyperproliferative conditions like psoriasis and downregulation in acute Th2-mediated diseases like atopic dermatitis reflect the distinct underlying cytokine milieus and signaling pathways. The standardized experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify and compare inthis compound expression, thereby facilitating the investigation of disease mechanisms and the evaluation of novel therapeutic interventions.
References
- 1. Regulation of inthis compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loricrin and inthis compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of ubiquitous transcription factors AP-1 and Sp1 directs keratinocyte-specific and differentiation-specific gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of inthis compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-4 Downregulation of Inthis compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-4 Downregulation of Inthis compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of human inthis compound promoter distal regulatory region transcriptional activator elements-a role for Sp1 and AP1 binding sites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Volucrin
Disclaimer: Volucrin is a hypothetical substance created for illustrative purposes. The following disposal procedures are based on best practices for managing highly potent and hazardous chemical waste in a laboratory setting and should not be applied to any real-world substance without consulting its specific Safety Data Sheet (SDS). Always adhere to your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[1][2]
This document provides essential safety and logistical information for the proper disposal of this compound, a fictional, highly potent, chlorinated organic compound. The procedures outlined below are designed to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Actions and Spill Control
In the event of a this compound spill, immediate containment is critical to prevent exposure and spread.
-
Evacuation: For spills larger than 500 mL, or any spill in a poorly ventilated area, evacuate all personnel from the immediate vicinity.[1]
-
Alerting Personnel: Immediately notify laboratory staff and contact your institution's EHS office or emergency response team.[1]
-
Spill Kits: Use a spill kit specifically designated for hazardous chemical waste. The kit should contain absorbent materials, appropriate personal protective equipment (PPE), and waste disposal bags.
-
Containment: Absorb liquid spills with a chemically inert material. For solid spills, carefully sweep the material to avoid generating dust.[3]
Waste Segregation and Collection
Proper segregation at the point of generation is mandatory to prevent dangerous chemical reactions and to ensure compliant disposal.[2][4]
-
Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by EHS.[2] Maintain separate, clearly labeled containers for:
-
Solid this compound Waste: Contaminated PPE (gloves, lab coats), weigh boats, and consumables.
-
Liquid this compound Waste: Unused solutions, reaction mixtures, and solvent rinsates.
-
Sharps Waste: Needles, syringes, or glass pipettes contaminated with this compound.
-
-
Container Management:
-
Use only compatible, leak-proof containers provided by your EHS department.[2][5]
-
Containers must be kept closed at all times except when adding waste.[2]
-
Fill containers to no more than 80-90% of their capacity to allow for expansion and prevent spills.[5]
-
All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents.[2][4]
-
Decontamination and Final Disposal
-
Equipment Decontamination: All non-disposable labware and equipment contaminated with this compound must be decontaminated. A triple-rinse procedure using an appropriate solvent is recommended.[2][6] The solvent rinsate must be collected and disposed of as liquid this compound hazardous waste.[2]
-
Final Disposal Route: this compound waste is classified as acutely toxic and must not be disposed of down the drain or in regular trash.[7] All segregated this compound waste streams must be collected by a licensed hazardous waste hauler for high-temperature incineration at a permitted facility.[5]
Quantitative Data for this compound Disposal
The following table summarizes key quantitative parameters and classifications for the management of this compound waste.
| Parameter | Specification / Value | Regulatory Basis / Notes |
| EPA Hazardous Waste Code | P-listed (Acutely Hazardous) | Based on hypothetical high acute toxicity. All packaging that held a P-listed drug must be managed as hazardous waste. |
| Primary Waste Container | High-Density Polyethylene (HDPE), 4L or 10L | Must be chemically resistant and shatterproof.[5] |
| Secondary Containment | Required for all liquid waste containers | Must be capable of holding 110% of the volume of the largest container.[2] |
| Aqueous Waste Limit | < 1 ppm for drain disposal | Due to high toxicity, drain disposal is prohibited. This limit is for EHS assessment only. Intentional dilution is illegal.[7] |
| Sharps Container | Puncture-resistant, leak-proof, labeled "Hazardous Waste" | Must be sealed when 3/4 full and disposed of via incineration. |
| Collection Frequency | Minimum once every 3 months | Or when containers are full, whichever comes first. To be arranged with your institution's EHS. |
Experimental Protocol: Chemical Deactivation of this compound Waste
This protocol details a procedure for the chemical neutralization of small quantities (<100 mL) of diluted aqueous this compound waste (<1% concentration) in a controlled laboratory setting. This procedure must only be performed by trained personnel inside a certified chemical fume hood.
Methodology:
-
Preparation:
-
Don appropriate PPE: chemical splash goggles, face shield, lab coat, and heavy-duty nitrile gloves.
-
Prepare a 1 M solution of sodium hydroxide (NaOH).
-
Ensure a chemical spill kit is readily accessible.
-
-
Neutralization Reaction:
-
Place a stir bar in the beaker containing the diluted this compound waste solution.
-
Place the beaker on a magnetic stir plate within the chemical fume hood and begin stirring at a moderate speed.
-
Slowly add the 1 M NaOH solution dropwise to the this compound solution. The target pH for complete deactivation is >12.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
-
Reaction Completion and Verification:
-
Once the pH reaches 12, continue stirring the solution for a minimum of 2 hours to ensure the hydrolysis reaction is complete.
-
After 2 hours, re-check the pH. If it has dropped below 12, add more NaOH until it is stable for 30 minutes.
-
-
Final Disposal:
-
The resulting neutralized solution must still be disposed of as hazardous chemical waste.
-
Transfer the solution to a properly labeled liquid hazardous waste container for collection by EHS. Do not dispose of it down the drain.[7]
-
Mandatory Visualizations
The following diagrams illustrate key procedural workflows for the safe handling and disposal of this compound.
Caption: Workflow for this compound Waste Management.
Caption: this compound Spill Response Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
Standard Operating Procedure: Personal Protective Equipment and Handling of Volucrin
For inquiries, contact: Safety Department Email: --INVALID-LINK-- Phone: 1-800-555-SAFE
Purpose
This document provides essential guidelines for the safe handling, use, and disposal of Volucrin, a potent investigational compound. Adherence to these procedures is mandatory for all personnel involved in research, development, and manufacturing activities involving this compound to minimize exposure risks and ensure a safe laboratory environment.
Scope
This SOP applies to all researchers, scientists, and drug development professionals who handle this compound in solid (powder) or liquid (solution) form.
Personal Protective Equipment (PPE)
Appropriate PPE is critical when handling this compound due to its potential hazards. The required PPE must be donned before entering the designated handling area and removed before exiting.
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications |
| Respiratory | Full-face respirator with P100 cartridges | For handling powdered this compound or when aerosolization is possible. |
| N95 respirator or surgical mask | For handling dilute solutions (<1 mg/mL) in a well-ventilated area. | |
| Eye and Face | Chemical safety goggles and a face shield | Required for all handling procedures to protect against splashes and sprays.[1] |
| Skin and Body | Chemical-resistant suit or coveralls | To provide maximum protection against skin contact.[1] |
| Lab coat with long sleeves and closed front | For low-concentration solution handling. | |
| Hands | Double-gloving with nitrile gloves | Inner and outer gloves are required. Change outer gloves every 30 minutes or immediately upon contamination.[2] |
| Feet | Closed-toe, chemical-resistant shoes or boots | Must cover the entire foot and be slip-resistant.[1] |
Handling Procedures
Engineering Controls
-
Ventilation: All handling of powdered this compound and concentrated solutions must be performed within a certified chemical fume hood or a biological safety cabinet (BSC).
-
Closed Systems: Whenever feasible, use closed system drug-transfer devices (CSTDs) to minimize the risk of leaks and spills.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the designated handling area is clean and free of clutter.
-
Verify that the fume hood or BSC is functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as specified in Table 1.
-
-
Weighing Powdered this compound:
-
Perform all weighing activities within a fume hood.
-
Use a dedicated, labeled weighing vessel.
-
Handle with care to avoid creating airborne dust.
-
-
Preparing this compound Solutions:
-
Slowly add the powdered this compound to the solvent to prevent splashing.
-
If using a vortexer or sonicator, ensure the container is securely capped.
-
-
Administration (In Vitro/In Vivo):
Experimental Workflow for this compound Efficacy Testing
Caption: Experimental workflow for assessing the efficacy of this compound in cell culture.
Emergency Procedures
Spill Response
-
Small Spills (<5 mL or <1 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
Clean the area with a suitable decontamination solution.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills (>5 mL or >1 g):
-
Evacuate the area immediately.
-
Alert the Emergency Response Team.
-
Restrict access to the contaminated area.
-
Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[2] |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
In all cases of exposure, seek medical attention immediately and report the incident to your supervisor.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Original or sealed, labeled container | Dispose of as hazardous chemical waste. |
| Contaminated Sharps | Sharps container | Do not recap, bend, or break needles. Place directly into the sharps container.[2] |
| Contaminated PPE | Yellow hazardous waste bag | Place all contaminated gloves, gowns, and other disposable items in the designated bag. |
| Liquid Waste | Labeled, leak-proof container | Collect all liquid waste containing this compound in a designated hazardous waste container. |
Decontamination of Reusable Equipment
All reusable equipment, such as glassware and spatulas, must be decontaminated after use.
-
Rinse the equipment with a suitable solvent to remove residual this compound.
-
Wash with a laboratory-grade detergent.
-
Rinse thoroughly with deionized water.
Logical Flow for Waste Segregation
Caption: Decision tree for the proper segregation of this compound-contaminated waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
